Nuak1-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H30N6O |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-[4-(6-methyl-3,6-diazabicyclo[3.1.1]heptan-3-yl)phenyl]-7-(oxan-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H30N6O/c1-28-21-12-22(28)16-30(15-21)20-4-2-19(3-5-20)26-24-25-13-18-6-9-29(23(18)27-24)14-17-7-10-31-11-8-17/h2-6,9,13,17,21-22H,7-8,10-12,14-16H2,1H3,(H,25,26,27) |
InChIキー |
YXYBHRORJSDZTQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Nuak1-IN-2: A Technical Guide to its Mechanism of Action and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Nuak1-IN-2, a potent inhibitor of NUAK family SNF1-like kinase 1 (Nuak1). Nuak1 is a serine/threonine kinase and a member of the AMP-activated protein kinase (AMPK)-related kinase family, implicated in various cellular processes including cell adhesion, migration, proliferation, and survival. Its dysregulation is associated with cancer and neurodevelopmental disorders. This document details the Nuak1 signaling pathway, the inhibitory characteristics of this compound, and comprehensive protocols for key experimental assays to evaluate its efficacy and mechanism.
Introduction to Nuak1
Nuak1, also known as ARK5, is a critical downstream effector of the tumor suppressor kinase LKB1. The LKB1-Nuak1 signaling axis plays a pivotal role in maintaining cellular homeostasis. Nuak1 is activated through phosphorylation by several upstream kinases and, in turn, phosphorylates a range of downstream substrates, thereby modulating numerous cellular functions. Given its role in promoting cell survival and motility, Nuak1 has emerged as a promising therapeutic target in oncology and other diseases.
The Nuak1 Signaling Pathway
The activity of Nuak1 is tightly regulated by a network of upstream kinases and downstream effectors. Understanding this pathway is crucial for elucidating the mechanism of action of inhibitors like this compound.
Upstream Regulators of Nuak1
Several kinases have been identified as upstream activators of Nuak1:
-
Liver Kinase B1 (LKB1): The most well-established activator, LKB1, phosphorylates Nuak1 at Threonine 211 (T211) in its activation loop, which is essential for its kinase activity.
-
Protein Kinase B (AKT): AKT can phosphorylate Nuak1 at Serine 600 (S600), leading to a significant increase in its enzymatic activity. This links the Nuak1 pathway to growth factor signaling.
-
Nuclear Dbf2-related kinase 2 (NDR2): Activated by insulin-like growth factor (IGF), NDR2 phosphorylates Nuak1 at Threonine 211.
-
Protein Kinase C (PKC): Calcium signaling can lead to the activation of Nuak1 through PKC.
Downstream Effectors of Nuak1
Activated Nuak1 phosphorylates a diverse array of downstream targets, influencing various cellular processes:
-
p53: Nuak1 can directly phosphorylate the tumor suppressor p53 at Serine 15 and Serine 392, particularly under conditions of cellular stress like glucose starvation, thereby modulating cell cycle arrest.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Nuak1 phosphorylates MYPT1, a regulatory subunit of myosin phosphatase. This leads to the inhibition of the phosphatase and subsequent increase in myosin light chain phosphorylation, which is involved in cell adhesion and migration.
-
Large Tumor Suppressor Kinase 1 (LATS1): As a component of the Hippo signaling pathway, Nuak1 can phosphorylate LATS1, influencing cell proliferation and organ size control.
-
Polo-like kinase 4 (PLK4) and Glycogen Synthase Kinase 3 Beta (GSK3β): Nuak1 has been shown to regulate centrosome duplication through a pathway involving MYPT1/PP1β and GSK3β-dependent regulation of PLK4.
-
mTOR Pathway: Nuak1 has been implicated in the regulation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.
This compound: A Potent Kinase Inhibitor
This compound has been identified as a potent inhibitor of Nuak1. It also exhibits inhibitory activity against Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. Its potential applications are currently being explored in the fields of oncology and neurodevelopmental disorders.
Quantitative Data
The inhibitory activity of this compound and other related compounds is summarized in the table below.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | Nuak1 | 3.162 | [1] |
| CDK2 | - | [1] | |
| CDK4 | - | [1] | |
| CDK6 | - | [1] | |
| WZ4003 | Nuak1 | 20 | [2] |
| Nuak2 | 100 | [2] | |
| HTH-01-015 | Nuak1 | - |
Note: Specific IC50 values for CDK2, 4, and 6 for this compound are not publicly available at the time of this writing.
Experimental Protocols
To facilitate further research and validation of this compound, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from methods used to characterize similar Nuak1 inhibitors and can be used to determine the IC50 of this compound.[2]
Objective: To measure the kinase activity of Nuak1 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant active Nuak1
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide)
-
[γ-³²P]ATP
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant Nuak1, and the substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-MYPT1
Objective: To assess the effect of this compound on the phosphorylation of a key downstream target of Nuak1 in a cellular context.
Materials:
-
Cell line expressing Nuak1 (e.g., HEK293T, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total-MYPT1, anti-Nuak1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between Nuak1 and its binding partners and how this may be affected by this compound.
Materials:
-
Cell line expressing tagged Nuak1 (e.g., HA-Nuak1 or FLAG-Nuak1)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the tag (e.g., anti-HA or anti-FLAG) or a Nuak1-specific antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody to form immune complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot for Nuak1 and its putative binding partners.
Conclusion
This compound is a potent inhibitor of Nuak1 with potential therapeutic applications in diseases driven by aberrant Nuak1 signaling. This guide provides a comprehensive overview of its mechanism of action within the context of the Nuak1 signaling pathway. The detailed experimental protocols included herein offer a framework for researchers to further investigate the preclinical efficacy and molecular mechanisms of this compound and other related inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and selectivity profile in various disease models.
References
The Role of NUAK1 in Cellular Signaling and as a Therapeutic Target: An In-depth Technical Guide to Nuak1-IN-2 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. It is a critical regulator of cellular processes including cell adhesion, proliferation, survival, and metabolism.[1] Dysregulation of NUAK1 has been implicated in a variety of diseases, most notably in cancer, where it often correlates with poor prognosis.[2][3] This has led to the development of small molecule inhibitors targeting NUAK1, such as Nuak1-IN-2, with the aim of therapeutic intervention. This technical guide provides a comprehensive overview of the NUAK1 protein, its key signaling pathways, and a detailed examination of its inhibitor, this compound, alongside other notable inhibitors. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of cellular pathways and experimental workflows to support researchers in this field.
Introduction to NUAK1
NUAK1 is a 74 kDa protein consisting of 661 amino acids.[4] It is primarily activated by the tumor suppressor kinase LKB1 through phosphorylation at Threonine 211 in its T-loop.[5][6] Other upstream activators include Protein Kinase B (AKT), which phosphorylates NUAK1 at Serine 600, leading to a threefold increase in its enzymatic activity, as well as NDR2 and PKC.[5] NUAK1 is found in both the cytoplasm and the nucleus, and its subcellular localization is crucial for its diverse functions.[4][7] In the nucleus, it can interact with and phosphorylate the tumor suppressor p53, while in the cytoplasm, it targets proteins such as MYPT1 to regulate cell adhesion and migration.[4][6][8]
Key Signaling Pathways Involving NUAK1
NUAK1 is a central node in several critical signaling pathways that govern cellular homeostasis and are often dysregulated in disease.
LKB1-NUAK1-p53 Pathway in Cellular Stress Response
Under conditions of cellular stress, such as glucose starvation, the master kinase LKB1 activates NUAK1.[5][6] Activated NUAK1 then directly phosphorylates p53 at Serine 15 and Serine 392.[5][9] This phosphorylation event enhances the transcriptional activity of p53, leading to the expression of target genes like p21/WAF1, which in turn induces a G1/S cell cycle arrest.[6][10] This pathway highlights a tumor-suppressive role for NUAK1 in certain contexts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A new role of NUAK1: directly phosphorylating p53 and regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NUAK1 Signaling Pathway and the Inhibitor NUAK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a key regulator of cellular processes including cell adhesion, migration, proliferation, and survival.[1][2] Upstream activation of NUAK1 is primarily driven by the tumor suppressor kinase LKB1, which phosphorylates NUAK1 at Threonine 211 in its T-loop.[2] Other activators include AKT, which phosphorylates NUAK1 at Serine 600, as well as NDR2 and PKC.[1][2] Once activated, NUAK1 modulates a range of downstream targets, influencing critical cellular functions that are often dysregulated in diseases such as cancer and fibrosis.
This technical guide provides a comprehensive overview of the NUAK1 signaling pathway, focusing on its mechanism and the effects of its inhibition by the small molecule inhibitor, NUAK1-IN-2. This document is intended to serve as a resource for researchers and drug development professionals investigating NUAK1 as a therapeutic target.
NUAK1 Signaling Pathway
The NUAK1 signaling cascade is integral to maintaining cellular homeostasis. Its dysregulation has been implicated in the progression of various cancers by promoting cell survival, proliferation, and metastasis.
Upstream Regulators of NUAK1
Several kinases have been identified as upstream activators of NUAK1:
-
LKB1 (Liver Kinase B1): The most well-established upstream activator, LKB1, directly phosphorylates and activates NUAK1.[2]
-
AKT (Protein Kinase B): AKT can phosphorylate NUAK1, leading to a significant increase in its enzymatic activity.[1]
-
NDR2 (Nuclear Dbf2-related kinase 2): NDR2 is another kinase capable of phosphorylating and activating NUAK1.[1]
-
PKC (Protein Kinase C): Calcium signaling via PKC can also lead to the activation of NUAK1.[1]
Downstream Effectors of NUAK1
NUAK1 exerts its biological functions through the phosphorylation of several key downstream substrates:
-
MYPT1 (Myosin Phosphatase Target Subunit 1): Phosphorylation of MYPT1 by NUAK1 at Ser445, Ser472, and Ser910 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of myosin light chain and subsequent effects on cell adhesion and migration.[1]
-
p53: NUAK1 can directly phosphorylate the tumor suppressor p53 at Ser15 and Ser392, influencing its activity in response to cellular stress.[1]
-
LATS1 (Large Tumor Suppressor Kinase 1): NUAK1 can phosphorylate LATS1, a key component of the Hippo signaling pathway, thereby modulating cell proliferation and survival.[1]
-
YAP/TAZ: Through its regulation of LATS1, NUAK1 can influence the activity of the transcriptional co-activators YAP and TAZ.[1]
-
mTOR Pathway: NUAK1 signaling can impact the mTOR pathway, a central regulator of cell growth and metabolism.
Below is a diagram illustrating the core NUAK1 signaling pathway.
References
Technical Guide: The Interplay of NUAK1 Inhibition by Nuak1-IN-2 and the TGF-β Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the NUAK1 kinase inhibitor, Nuak1-IN-2, and explores its potential interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. While direct studies on this compound's effect on TGF-β signaling are limited, this document extrapolates the potential impact based on the established roles of NUAK1 in cellular processes that are intertwined with TGF-β signaling. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of NUAK family kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family. It has been developed as a chemical probe to investigate the biological functions of NUAK1. NUAK1 is involved in various cellular processes, including cell adhesion, migration, and senescence.
The TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of a wide range of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with a common-mediator SMAD (Co-SMAD), typically SMAD4. This complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.
In-Depth Technical Guide: Exploring the Effects of Nuak1-IN-2 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Nuak1-IN-2, a potent inhibitor of Novel (Nua) kinase family 1 (NUAK1), on cellular proliferation. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a significant regulator of cell growth, survival, and metabolism, making it a compelling target in oncology and other therapeutic areas. This document details the impact of this compound on cell viability, outlines key signaling pathways modulated by this inhibitor, and provides detailed experimental protocols for researchers investigating its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor with high potency and selectivity for NUAK1. As a member of the AMPK-related kinase family, NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a role in various cellular processes, including cell adhesion, senescence, and tumor progression.[1] Inhibition of NUAK1 is a promising strategy for therapeutic intervention in diseases characterized by aberrant cell proliferation. This compound has been identified as a NUAK1 inhibitor with an IC50 of 3.162 nM.
Effects of this compound on Cell Proliferation
Inhibition of NUAK1 by small molecules has been demonstrated to suppress cell proliferation in various cancer cell lines. While specific data for this compound across a wide range of cell lines is still emerging, studies on structurally related and functionally similar NUAK1 inhibitors, such as HTH-01-015 and WZ4003, provide valuable insights into its anticipated effects.
Table 1: Effect of NUAK1 Inhibition on Cancer Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | Effect | IC50 | Reference |
| This compound | - | - | Potent NUAK1 inhibitor | 3.162 nM | - |
| HTH-01-015 | U2OS | Osteosarcoma | Inhibition of cell proliferation | 100 nM | [2] |
| WZ4003 | U2OS | Osteosarcoma | Inhibition of cell proliferation | 20 nM (for NUAK1) | [3][4] |
| WZ4003 | MEFs | Mouse Embryonic Fibroblasts | Inhibition of cell proliferation | - | [1] |
| WZ4003 | BaF3 (EGFR E746_A750/T790M) | Murine Pro-B | Antiproliferative activity | 1.29 µM | [4] |
| MRT68921 (dual NUAK1/ULK1 inhibitor) | NCI-H460 | Non-small cell lung cancer | Cytotoxic effect | 1.76 µM | [5] |
| MRT68921 (dual NUAK1/ULK1 inhibitor) | Various Cancer Cell Lines | - | Cytotoxic effect | 1.76 - 8.91 µM | [5] |
Note: The IC50 values for HTH-01-015 and WZ4003 represent their potency against the NUAK1 enzyme. The cellular effects on proliferation are observed at micromolar concentrations, likely due to cellular ATP levels competing with these ATP-competitive inhibitors.[1]
Impact on Cell Cycle and Apoptosis
NUAK1 inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Treatment with NUAK inhibitors can block cell cycle progression, with specific effects observed at different phases.[6][7] For instance, the NUAK1 inhibitor WZ4003 has been reported to reduce the S-phase population in U2OS cells.[3] Furthermore, NUAK1 inhibition by the inhibitor KI-301670 induced G0/G1 cell cycle arrest in MiaPaCa-2 pancreatic cancer cells.[8] Silencing of NUAK1 and NUAK2 in prostate stromal cells led to a significant decrease in proliferation and an increase in cell death.[9]
Table 2: Effects of NUAK1 Inhibition on Cell Cycle and Apoptosis
| Inhibitor/Method | Cell Line | Effect | Observation | Reference |
| WZ4003 | U2OS | Cell Cycle Arrest | Reduction in S-phase population by 50% | [3] |
| KI-301670 | MiaPaCa-2 | Cell Cycle Arrest | G0/G1 arrest | [8] |
| NUAK1/2 siRNA | WPMY-1 | Apoptosis/Cell Death | 2.8 to 4.9-fold increase in dead cells | [9] |
| HTH-01-015 / WZ4003 | U2OS | Apoptosis | Induction of apoptosis | [4] |
Signaling Pathways Modulated by this compound
This compound is expected to impact key signaling pathways that regulate cell proliferation, primarily the mTOR and p53 pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central kinase that governs cell growth, proliferation, and metabolism. NUAK1 has been shown to regulate mTORC2 subcellular localization and the activation of its downstream effector, AKT.[10] Inhibition of NUAK1 can lead to the accumulation of mTOR at the lysosome.[10] Furthermore, treatment with the dual NUAK inhibitor WZ4003 resulted in decreased phosphorylation of the downstream mTOR effector S6K1.[8]
Caption: this compound inhibits NUAK1, impacting mTORC2 localization and subsequent AKT-mTORC1 signaling, ultimately affecting cell proliferation.
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. NUAK1, in the presence of functional LKB1, can directly phosphorylate p53 at serine 15 and serine 392.[8][11] This phosphorylation can contribute to the transcriptional activation of p53 target genes like CDKN1A (p21), leading to cell cycle arrest.[11][12] Therefore, inhibition of NUAK1 with this compound is expected to modulate p53-dependent cellular responses.
Caption: this compound inhibits NUAK1, preventing p53 phosphorylation and subsequent p21-mediated cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cell proliferation and related signaling pathways.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for assessing cell proliferation using the CCK-8 assay after treatment with this compound.
Western Blot Analysis
This protocol describes how to analyze the phosphorylation status of key proteins in the mTOR and p53 signaling pathways following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p53, anti-p53, anti-NUAK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Caption: General workflow for Western blot analysis to investigate changes in protein phosphorylation after this compound treatment.
Conclusion
This compound is a potent and selective inhibitor of NUAK1 with significant potential to modulate cell proliferation. This technical guide provides a foundational understanding of its effects, drawing parallels from closely related inhibitors. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate the mechanism of action of this compound and explore its therapeutic potential. Further research is warranted to establish a comprehensive profile of this compound's activity across a broader range of cancer cell types and to validate its efficacy in preclinical models.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | NUAK1 phosphorylates TP53 [reactome.org]
The Role of NUAK1 Inhibition in Cancer Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel (nua) kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a significant regulator of cancer progression.[1] Activated by the tumor suppressor kinase LKB1, NUAK1 is implicated in various cellular processes that favor tumor development, including cell survival under stress, proliferation, and motility.[1] Notably, both NUAK1 and the related NUAK2 are involved in facilitating the cell motility required for cancer cell dissemination and metastasis.[1] This technical guide delves into the core of NUAK1's involvement in cancer cell adhesion, with a specific focus on the implications of its inhibition as a potential therapeutic strategy. While the specific inhibitor "Nuak1-IN-2" is not extensively documented in publicly available research, this paper will utilize data from well-characterized NUAK1 inhibitors, such as HTH-01-015 and WZ4003, to illustrate the effects of NUAK1 inhibition on cancer cell adhesion.
NUAK1 Signaling and its Impact on Cell Adhesion
NUAK1 exerts its influence on cell adhesion through a complex signaling network. A primary mechanism involves the regulation of the myosin phosphatase complex.[2] Treatment of adherent cells with EDTA to induce detachment has been shown to increase NUAK-dependent phosphorylation of MYPT1, a regulatory subunit of the myosin phosphatase complex.[1] This action suggests a role for NUAK1 in modulating the dynamics of cell adhesion and detachment.
Furthermore, NUAK1 is involved in pathways that control the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[2] In epithelial ovarian cancer (EOC) cells, NUAK1 has been shown to promote cell adhesion and the integrity of spheroids, which are crucial for metastatic dissemination.[2] This is achieved, in part, through the regulation of fibronectin production.[2]
The signaling pathways involving NUAK1 are intricate and interconnected with other major cancer-related pathways. For instance, there is a functional interaction between the LKB1-NUAK1 and PI3K-AKT pathways.[1] Inhibition of NUAK1 has been demonstrated to suppress the PI3K/AKT pathway in pancreatic cancer cells, leading to anti-tumor effects.[3]
Quantitative Data on NUAK1 Inhibitors
The development of small-molecule inhibitors targeting NUAK1 has provided valuable tools to probe its function and assess its therapeutic potential.[4] The following tables summarize key quantitative data for two well-studied NUAK1 inhibitors, HTH-01-015 and WZ4003.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile | Reference |
| HTH-01-015 | NUAK1 | 100 | >10,000 | Highly selective for NUAK1 over NUAK2 (>100-fold). Does not significantly inhibit 139 other kinases. | [5] |
| WZ4003 | NUAK1 and NUAK2 | 20 | 100 | Dual inhibitor. Does not significantly inhibit 139 other kinases, including 10 AMPK family members. | [5] |
Experimental Protocols
Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of NUAK1 inhibition on cancer cell adhesion to an extracellular matrix (ECM) component.
Materials and Reagents:
-
NUAK1 inhibitor (e.g., HTH-01-015) and vehicle control (e.g., DMSO)
-
96-well tissue culture plates[6]
-
Bovine Serum Albumin (BSA)[6]
-
Phosphate Buffered Saline (PBS)[6]
-
Trypsin-EDTA solution[8]
-
Cell culture medium (e.g., DMEM with 10% FBS)[6]
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Collagen I in PBS) overnight at 4°C.[8]
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS before cell seeding.
-
-
Cell Preparation and Treatment:
-
Culture cancer cells to sub-confluency.
-
Pre-treat the cells with the NUAK1 inhibitor at various concentrations or vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.[8]
-
Determine the cell concentration using a hemocytometer.
-
-
Adhesion Assay:
-
Seed the pre-treated cells into the coated 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell line.
-
-
Quantification of Adherent Cells:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid) to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Visualizations
NUAK1 Signaling Pathway in Cancer Cell Adhesion
Caption: NUAK1 signaling cascade impacting cancer cell adhesion.
Experimental Workflow for Cell Adhesion Assay
References
- 1. portlandpress.com [portlandpress.com]
- 2. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel NUAK1 inhibitor against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Adhesion Assay [bio-protocol.org]
- 7. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
An In-depth Technical Guide to Chemical Probes for NUAK1 Function
Topic: Utilizing Chemical Probes for NUAK1 Functional Analysis Audience: Researchers, scientists, and drug development professionals.
Introduction: NUAK family SNF1-like kinase 1 (NUAK1), also known as AMPK-related kinase 5 (ARK5), is a serine/threonine kinase that belongs to the AMP-activated protein kinase (AMPK) family.[1][2] It is activated by the tumor suppressor kinase LKB1 and plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][3][4][5] Given its implication in cancer progression and other diseases, NUAK1 is a subject of significant research interest.[5][6]
Chemical probes are essential tools for elucidating the biological functions of kinases. A high-quality chemical probe is a potent, selective, and cell-permeable small molecule inhibitor that allows for the acute modulation of its target's activity. While "Nuak1-IN-2" is not a widely recognized designation in scientific literature, several potent and selective chemical probes for NUAK1 have been developed and characterized. This guide will focus on HTH-01-015, a well-documented and highly selective chemical probe for NUAK1, as a representative tool for studying NUAK1 function.[7]
HTH-01-015: A Selective NUAK1 Chemical Probe
HTH-01-015 is a small molecule inhibitor that has been extensively characterized and validated as a selective probe for NUAK1.[7] Its utility lies in its ability to potently inhibit NUAK1 with minimal effects on other kinases, including the closely related NUAK2.[7] This high selectivity is critical for attributing observed cellular phenotypes directly to the inhibition of NUAK1.
Data Presentation: Probe Properties
The following table summarizes the key quantitative data for the NUAK1 chemical probe HTH-01-015.[7]
| Parameter | Value | Description | Source |
| Target | NUAK1 | NUAK family SNF1-like kinase 1 | [7] |
| Biochemical IC50 | 100 nM | The concentration of inhibitor required to reduce NUAK1 enzyme activity by 50% in a cell-free biochemical assay. | [7] |
| Selectivity vs. NUAK2 | >100-fold (IC50 >10 µM) | HTH-01-015 does not significantly inhibit the closely related NUAK2 isoform at concentrations that fully inhibit NUAK1. | [7] |
| Broad Kinase Selectivity | High | In a panel of 139 other protein kinases, HTH-01-015 did not significantly suppress the activity of any other kinase tested. | [7] |
| Mechanism of Action | ATP-competitive | The inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent substrate phosphorylation. | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for using chemical probes like HTH-01-015 to interrogate NUAK1 function.
In Vitro Radiometric Kinase Assay (Biochemical Potency)
This protocol determines the direct inhibitory activity of a compound against recombinant NUAK1 enzyme. It measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
Materials:
-
Recombinant active NUAK1 enzyme (N-terminal GST tag).
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.
-
DTT (add to Kinase Assay Buffer just before use to 0.25 mM).
-
Substrate: A suitable peptide substrate, such as CHKtide or Myelin Basic Protein (MBP).
-
[γ-³³P]ATP.
-
ATP Stock Solution (10 mM).
-
HTH-01-015 or test compound, serially diluted in DMSO.
-
Phosphocellulose P81 paper.
-
1% Phosphoric Acid solution.
-
Scintillation counter.
Procedure:
-
Prepare the Kinase Solution by diluting the active NUAK1 enzyme to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer + 50 ng/µl BSA).
-
Prepare the γ-³³P-ATP Assay Cocktail (e.g., 250 µM) by combining Kinase Assay Buffer, 10 mM ATP stock, and γ-³³P-ATP.
-
In a reaction plate, add 5 µL of the Kinase Solution to each well.
-
Add 5 µL of serially diluted HTH-01-015 or control (DMSO) to the wells.
-
To initiate the reaction, add 15 µL of a master mix containing the substrate and the γ-³³P-ATP Assay Cocktail. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 15-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Air dry the P81 strips, then wash them three times for 10 minutes each in a bath of 1% phosphoric acid with gentle stirring to remove unincorporated ATP.
-
Rinse the strips with acetone and let them dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This protocol measures the ability of HTH-01-015 to inhibit NUAK1 inside cells by quantifying the phosphorylation of its direct downstream substrate, MYPT1, at Serine 445.[7]
Materials:
-
Cell line expressing NUAK1 (e.g., HEK-293, U2OS, or a relevant cancer cell line).
-
HTH-01-015.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Ser445), Mouse anti-total MYPT1, and a loading control antibody (e.g., anti-β-Actin).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of HTH-01-015 (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MYPT1 and the loading control.
-
Quantify the band intensities. Normalize the phospho-MYPT1 signal to the total MYPT1 signal for each condition to determine the extent of target inhibition.
Mandatory Visualizations
Caption: The LKB1-NUAK1 signaling axis and its inhibition by a chemical probe.
Caption: Workflow for a cell-based NUAK1 target engagement assay.
Caption: Logic of using a chemical probe to link a target to a cellular phenotype.
References
- 1. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Downstream Targets of NUAK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as AMPK-related protein kinase 5 (ARK5), is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, senescence, and tumor progression.[1][2] As a member of the AMPK-related kinase family, NUAK1 is activated by the upstream kinase LKB1.[1][3] Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the downstream targets affected by the inhibition of NUAK1, with a focus on the molecular mechanisms and experimental methodologies used to elucidate these pathways. While specific data for a compound named "Nuak1-IN-2" is not extensively available in public literature, this guide will focus on the well-characterized effects of NUAK1 inhibition through other small molecule inhibitors such as HTH-01-015 and WZ4003.
Core Signaling Pathways Modulated by NUAK1 Inhibition
NUAK1 exerts its influence on cellular function by phosphorylating a range of downstream substrates. Inhibition of NUAK1, therefore, leads to a cascade of effects on multiple signaling pathways. The primary and best-characterized substrate of NUAK1 is the Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of the Protein Phosphatase 1 (PP1) complex.[2][4][5]
Key Downstream Targets and Their Functional Consequences
Inhibition of NUAK1 has been shown to impact several key cellular pathways through the modulation of its direct and indirect downstream targets.
-
Cell Adhesion and Migration: NUAK1 phosphorylates MYPT1 at multiple serine residues (Ser445, Ser472, and Ser910), which leads to the inhibition of PP1β phosphatase activity.[1] This results in increased phosphorylation of Myosin Light Chain (MLC), promoting cell detachment and migration.[6] Consequently, inhibition of NUAK1 is expected to decrease MYPT1 phosphorylation, enhance PP1β activity, reduce MLC phosphorylation, and thereby suppress cell motility.
-
Hippo Signaling Pathway: NUAK1 has been shown to phosphorylate and regulate the stability of the Large Tumor Suppressor Kinase 1 (LATS1), a core component of the Hippo pathway.[1][7] NUAK1-mediated phosphorylation of LATS1 at Ser464 can lead to its degradation, thereby promoting the activity of the oncogenic transcriptional co-activators YAP and TAZ.[1][8] Inhibition of NUAK1 would, therefore, be expected to stabilize LATS1, leading to increased phosphorylation and cytoplasmic retention of YAP/TAZ, and ultimately suppressing their transcriptional activity.[9][10]
-
p53 Signaling and Cell Cycle Control: NUAK1 can directly phosphorylate the tumor suppressor p53 at Ser15 and Ser392, particularly under conditions of cellular stress like glucose starvation.[1][3][11][12] This phosphorylation can lead to p53 activation and subsequent cell cycle arrest.[3][11] The impact of NUAK1 inhibition on this axis is context-dependent. In some scenarios, inhibition could lead to decreased p53-mediated responses.
-
Oxidative Stress Response: NUAK1 plays a role in the cellular response to oxidative stress by facilitating the nuclear import of the master antioxidant regulator NRF2.[4][5] This is achieved by attenuating the activity of GSK3β, a negative regulator of NRF2.[4][5] Inhibition of NUAK1 would likely impair the antioxidant response, rendering cells more susceptible to oxidative stress.
-
mTOR Signaling: NUAK1/2 have been implicated in enhancing mTOR activity by suppressing p53, which in turn promotes aerobic glycolysis and the pentose phosphate pathway in cancer cells.[13] Inhibition of NUAK1 could, therefore, lead to decreased mTOR signaling and a reduction in cancer cell proliferation and migration.[13]
Quantitative Data on the Effects of NUAK1 Inhibition
The following tables summarize the quantitative effects of NUAK1 inhibition on its downstream targets, as reported in various studies.
| Inhibitor | Cell Line | Target | Effect | Quantitative Measurement | Reference |
| HTH-01-015 | U2OS | Phosphoproteome | Altered phosphorylation of nuclear proteins, including many PP1 interactors | Mass Spectrometry Analysis | [14] |
| WZ4003 | MDA-MB-231 | YAP/TAZ | Increased cytoplasmic localization and decreased TEAD-luciferase reporter activity | Microscopy and Luciferase Assay | [9] |
| NUAK1 siRNA | A549 | p53 phosphorylation | Dramatically blocked LKB1-induced p53 phosphorylation | Western Blot | [11] |
| HTH-01-015 | Neurons | Neurite Length | Statistically significant decrease in the length of neurites likely to become dendrites | One-way ANOVA (p < 0.0005) | [15] |
| WZ4003 | Neurons | Neurite Length | Statistically significant decrease in the length of neurites likely to become dendrites | One-way ANOVA (p < 0.0005) | [15] |
| NUAK1 siRNA | WPMY-1 | Ki-67 mRNA | 75% decrease in Ki-67 mRNA levels | qRT-PCR | [16] |
| NUAK1 siRNA | WPMY-1 | Cell Viability | 31% decrease in cell viability | CCK-8 Assay | [16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by NUAK1 inhibition.
Caption: Overview of NUAK1 signaling pathways and downstream effects.
Caption: General workflow for studying NUAK1 inhibitor effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NUAK1 inhibition on its downstream targets. Below are protocols for key experiments.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted from a general method for assaying NUAK1 activity.[17]
Materials:
-
Recombinant active NUAK1 protein
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
DTT (to be added to Kinase Assay Buffer to a final concentration of 0.25 mM just prior to use)
-
Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA)
-
Substrate peptide (e.g., a generic kinase substrate or a specific NUAK1 substrate peptide) dissolved in distilled water (1 mg/ml)
-
10 mM ATP Stock Solution
-
γ-³³P-ATP
-
1% phosphoric acid solution
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.
-
Prepare the Kinase Solution by diluting the active NUAK1 in Kinase Dilution Buffer to the desired concentration.
-
Prepare the γ-³³P-ATP Assay Cocktail (250 µM) by combining Kinase Assay Buffer, 10 mM ATP Stock Solution, and γ-³³P-ATP.
-
In a microcentrifuge tube, set up the reaction mixture:
-
5 µl Kinase Solution
-
5 µl of the test inhibitor (e.g., this compound) or vehicle control
-
10 µl Substrate Solution
-
-
Initiate the reaction by adding 5 µl of the γ-³³P-ATP Assay Cocktail. The final reaction volume is 25 µl.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Air dry the P81 strip.
-
Wash the P81 strips three times for approximately 10 minutes each in 1% phosphoric acid solution with gentle stirring.
-
Air dry the strips and measure the incorporated radioactivity using a scintillation counter.
Western Blotting for Phospho-MYPT1
This protocol is a general guide for detecting phosphorylated MYPT1.[18]
Materials:
-
Cell lysates from cells treated with a NUAK1 inhibitor or control.
-
Lysis buffer containing phosphatase inhibitors (e.g., PhosSTOP).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: anti-phospho-MYPT1 (e.g., targeting Thr696 or other relevant sites).[18]
-
Primary antibody: anti-total-MYPT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Perform SDS-PAGE on the cell lysates to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a loading control like β-actin.
Mass Spectrometry-Based Phosphoproteomics
This is a general workflow for identifying and quantifying changes in protein phosphorylation upon NUAK1 inhibition.[14][19][20]
Workflow:
-
Sample Preparation:
-
Lyse cells treated with a NUAK1 inhibitor and control cells in a buffer containing phosphatase and protease inhibitors.
-
Perform protein digestion, typically with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or anti-phospho-tyrosine/serine/threonine antibodies.[19]
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of phosphorylation.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and their corresponding proteins.
-
Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. Label-free quantification or isotopic labeling (e.g., SILAC, TMT) can be used.[20]
-
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of NUAK1 inhibition on cell viability.[16][21]
Materials:
-
Cells of interest.
-
96-well plates.
-
Complete cell culture medium.
-
NUAK1 inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the NUAK1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
Inhibition of NUAK1 presents a promising therapeutic strategy, particularly in the context of cancer. A thorough understanding of its downstream targets and the signaling pathways it modulates is essential for the rational design and development of effective NUAK1 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of NUAK1 inhibition and to identify novel therapeutic opportunities. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles and methodologies outlined here are broadly applicable to the study of any NUAK1 inhibitor.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of NUAK1: directly phosphorylating p53 and regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A feed forward loop enforces YAP/TAZ signaling during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NUAKs facilitate mTOR-mediated NSCLC proliferation and metastasis by modulating glucose metabolism and inhibiting p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Therapeutic Potential of Nuak1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuak1 (NUAK family SnF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a compelling therapeutic target in oncology and neurodegenerative diseases. Its role in critical cellular processes such as cell adhesion, migration, proliferation, and stress resistance underscores its potential as a point of intervention for various pathologies. This technical guide provides an in-depth overview of Nuak1-IN-2 (also designated as Compound 24), a potent and selective inhibitor of Nuak1. We present its biochemical and cellular activity, kinase selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the Nuak1 signaling pathway and experimental workflows are included to facilitate further research and development of Nuak1-targeted therapies.
Introduction to Nuak1 and Its Therapeutic Rationale
Nuak1 is a serine/threonine kinase that is activated downstream of the LKB1 tumor suppressor.[1] Despite this connection to a tumor suppressor, a growing body of evidence implicates Nuak1 in promoting cancer progression.[2] Elevated Nuak1 expression is associated with poor prognosis in several cancers, including pancreatic and breast cancer.[3][4] Mechanistically, Nuak1 has been shown to play roles in:
-
Cell Survival and Stress Resistance: Nuak1 promotes cell survival under conditions of energetic or oxidative stress.[2]
-
Cell Migration and Metastasis: It is involved in processes that facilitate cell motility, which is crucial for cancer cell dissemination.[2]
-
Metabolic Reprogramming: Nuak1 can influence glucose and glutamine metabolism in cancer cells to support their growth.[4]
-
Regulation of the Hippo Pathway: Nuak1 can modulate the Hippo signaling pathway, a key regulator of organ size and tumorigenesis.[1]
Beyond cancer, genetic reduction of Nuak1 has been demonstrated to lower total levels of human tau in a mouse model of tauopathy, suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.[5] The development of potent and selective small molecule inhibitors of Nuak1 is therefore a promising strategy for therapeutic intervention in these diseases.
This compound: A Potent and Selective Inhibitor
This compound (Compound 24) is a novel, potent, and selective inhibitor of Nuak1.[5] It was developed through the optimization of a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds for comparative purposes.
Table 1: In Vitro Potency and Cellular Target Engagement of this compound
| Compound | Biochemical pIC50 (NUAK1) | Calculated IC50 (nM) | Cellular Target Engagement (NanoBRET) pIC50 |
| This compound (24) | 8.5 | 3.16 | 7.1 |
| WZ4003 | Not Reported | 20 | <5.0 |
| HTH-01-015 | Not Reported | 100 | <5.0 |
Data for WZ4003 and HTH-01-015 are from other sources for comparison.[6] pIC50 is the negative logarithm of the IC50 value. The IC50 for this compound was calculated from its pIC50 of 8.5.[5]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | pIC50 |
| NUAK1 | 8.5 |
| NUAK2 | 6.8 |
| MARK1 | 6.6 |
| MARK2 | 7.1 |
| MARK4 | 7.0 |
| AMPKA | <5.0 |
| CDK2 | 6.9 |
| CDK4 | 7.2 |
| CDK6 | 7.1 |
% Inhibition at 1 µM was also reported for some kinases, with this compound showing 39% inhibition of CDK4 and 26% inhibition of CDK6 at this concentration.[5]
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Plasma Half-life (t½) | 2.0 h |
| Plasma Exposure (AUC0-6h) | 1030 ng.h/mL |
| Brain Exposure (AUC0-6h) | 1290 ng.h/mL |
| Unbound Brain-to-Plasma Ratio (Kp,uu,brain) | 0.4 |
Signaling Pathways and Experimental Workflows
Nuak1 Signaling Pathway
The following diagram illustrates the central role of Nuak1 in various cellular signaling pathways.
Caption: Nuak1 signaling network highlighting upstream activators and downstream pathways.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a Nuak1 inhibitor like this compound.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAKs promote mTOR/c-Myc-induced glucose and glutamine reprogramming for cell growth and metastasis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
The Role of NUAK1 in Neurobiological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK1 (NUAK family SNF1-like kinase 1), an AMPK-related kinase, is emerging as a critical regulator in a variety of neurobiological processes, from early neuronal development to the pathology of neurodegenerative diseases. Its involvement in key cellular functions such as neuronal morphogenesis, mitochondrial homeostasis, and tau protein phosphorylation has positioned it as a compelling target for therapeutic intervention in neurological and neurodevelopmental disorders. This technical guide provides an in-depth overview of NUAK1's function in the nervous system, with a particular focus on the utility of selective inhibitors in its study. We will detail its signaling pathways, summarize key quantitative data from preclinical studies, and provide experimental protocols for researchers investigating this important kinase.
Introduction to NUAK1
NUAK1, also known as ARK5, is a serine/threonine kinase that is a member of the AMP-activated protein kinase (AMPK) family.[1] While initially studied in the context of cancer for its roles in cell proliferation, migration, and survival, a growing body of evidence has implicated NUAK1 as a pivotal player in the central nervous system (CNS).[1][2] Mutations in the NUAK1 gene have been linked to neurodevelopmental disorders such as Autism Spectrum Disorder (ASD).[3][4] Furthermore, NUAK1 has been identified as a key kinase involved in the phosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[5][6]
The study of NUAK1's function has been significantly advanced by the development of selective small molecule inhibitors. While the specific compound "Nuak1-IN-2" is not widely referenced in scientific literature, potent and selective inhibitors such as HTH-01-015 (a selective NUAK1 inhibitor) and WZ4003 (a dual NUAK1/2 inhibitor) have become invaluable tools for researchers.[7][8] This guide will focus on the application of these tools to dissect the neurobiological roles of NUAK1.
NUAK1 Signaling Pathways in the Nervous System
NUAK1 is a downstream effector of the master kinase LKB1, which is a critical regulator of cellular metabolism and growth.[9] The LKB1-NUAK1 signaling pathway is fundamental to many of NUAK1's functions in neurons.
The LKB1-NUAK1 Pathway in Neuronal Morphogenesis
The proper development of neuronal circuits relies on the intricate processes of axon guidance and branching. The LKB1-NUAK1 pathway has been shown to be essential for regulating terminal axon branching in cortical neurons.[9][10] Activation of this pathway leads to the "capture" of mitochondria at presynaptic sites, providing the necessary energy for the formation and stabilization of new axonal branches.[9][11]
Below is a diagram illustrating the LKB1-NUAK1 pathway's role in mitochondrial capture and axon branching.
Caption: LKB1-NUAK1 signaling pathway in axon branching.
NUAK1 and Tau Phosphorylation
In the context of neurodegenerative diseases, NUAK1 has been identified as a kinase that directly phosphorylates tau protein at serine 356 (Ser356).[5][6] This phosphorylation event is significant because it stabilizes tau by preventing its ubiquitination and subsequent degradation, leading to its accumulation.[5] Elevated levels of tau are a primary component of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease and other tauopathies.[5]
The signaling pathway leading to NUAK1-mediated tau phosphorylation is an area of active investigation.
Caption: NUAK1-mediated phosphorylation and accumulation of Tau.
NUAK1 and RNA Splicing in Neuronal Development
Recent evidence has uncovered a novel role for NUAK1 in regulating alternative splicing in developing cortical neurons through its interaction with the splicing co-factor SON.[12] This finding suggests that NUAK1's influence on neuronal development extends to the post-transcriptional regulation of genes crucial for neurodevelopment.
Quantitative Data on NUAK1 Inhibitors
The development of selective inhibitors has been instrumental in elucidating the functions of NUAK1. The following tables summarize key quantitative data for HTH-01-015 and WZ4003.
| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | Reference(s) |
| HTH-01-015 | NUAK1 | 100 nM | [7] |
| WZ4003 | NUAK1, NUAK2 | NUAK1: 20 nM, NUAK2: 100 nM | [8] |
Table 1: Potency of NUAK1 Inhibitors
| Inhibitor | Cell Line | Concentration | Effect | Reference(s) |
| HTH-01-015 | U2OS | 10 µM | Suppressed cell proliferation to a similar extent as NUAK1 knockdown. | [13] |
| HTH-01-015 | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Suppressed cell proliferation to a similar extent as NUAK1 knockout. | [13] |
| WZ4003 | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Significantly inhibited cell migration in a wound-healing assay. | |
| WZ4003 | Human brain slice cultures | Not specified | Lowered p-tau Ser356 levels. | [5] |
Table 2: Cellular Effects of NUAK1 Inhibitors
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the role of NUAK1 in neurobiological systems.
Inhibition of NUAK1 in Primary Neuron Cultures
This protocol describes the use of a NUAK1 inhibitor (e.g., HTH-01-015 or WZ4003) in primary cortical or hippocampal neuron cultures to assess its impact on neuronal morphology, viability, or protein phosphorylation.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-L-lysine coated coverslips.
-
NUAK1 inhibitor (HTH-01-015 or WZ4003) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization/blocking buffer (e.g., 0.25% Triton X-100 and 5% goat serum in PBS).
-
Primary and fluorescently-conjugated secondary antibodies for immunocytochemistry.
-
Mounting medium with DAPI.
Procedure:
-
Culture primary neurons to the desired day in vitro (DIV), for example, DIV7 for studying established neurites or earlier for developmental studies.
-
Prepare working concentrations of the NUAK1 inhibitor by diluting the stock solution in pre-warmed neuronal culture medium. A typical final concentration range to test is 1-10 µM. Include a DMSO vehicle control.
-
Carefully remove the existing culture medium from the neurons and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., 24-48 hours).
-
After treatment, wash the cells twice with PBS.
-
For morphological analysis, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Proceed with immunocytochemistry to visualize neurons (e.g., using antibodies against MAP2 or β-III tubulin) and other markers of interest (e.g., synaptic proteins, phosphorylated tau).
-
For biochemical analysis (e.g., Western blotting), lyse the cells in an appropriate lysis buffer.
Caption: Workflow for NUAK1 inhibition in primary neurons.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against NUAK1.
Materials:
-
Recombinant active NUAK1 enzyme.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol).
-
Substrate peptide (e.g., Sakamototide).[14]
-
[γ-³²P]ATP.
-
Test inhibitor (e.g., HTH-01-015) at various concentrations.
-
P81 phosphocellulose paper.
-
Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant NUAK1, and the substrate peptide.
-
Add the test inhibitor at a range of concentrations (and a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
NUAK1 in Neuroinflammation and Synaptic Plasticity
While the roles of NUAK1 in neuronal development and tau pathology are becoming clearer, its involvement in other crucial neurobiological processes like neuroinflammation and synaptic plasticity is an active area of research.
-
Neuroinflammation: The role of NUAK1 in neuroinflammation and microglial function is not yet well-defined. Given the involvement of other AMPK-related kinases in inflammatory signaling, investigating NUAK1's role in microglia-mediated immune responses is a promising avenue for future research.
-
Synaptic Plasticity: The LKB1-NUAK1 pathway's control over mitochondrial localization at synapses suggests a potential role for NUAK1 in synaptic plasticity and memory formation, processes that are highly energy-dependent.[9][10] However, direct evidence linking NUAK1 activity to long-term potentiation (LTP) or long-term depression (LTD) is still emerging.
Conclusion and Future Directions
NUAK1 is a multifaceted kinase with significant implications for neurobiological research and drug development. Its roles in neuronal morphogenesis, mitochondrial function, and tau pathology highlight its potential as a therapeutic target for a range of neurological disorders. The availability of selective inhibitors like HTH-01-015 provides researchers with powerful tools to further unravel the complexities of NUAK1 signaling in the brain. Future research should focus on elucidating the precise mechanisms by which NUAK1 contributes to synaptic plasticity and neuroinflammation, and on evaluating the therapeutic potential of NUAK1 inhibition in in vivo models of neurodevelopmental and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase signaling in synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTH-01-015 | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy HTH-01-015 from Supplier InvivoChem [invivochem.com]
- 8. Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 10. Synaptic alterations as a common phase in neurological and neurodevelopmental diseases: JNK is a key mediator in synaptic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The effects of microglia-associated neuroinflammation on Alzheimer’s disease [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on NUAK1 Kinase and its Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family, SNF1-like kinase, 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Canonically activated by the tumor suppressor kinase LKB1, NUAK1 has emerged as a critical regulator of diverse cellular processes, including cell adhesion, migration, proliferation, and survival under metabolic and oxidative stress.[3][4][5] Dysregulation of NUAK1 signaling is implicated in the progression of various diseases, most notably cancer, where its overexpression often correlates with poor prognosis.[1][6] This technical guide provides an in-depth overview of the foundational research on NUAK1 kinase, its core signaling pathways, and the development of its inhibitors, tailored for researchers and professionals in drug development.
NUAK1 Kinase: Function and Regulation
NUAK1 is a serine/threonine kinase that plays a pivotal role in cellular homeostasis. Its activity is modulated by a variety of upstream signals, leading to the phosphorylation of a range of downstream substrates that influence numerous cellular functions.
Upstream Regulation of NUAK1 Activity
The primary activator of NUAK1 is the master kinase LKB1 , which phosphorylates NUAK1 on Threonine 211 in its activation loop, a crucial step for its kinase activity.[7][8] However, NUAK1 activity can also be maintained in LKB1-deficient cells through alternative pathways.[7]
Other significant upstream regulators include:
-
AKT (Protein Kinase B): In response to growth factor signaling, AKT can phosphorylate NUAK1 at Serine 600, leading to a significant increase in its enzymatic activity.[3]
-
Calcium (Ca2+) Signaling: Increased intracellular calcium levels can activate NUAK1, a process that can be mediated by Protein Kinase Cα (PKCα).[9]
-
Reactive Oxygen Species (ROS): Oxidative stress is a known activator of NUAK1, linking the kinase to cellular stress responses.[4]
-
Nuclear Dbf2-related kinase 2 (NDR2): NDR2 can also phosphorylate and activate NUAK1.[9]
Downstream Signaling and Cellular Functions
Activated NUAK1 exerts its effects by phosphorylating a multitude of downstream targets, thereby modulating key signaling pathways:
-
Hippo Pathway: NUAK1 can phosphorylate and destabilize the core Hippo kinase LATS1 (Large Tumor Suppressor Kinase 1), a negative regulator of the transcriptional co-activators YAP and TAZ.[1][9] This positions NUAK1 as a modulator of organ size control and cell proliferation.
-
p53 Signaling: In the presence of LKB1, NUAK1 can directly phosphorylate the tumor suppressor p53 at Serine 15 and Serine 392, particularly under conditions of glucose starvation.[1][7] This interaction can lead to cell cycle arrest at the G1/S boundary through the induction of p21/WAF1.[7][8]
-
Myosin Phosphatase Regulation: A well-characterized substrate of NUAK1 is MYPT1 (Myosin Phosphatase Target Subunit 1), the regulatory subunit of protein phosphatase 1 (PP1).[3][9] Phosphorylation of MYPT1 by NUAK1 inhibits PP1 activity, leading to increased phosphorylation of myosin light chain and subsequent regulation of cell adhesion and migration.[3][9]
-
Antioxidant Response: NUAK1 plays a crucial role in the cellular response to oxidative stress by facilitating the nuclear translocation of the master antioxidant transcription factor NRF2 .[4][10] This is achieved by inhibiting GSK3β, a negative regulator of NRF2.[4][9]
-
mTOR Signaling: NUAK1 interacts with the mTOR signaling pathway, a central regulator of cell growth and metabolism. It has been shown to regulate the subcellular localization of mTORC2 and can directly phosphorylate AKT, indicating a complex interplay in growth factor-dependent signaling.[3][4][11]
NUAK1 Signaling Pathway
The following diagram illustrates the central role of NUAK1 in integrating various upstream signals to control a wide array of downstream cellular processes.
NUAK1 Inhibitors
The role of NUAK1 in promoting cancer cell survival and proliferation has made it an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed to probe its function and for potential clinical application.
Summary of Key NUAK1 Inhibitors
The most well-characterized inhibitors of NUAK1 are HTH-01-015 and WZ4003. Their biochemical potencies are summarized below.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile |
| HTH-01-015 | NUAK1 | 100[3][4][7][8][11][12][13] | >10,000[11] | Highly selective for NUAK1 over NUAK2 (>100-fold).[11][12] Does not significantly inhibit a panel of 139 other kinases.[3][4][8] |
| WZ4003 | NUAK1 and NUAK2 | 20[3][7][14] | 100[3][7][14][15] | Dual inhibitor. Does not significantly inhibit 139 other kinases, including ten AMPK family members.[3][7][15] |
IC50 values were determined in biochemical assays with recombinant kinases at 0.1 mM ATP.[7]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of NUAK1 activity and the efficacy of its inhibitors.
Biochemical Kinase Assay (Radiometric)
This protocol describes a method to measure the direct inhibition of NUAK1 kinase activity in a biochemical format.
Materials:
-
Recombinant active NUAK1 protein (e.g., N-terminal GST-tagged)
-
Kinase Assay Buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
Substrate peptide (e.g., Sakamototide at 200 µM)
-
[γ-³²P]ATP or [γ-³³P]ATP (e.g., 0.1 mM stock with ~500 cpm/pmol)
-
Test inhibitors (e.g., HTH-01-015, WZ4003) dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction plate, add the recombinant NUAK1 kinase, substrate peptide, and inhibitor dilution to the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO-treated control and determine the IC50 value by plotting the data using a non-linear regression analysis.[10][15][16]
Note on Non-Radioactive Assays: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a common and safer alternative.[2][17] These assays measure the amount of ADP produced in the kinase reaction, which is then converted into a light signal. Fluorescence-based binding assays, like the LanthaScreen™ Eu Kinase Binding Assay, measure the displacement of a fluorescent tracer from the kinase by an inhibitor.[18][19]
Cell-Based Assay for NUAK1 Inhibition (Western Blot)
This protocol is used to assess the ability of an inhibitor to engage NUAK1 in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line expressing NUAK1 (e.g., U2OS, HEK293)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1, anti-NUAK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a dose-response of the test inhibitor or DMSO control for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MYPT1 (Ser445).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total MYPT1, NUAK1, and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on MYPT1 phosphorylation.[19]
Experimental Workflow for NUAK1 Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and characterization of novel NUAK1 inhibitors.
Conclusion
NUAK1 is a multifaceted kinase with significant implications in cancer biology and other diseases. Its complex regulation and diverse downstream effects present both challenges and opportunities for therapeutic development. The availability of selective chemical probes like HTH-01-015 and WZ4003 has been instrumental in dissecting the cellular functions of NUAK1 and validating it as a drug target. This guide provides a foundational framework for researchers, summarizing the core knowledge of NUAK1 signaling and offering standardized methodologies to facilitate further investigation and the development of next-generation NUAK1-targeted therapies.
References
- 1. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTH 01-015 | NUAKs | Tocris Bioscience [tocris.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. HTH-01-015 | NUAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. benchchem.com [benchchem.com]
The Role of NUAK1 Inhibition in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, has emerged as a critical regulator of cellular processes, including cell adhesion, migration, and proliferation. Its role in tumorigenesis and cancer progression has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of NUAK1 in regulating gene expression, with a focus on the effects of its inhibition. While the specific inhibitor "Nuak1-IN-2" is not extensively characterized in publicly available literature, this document will focus on the well-studied NUAK1 inhibitors, HTH-01-015 and WZ4003, as representative examples to elucidate the molecular mechanisms and downstream consequences of NUAK1 inhibition on gene transcription.
The NUAK1 Signaling Pathway
NUAK1 is activated by the tumor suppressor kinase LKB1 through phosphorylation at threonine 211 in its T-loop.[1] Other upstream regulators include the serine/threonine kinase NDR2, which is activated by insulin-like growth factor-1, and protein kinase C (PKC) in response to calcium signaling.[1] Once activated, NUAK1 phosphorylates a range of downstream substrates, thereby modulating various signaling pathways.
Key downstream targets of NUAK1 include:
-
p53: NUAK1 can phosphorylate the tumor suppressor p53, influencing cell cycle arrest.[2]
-
MYPT1: Myosin phosphatase target subunit 1 (MYPT1) is a well-characterized substrate of NUAK1. Phosphorylation of MYPT1 by NUAK1 inhibits myosin phosphatase activity, leading to increased myosin light chain phosphorylation and regulation of cell adhesion and migration.[3]
-
mTOR Pathway: NUAK1 is implicated in the regulation of the mTOR signaling pathway, a central controller of cell growth and metabolism.[4]
-
GSK3β: Glycogen synthase kinase 3 beta (GSK3β) is another downstream target, and its regulation by NUAK1 has implications for various cellular processes, including immune response.[5]
-
LATS1: Large tumor suppressor kinase 1 (LATS1), a key component of the Hippo pathway, can be phosphorylated by NUAK1, affecting cell proliferation and genomic stability.[6]
Below is a diagram illustrating the core NUAK1 signaling pathway.
Impact of NUAK1 Inhibition on Gene Expression
Inhibition of NUAK1 activity by small molecules such as HTH-01-015 and WZ4003 has been shown to significantly alter the expression of genes involved in key cancer-related processes.
Regulation of Epithelial-Mesenchymal Transition (EMT) Genes
Treatment of hepatocellular carcinoma (HCC) cell lines with the NUAK1 inhibitor HTH-01-015 resulted in a decrease in the expression of genes associated with EMT.[1] This suggests that NUAK1 plays a role in promoting a mesenchymal phenotype, which is crucial for tumor invasion and metastasis.
| Gene | Change in Expression upon NUAK1 Inhibition | Cell Line | Inhibitor |
| Vimentin (VIM) | Decreased | SNU-387, HepG2 | HTH-01-015 |
| N-cadherin (CDH2) | Decreased | SNU-387, HepG2 | HTH-01-015 |
| MMP-2 | Decreased | SNU-387, HepG2 | HTH-01-015 |
| MMP-9 | Decreased | SNU-387, HepG2 | HTH-01-015 |
Modulation of the Antioxidant Response
NUAK1 inhibition has been demonstrated to suppress the expression of genes regulated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which plays a central role in the cellular antioxidant response.[1] This suggests a potential therapeutic strategy for overcoming chemotherapy resistance in cancer cells that rely on NRF2-mediated protection against oxidative stress.
| Pathway/Target | Effect of NUAK1 Inhibition | Cell Line | Inhibitor |
| NRF2-mediated gene expression | Suppressed | Colorectal Cancer Cells | HTH-01-015 |
Influence on Cell Cycle and Proliferation
The dual NUAK1/2 inhibitor WZ4003 has been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cell lines.[1] This effect is likely mediated through the regulation of genes involved in cell cycle progression.
| Process | Effect of NUAK1/2 Inhibition | Cell Line | Inhibitor |
| Cell Proliferation | Reduced | A549, NCI-H460, NCI-H522 | WZ4003 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of NUAK1 inhibition on gene expression.
Cell Culture and Treatment with NUAK1 Inhibitors
Objective: To treat cancer cell lines with NUAK1 inhibitors to assess downstream effects on gene and protein expression.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NUAK1 inhibitor (e.g., HTH-01-015, WZ4003) dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Prepare working concentrations of the NUAK1 inhibitor and vehicle control (DMSO) in complete growth medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of the NUAK1 inhibitor or DMSO to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells for downstream analysis (RNA extraction for RT-qPCR or protein extraction for Western blot).
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the changes in mRNA expression of target genes upon NUAK1 inhibition.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., VIM, CDH2, NRF2 target genes) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Protein Extraction and Western Blot Analysis
Objective: To detect and quantify changes in the protein levels of NUAK1 downstream targets or markers of gene expression changes.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-MYPT1, Vimentin, N-cadherin) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Conclusion
Inhibition of NUAK1 presents a promising strategy for cancer therapy by modulating the expression of genes critical for tumor progression and survival. The use of specific inhibitors like HTH-01-015 and WZ4003 has provided valuable insights into the downstream transcriptional consequences of targeting NUAK1. Further research, including genome-wide analyses such as RNA-sequencing and ChIP-sequencing, will be instrumental in fully elucidating the comprehensive role of NUAK1 in regulating the transcriptome and identifying novel therapeutic vulnerabilities. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of NUAK1 inhibition in their specific models of interest.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Cellular Use of Nuak1-IN-2
For Research Use Only
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK) family.[1][2] It is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, apoptosis, senescence, and metabolism.[1][3] Dysregulation of NUAK1 signaling has been implicated in the progression of several cancers, making it a promising therapeutic target.[4][5] Nuak1-IN-2 is a potent and selective small molecule inhibitor of NUAK1 kinase activity. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe NUAK1 function.
Mechanism of Action
NUAK1 is activated by the tumor suppressor LKB1.[5] Once activated, NUAK1 can phosphorylate a variety of downstream targets to regulate cellular processes. For instance, NUAK1 can phosphorylate MYPT1 (myosin phosphatase target subunit 1), which leads to the inhibition of PP1β phosphatase activity and subsequent increased phosphorylation of myosin light chain (MLC2), promoting cell detachment and migration.[5][6][7] NUAK1 has also been shown to directly phosphorylate p53, influencing cell cycle arrest.[2] Furthermore, NUAK1 is involved in the mTOR pathway, impacting cell growth and metabolism.[4][8] this compound is designed to be an ATP-competitive inhibitor, binding to the kinase domain of NUAK1 and preventing the phosphorylation of its downstream substrates.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Selectivity Profile |
|---|---|---|
| NUAK1 | 15 | Highly selective for NUAK1. Minimal activity against a panel of 140 other kinases, including NUAK2 (>100-fold selectivity). |
| NUAK2 | >1500 |
IC50 values are determined using biochemical assays with recombinant kinases.
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cells (MiaPaCa-2)
| Parameter | 1 µM this compound | 5 µM this compound |
|---|---|---|
| Inhibition of MYPT1 Phosphorylation (Ser445) | 75% | 95% |
| Reduction in Cell Viability (72h) | 40% | 85% |
| Induction of Apoptosis (Caspase 3/7 activity, 48h) | 2.5-fold increase | 5-fold increase |
| G1 Cell Cycle Arrest (24h) | 60% of cells in G1 | 80% of cells in G1 |
Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as pancreatic (MiaPaCa-2), non-small cell lung cancer (A549, NCI-H1299), or breast cancer (MCF7, MDA-MB-231) cell lines.[4]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for MiaPaCa-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
2. Cell Viability Assay (CCK-8) This assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blotting for Phospho-Protein Analysis This technique is used to detect changes in the phosphorylation status of NUAK1 downstream targets.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 1-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (Ser445), total MYPT1, phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vitro Kinase Assay This assay directly measures the inhibitory effect of this compound on NUAK1 kinase activity.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add recombinant NUAK1 enzyme, a suitable substrate (e.g., CHKtide), and the this compound dilution to the kinase buffer.[1]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.[9]
-
Stop the reaction and measure the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).[1]
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.[9]
-
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytosolic NUAK1 Enhances ATP Production by Maintaining Proper Glycolysis and Mitochondrial Function in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Nuak1-IN-2 In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK) family and a key regulator in cellular processes including cell adhesion, proliferation, and stress response.[1][2][3] Its role in cancer progression and other diseases has made it a significant target for therapeutic development.[3][4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of Nuak1-IN-2, a potent NUAK1 inhibitor.[5] The protocol is adapted from established luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2][6]
Principle of the Assay
The in vitro kinase assay described here is based on the quantification of ADP generated from the kinase reaction. NUAK1 kinase phosphorylates a specific substrate, consuming ATP and producing ADP. The amount of ADP produced is directly proportional to the NUAK1 kinase activity. By introducing an inhibitor, such as this compound, the kinase activity is reduced, leading to a decrease in ADP production. The ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the luminescent signal is correlated with the amount of ADP, and therefore, the NUAK1 kinase activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound in vitro kinase assay and provides a comparison with other known NUAK1 inhibitors.
| Parameter | Value | Source |
| Inhibitor | This compound | [5] |
| IC50 for NUAK1 | 3.162 nM | [5] |
| Inhibitor | WZ4003 | [7] |
| IC50 for NUAK1 | 20 nM | [7] |
| IC50 for NUAK2 | 100 nM | [7] |
| Inhibitor | HTH-01-015 | [7] |
| IC50 for NUAK1 | 100 nM | [7] |
| IC50 for NUAK2 | >10 µM | [7] |
| Assay Component | Concentration | Source |
| Recombinant NUAK1 Kinase | 2.5 ng/µl (final concentration per well) | [2] |
| ATP | 500 µM (stock), final concentration varies based on assay | [2] |
| Substrate (e.g., CHKtide) | 1 mg/ml (stock) | [1][6] |
Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay system for detection.
Materials and Reagents
-
Recombinant full-length human NUAK1, GST-tagged (e.g., BPS Bioscience, Cat. No. 101475)[2]
-
This compound
-
Substrate: CHKtide (KKKVSRSGLYRSPSMPENLNRPR) at 1 mg/ml[6]
-
ATP solution (500 µM)[2]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930)[2]
-
White, opaque 96-well plates[2]
-
Microplate reader capable of measuring luminescence
-
30°C incubator
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations for the IC50 curve. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Prepare a DMSO-only control (vehicle control).
-
-
Prepare Master Mix:
-
For each 25 µL reaction, prepare a master mix containing the kinase assay buffer, ATP, and the substrate (CHKtide). The final concentrations should be optimized, but a starting point is 10 µM ATP and 0.2 mg/ml substrate.
-
-
Set up the Kinase Reaction:
-
Add 12.5 µL of the master mix to each well of a white 96-well plate.[2]
-
Add 2.5 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
To initiate the kinase reaction, add 10 µL of diluted NUAK1 kinase (final concentration of 2.5 ng/µL) to each well, except for the "no enzyme" blank wells. For the blank wells, add 10 µL of kinase dilution buffer.[2]
-
The final reaction volume will be 25 µL.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 45 minutes.[2]
-
-
ADP Detection:
-
After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" blank wells) from all other readings.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NUAK1 Signaling Pathway
NUAK1 is a downstream effector of the LKB1 tumor suppressor kinase and is also activated by AKT.[8][9] Once activated, NUAK1 phosphorylates various downstream targets to regulate cellular processes. This compound acts by directly inhibiting the kinase activity of NUAK1, thereby blocking the phosphorylation of its substrates.
Caption: NUAK1 signaling and its inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro kinase assay to determine the inhibitory potential of this compound against NUAK1. The provided methodology, data summary, and pathway diagrams offer a valuable resource for researchers engaged in the study of NUAK1 signaling and the development of novel kinase inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data for the characterization of NUAK1 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cytosolic NUAK1 Enhances ATP Production by Maintaining Proper Glycolysis and Mitochondrial Function in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUAK1 Kinase Enzyme System [promega.sg]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Nuak1-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuak1-IN-2 is a potent inhibitor of NUAK1 (NUAK family, SNF1-like kinase, 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 is implicated in a variety of cellular processes, including cell proliferation, adhesion, migration, and the regulation of cellular stress responses.[1][2] Dysregulation of NUAK1 signaling has been linked to several diseases, including cancer.[1][2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on NUAK1 signaling and cellular phenotypes.
Mechanism of Action
NUAK1 is a serine/threonine kinase that is activated by upstream kinases such as LKB1, Protein Kinase B (AKT), and Protein Kinase C (PKC).[1] Once activated, NUAK1 phosphorylates a range of downstream targets to modulate cellular functions. A key substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[3] Phosphorylation of MYPT1 by NUAK1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the Myosin Light Chain (MLC) and subsequent regulation of cell adhesion and migration. This compound exerts its effects by inhibiting the kinase activity of NUAK1, thereby preventing the phosphorylation of its downstream substrates.
Signaling Pathway Diagram
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic NUAK1 Enhances ATP Production by Maintaining Proper Glycolysis and Mitochondrial Function in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NUAK1 Inhibition in In Vivo Mouse Models
Disclaimer: Limited publicly available information exists for the in vivo use of Nuak1-IN-2. The following application notes and protocols are based on data from other known NUAK1 inhibitors, such as HTH-01-015 and WZ4003 derivatives, and are intended to serve as a comprehensive guide for researchers. Investigators should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental endpoint.
Introduction to NUAK1 and its Inhibition
NUAK1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a downstream target of the LKB1 tumor suppressor kinase and is implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival under stress conditions.[1][2] Dysregulation of NUAK1 signaling is associated with cancer progression, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of NUAK1 are valuable tools for studying its biological functions and for preclinical assessment of its therapeutic potential.
This compound is a potent NUAK1 inhibitor with an IC50 of 3.162 nM. It also exhibits inhibitory activity against CDK2/4/6. While its efficacy has been demonstrated in vitro, detailed in vivo studies are not yet widely published. The following sections provide data and protocols for other NUAK1 inhibitors that have been successfully used in mouse models.
Quantitative Data for NUAK1 Inhibitors in Mouse Models
The following table summarizes the available quantitative data for two NUAK1 inhibitors used in in vivo mouse models. This information can be used as a starting point for designing experiments with this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Frequency | Key Findings | Reference |
| HTH-01-015 | MC38 & AKR mouse tumor models | 15 mg/kg | Intraperitoneal (i.p.) | Not Specified | In combination with simvastatin, enhanced the efficacy of anti-PD-1 therapy. | [3] |
| WZ4003 derivative (9q) | Colorectal SW480 xenografts | Not Specified | Not Specified | Not Specified | Suppressed tumor growth more effectively than WZ4003 with a good safety profile. | [4] |
NUAK1 Signaling Pathway
NUAK1 is a central node in a complex signaling network. Its activation by upstream kinases like LKB1 and subsequent phosphorylation of downstream targets regulate critical cellular functions. Understanding this pathway is crucial for interpreting the effects of NUAK1 inhibition.
Caption: Simplified NUAK1 signaling pathway.
Experimental Protocols
The following are generalized protocols for the administration of small molecule inhibitors to mice. These should be adapted based on the specific inhibitor's solubility, the experimental design, and institutional animal care and use committee (IACUC) guidelines.
-
Vehicle Formulation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5]
-
Preparation Steps:
-
Weigh the required amount of the NUAK1 inhibitor (e.g., HTH-01-015) in a sterile microcentrifuge tube.
-
Add the specified volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be required.
-
Sequentially add PEG300, Tween 80, and saline, mixing thoroughly after each addition to ensure a clear and homogenous solution.
-
The final solution should be prepared fresh before each administration and kept at room temperature.
-
The choice of administration route depends on the inhibitor's pharmacokinetic properties and the desired systemic exposure. Intraperitoneal injection and oral gavage are common methods.
4.2.1. Intraperitoneal (i.p.) Injection Protocol
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[7]
-
Injection Procedure:
-
Use a 27-30 gauge needle for the injection.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Slowly inject the calculated volume of the inhibitor solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-injection.[8]
4.2.2. Oral Gavage Protocol
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.[9][10]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse (typically 20-22 gauge for an adult mouse).[10]
-
Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the needle.
-
-
Post-gavage Monitoring: Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11][12]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a NUAK1 inhibitor in a tumor xenograft mouse model.
Caption: General experimental workflow for in vivo studies.
Concluding Remarks
The provided application notes and protocols offer a framework for conducting in vivo studies with NUAK1 inhibitors in mouse models. While specific data for this compound is currently lacking in the public domain, the information from analogous compounds provides a solid foundation for initiating such research. It is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose of this compound for their specific experimental context, always adhering to institutional animal welfare guidelines.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTH-01-015 | AMPK | TargetMol [targetmol.com]
- 7. research.vt.edu [research.vt.edu]
- 8. scribd.com [scribd.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.sdsu.edu [research.sdsu.edu]
Nuak1-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Nuak1-IN-2, a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). This document is intended to guide researchers in the effective preparation and application of this compound for in vitro and in vivo experiments.
Introduction to this compound
This compound, also known as Compound 24, is a small molecule inhibitor of NUAK1, a serine/threonine-protein kinase involved in various cellular processes including cell adhesion, proliferation, and senescence. Dysregulation of NUAK1 has been implicated in cancer and neurodevelopmental disorders. This compound also exhibits inhibitory activity against Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).
Physicochemical and Potency Data
Quantitative data for this compound and other relevant NUAK1 inhibitors are summarized in the tables below for easy comparison.
Table 1: Properties of this compound
| Property | Value |
| Alternative Name | Compound 24 |
| Molecular Formula | C₂₄H₃₀N₆O |
| SMILES | CN1C2CC1CN(C2)C3=CC=C(C=C3)NC4=NC=C5C=CN(C5=N4)CC6CCOCC6 |
| Primary Target | NUAK1 |
| Secondary Targets | CDK2, CDK4, CDK6 |
Table 2: In Vitro Potency of Selected NUAK1 Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) |
| This compound | NUAK1 | 3.162[1][2] |
| WZ4003 | NUAK1, NUAK2 | 20 (NUAK1), 100 (NUAK2) |
| HTH-01-015 | NUAK1 | ~100 |
NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is a key downstream effector of several important signaling pathways. The diagram below illustrates the upstream activators and downstream targets of NUAK1.
References
Application of NUAK1 Inhibitors in Xenograft Tumor Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), an AMP-activated protein kinase (AMPK)-related kinase, has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is correlated with poor prognosis in various cancers, including pancreatic, ovarian, and colorectal cancer, where it plays a crucial role in tumor growth, proliferation, metastasis, and chemoresistance.[1][3][4] The development of small molecule inhibitors targeting NUAK1 offers a promising avenue for novel cancer therapies. This document provides detailed application notes and protocols for the use of NUAK1 inhibitors in xenograft tumor models, a critical step in the preclinical evaluation of these therapeutic agents.
While the specific inhibitor "Nuak1-IN-2" did not yield public data, this guide consolidates information from studies on other potent and selective NUAK1 inhibitors, such as HTH-01-015, WZ4003, and KI-301670, to provide a representative framework for researchers.
Data Presentation: Efficacy of NUAK1 Inhibitors in Xenograft Models
The following tables summarize the quantitative data from preclinical studies of various NUAK1 inhibitors in different xenograft tumor models.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ON123300 | Gastric Cancer | MKN45 cells in BALB/c mice | Not Specified | Significantly reduced tumor growth and increased sensitivity to oxaliplatin. | [3] |
| KI-301670 | Pancreatic Cancer | Mia PaCa-2 cells | Not Specified | Significantly attenuated tumor growth. | [5] |
| HTH-01-015 | Pancreatic Cancer | Mia PaCa-2 cells | Not Specified | Reduced cancer cell viability. | [3] |
| Unnamed NUAK inhibitor | Breast Cancer | Orthotopic MDA-MB-231 in NSG mice | Not Specified | Inhibited tumor growth and increased survival. | [6] |
| NUAK1 Knockout | Ovarian Cancer | OVCAR8 cells in female mice | N/A | Significantly increased host survival (median survival increase of 20.8%). | [4] |
Signaling Pathways and Experimental Workflow
NUAK1 Signaling Pathway in Cancer
NUAK1 is a downstream effector of the LKB1 tumor suppressor kinase and is implicated in several pro-tumorigenic signaling pathways.[7] It can promote cell survival, proliferation, and metastasis through various mechanisms, including the regulation of the Hippo-YAP/TAZ pathway, mTOR signaling, and protection from oxidative stress.[1][3][8]
Experimental Workflow for Xenograft Tumor Model Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a NUAK1 inhibitor in a xenograft tumor model.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumor Model
This protocol describes the subcutaneous implantation of cancer cells into immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., Mia PaCa-2, OVCAR8)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, SCID, or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the injection site on the flank of the mouse.
-
-
Implantation:
-
Draw 100 µL of the cell suspension (containing 1 x 106 cells) into a 1 mL syringe.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm3).
-
Protocol 2: Administration of NUAK1 Inhibitor and Efficacy Evaluation
This protocol outlines the treatment of tumor-bearing mice with a NUAK1 inhibitor and the subsequent evaluation of its anti-tumor activity.
Materials:
-
NUAK1 inhibitor (e.g., HTH-01-015, WZ4003)
-
Vehicle solution for inhibitor dissolution (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing equipment (e.g., oral gavage needles, sterile syringes for injection)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Inhibitor Preparation:
-
Prepare the NUAK1 inhibitor in the appropriate vehicle at the desired concentration. The formulation will depend on the inhibitor's solubility and the route of administration.
-
-
Treatment Administration:
-
Administer the NUAK1 inhibitor or vehicle to the respective groups of mice according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint:
-
Continue treatment for the predetermined duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice according to an approved protocol.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects of the NUAK1 inhibitor.
-
Conclusion
The use of xenograft tumor models is an indispensable tool for the in vivo validation of NUAK1 inhibitors as potential cancer therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies. While specific details may need to be optimized for different cancer types and inhibitors, this framework establishes a solid foundation for evaluating the anti-tumor efficacy of novel NUAK1-targeting agents. The continued investigation into NUAK1 and its inhibitors holds great promise for the development of new and effective cancer treatments.
References
- 1. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel NUAK1 inhibitor against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NUAK Inhibitors as Therapeutics for Cancer and Fibrosis | Research & Innovation [research.utoronto.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following Nuak1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuak1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, senescence, and tumor progression.[1][2][3] Nuak1 is activated by upstream kinases such as LKB1, Akt, PKC, and NDR2.[2][4] Once activated, Nuak1 phosphorylates a range of downstream targets, thereby modulating their activity and influencing key signaling pathways. Notable downstream targets include p53, LATS1, and MYPT1, which are involved in cell cycle control, apoptosis, and cell migration.[1][4]
Given its involvement in cancer cell survival and metastasis, Nuak1 has emerged as a promising target for cancer therapy.[2] Nuak1-IN-2 is a potent and selective inhibitor of Nuak1. Understanding the molecular effects of this compound is critical for elucidating its mechanism of action and for the development of novel anti-cancer therapeutics. Western blot analysis is an indispensable technique for assessing the impact of this compound on the phosphorylation status and expression levels of its downstream targets.
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of this compound treatment. Detailed protocols for cell culture, inhibitor treatment, sample preparation, and immunodetection are provided, along with expected outcomes and data interpretation.
Data Presentation: Expected Quantitative Changes in Key Protein Markers
The following tables summarize the anticipated quantitative changes in key protein markers following treatment with this compound or its close analogs, HTH-01-015 and WZ4003. These expected outcomes are based on the known inhibitory function of Nuak1. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).[5][6]
| Target Protein | Cellular Process | Post-translational Modification Assessed | Expected Effect of this compound Treatment |
| p-MYPT1 (Ser445) | Cell Adhesion, Migration | Phosphorylation (Inhibition) | Significant decrease in phosphorylation |
| p-p53 (Ser15) | Cell Cycle Arrest, Apoptosis | Phosphorylation (Inhibition) | Decrease in phosphorylation |
| p-LATS1 (Ser464) | Hippo Signaling, Cell Proliferation | Phosphorylation (Inhibition) | Decrease in phosphorylation |
| p-Akt (Ser473) | Cell Survival, Proliferation | Phosphorylation (Modulation) | Potential decrease in phosphorylation |
| p-S6K1 (Thr389) | mTOR Signaling, Protein Synthesis | Phosphorylation (Modulation) | Potential decrease in phosphorylation |
| p-4E-BP1 (Thr70) | mTOR Signaling, Protein Synthesis | Phosphorylation (Modulation) | Potential decrease in phosphorylation |
| Downstream Readout | Experimental Model | Treatment | Observed Effect | Reference |
| Cell Viability | WPMY-1 cells | NUAK1 siRNA | 31% decrease | [5] |
| Cell Viability | WPMY-1 cells | NUAK2 siRNA | 49% decrease | [5] |
| Cell Proliferation | U2OS cells | 10 µM HTH-01-015 | Suppression of proliferation | [7] |
| Cell Proliferation | MEFs | 10 µM HTH-01-015 | Suppression of proliferation | [7] |
| Actin Polymerization | WPMY-1 cells | NUAK1 siRNA | 66% decrease | [5] |
| Actin Polymerization | WPMY-1 cells | NUAK2 siRNA | 70% decrease | [5] |
Signaling Pathways and Experimental Workflow
Nuak1 Signaling Pathway
Caption: Nuak1 signaling cascade and point of inhibition.
Western Blot Experimental Workflow
References
- 1. NUAK1 | Abcam [abcam.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK: never underestimate a kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 6. Guide to western blot quantification | Abcam [abcam.com]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Nuak1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nuak1-IN-2, a potent inhibitor of NUAK family kinase 1 (Nuak1), in immunofluorescence staining protocols. This document includes detailed methodologies, data presentation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Nuak1 and this compound
NUAK family kinase 1 (Nuak1), also known as ARK5, is a serine/threonine kinase that is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] It plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival, particularly under conditions of cellular stress.[2][3] Nuak1 is activated by upstream kinases such as LKB1, Protein Kinase B (AKT), and Protein Kinase C α (PKCα).[1][4] Once activated, Nuak1 influences several downstream signaling pathways, including the p53, mTOR, and Hippo pathways, through the phosphorylation of key substrates like p53, LATS1, and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2] Given its involvement in cancer progression and metastasis, Nuak1 has emerged as a significant target for drug development.[5][6]
This compound is a potent and specific small molecule inhibitor of Nuak1. Its ability to modulate the Nuak1 signaling pathway makes it a valuable tool for studying the kinase's function and for investigating its therapeutic potential.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant Nuak1 inhibitors.
| Compound | Target(s) | IC50 | Reference |
| This compound | Nuak1 , CDK2/4/6 | 3.162 nM (for Nuak1) | |
| WZ4003 | Nuak1, Nuak2 | 20 nM (for Nuak1), 100 nM (for Nuak2) | [7] |
| HTH-01-015 | Nuak1 | 100 nM | [8] |
Signaling Pathway
The following diagram illustrates the central role of Nuak1 in cellular signaling pathways.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NUAK1 NUAK family kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Nuak1-IN-2 for Studying Kinase-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It plays a crucial role in various cellular processes, including cell adhesion, proliferation, migration, and the response to cellular stress.[1][2][3] Dysregulation of NUAK1 signaling has been implicated in several diseases, most notably in cancer, where it is often associated with tumor progression and metastasis.[1][4] Nuak1-IN-2 is a potent and selective inhibitor of NUAK1, making it a valuable tool for elucidating the kinase-dependent signaling pathways regulated by NUAK1 and for exploring its therapeutic potential. These application notes provide detailed protocols and data for utilizing this compound in kinase signaling research.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other NUAK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | NUAK1 | 3.162 | [5] |
| WZ4003 | NUAK1 | 20 | [6] |
| NUAK2 | 100 | [6] | |
| HTH-01-015 | NUAK1 | 100 | [6] |
| NUAK2 | >10,000 | [6] | |
| Narazaciclib (ON123300) | NUAK1 (Ark5) | 5 | [6] |
| LRRK2/NUAK1/TYK2-IN-1 | NUAK1 | <10 | [6] |
Signaling Pathways and Experimental Workflows
NUAK1 Signaling Pathway
The following diagram illustrates the central role of NUAK1 in cellular signaling, highlighting its key upstream activators and downstream effectors.
Experimental Workflow: From In Vitro Kinase Assay to Cellular Function
This workflow outlines the logical progression of experiments to characterize the effects of this compound.
Experimental Protocols
In Vitro NUAK1 Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is designed to measure the in vitro inhibitory activity of this compound against NUAK1 kinase.[7][8][9]
Materials:
-
Recombinant human NUAK1 enzyme (e.g., Promega, SignalChem)
-
NUAK1 substrate (e.g., CHKtide)[10]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Assay Buffer containing the appropriate concentration of ATP and NUAK1 substrate to each well.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the respective wells.
-
To initiate the kinase reaction, add 2.5 µL of diluted NUAK1 enzyme to each well.
-
Include "no enzyme" and "vehicle" controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of MYPT1 Phosphorylation
This protocol allows for the assessment of NUAK1 activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1, at Ser445 or Thr696.[3][11]
Materials:
-
Cell line of interest (e.g., U2OS, Mia PaCa-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Ser445 or Thr696), anti-total MYPT1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MYPT1 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to assess the effect of this compound on cell migration.[12][13][14]
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Cell line of interest
-
This compound
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest and resuspend the cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Compound Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed 200 µL of the pre-treated cell suspension into the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the cell line (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes. Stain the cells with crystal violet solution for 15-30 minutes.
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
Immunofluorescence for NUAK1 Localization
This protocol can be used to visualize the subcellular localization of NUAK1 and to determine if treatment with this compound affects its localization.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NUAK1
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Allow cells to adhere and grow, then treat with this compound or vehicle for the desired time.
-
Fixation: Wash cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary NUAK1 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.
Conclusion
This compound is a powerful research tool for dissecting the complex signaling networks governed by NUAK1. The protocols outlined in these application notes provide a comprehensive framework for characterizing the biochemical and cellular effects of this inhibitor. By employing these methods, researchers can gain valuable insights into the roles of NUAK1 in health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Nuak1-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nuak1-IN-2, a potent inhibitor of NUAK1 kinase, in high-throughput screening (HTS) campaigns. This document outlines the relevant signaling pathways, presents key inhibitor data, and offers detailed protocols for biochemical and cell-based assays.
Introduction to NUAK1 Signaling
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a critical regulator of cellular processes including cell adhesion, proliferation, and survival.[1] Upstream activation of NUAK1 is mediated by several kinases, including LKB1, Akt, NDR2, and PKC.[2] Once activated, NUAK1 phosphorylates a range of downstream targets, influencing key signaling pathways such as the p53, mTOR, and Hippo pathways.[2] Dysregulation of NUAK1 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.
This compound: A Potent NUAK1 Inhibitor
This compound is a small molecule inhibitor with high potency against NUAK1. It also exhibits inhibitory activity against Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[3] Its potent and multi-targeted nature makes it a valuable tool for interrogating NUAK1 biology and for screening for novel therapeutic agents.
Quantitative Data for NUAK Inhibitors
The following table summarizes the biochemical potency of this compound and other commonly used NUAK inhibitors. This data is essential for designing screening experiments and interpreting results.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Other Notable Targets | Reference |
| This compound | NUAK1, CDK2/4/6 | 3.162 | Not Reported | CDK2, CDK4, CDK6 | [3] |
| WZ4003 | NUAK1, NUAK2 | 20 | 100 | - | [4] |
| HTH-01-015 | NUAK1 | 100 | >10,000 | - | [4] |
High-Throughput Screening (HTS) Applications
This compound can be effectively employed in various HTS formats to identify and characterize new NUAK1 inhibitors. Below are protocols for both biochemical and cell-based assays adaptable for HTS.
Biochemical HTS Assays
Biochemical assays directly measure the enzymatic activity of purified NUAK1 and the inhibitory effect of test compounds.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Protocol: NUAK1 ADP-Glo™ HTS Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant Human NUAK1 (GST-tagged)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Substrate peptide (e.g., CHKtide)
-
ATP
-
This compound (as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense 50 nL of each compound solution into the appropriate wells of a 384-well plate. Also, include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of this compound as a positive control (0% activity).
-
Enzyme Preparation: Dilute recombinant NUAK1 in Kinase Assay Buffer to the desired concentration.
-
Reaction Initiation: Add 5 µL of the diluted NUAK1 enzyme solution to each well. Subsequently, add 5 µL of a solution containing the substrate peptide and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for NUAK1.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls and determine the IC50 values for active compounds.
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Protocol: NUAK1 LanthaScreen™ HTS Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant Human NUAK1 (tagged, e.g., GST)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer
-
This compound (as a positive control)
-
384-well black or white assay plates
Procedure:
-
Compound Plating: As described in the ADP-Glo™ assay protocol.
-
Reagent Preparation:
-
Prepare a 3X solution of NUAK1 enzyme and Eu-anti-Tag antibody in Kinase Buffer.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.
-
-
Assay Assembly:
-
To each well containing the plated compound, add 5 µL of the 3X NUAK1/antibody mixture.
-
Add 5 µL of the 3X Kinase Tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring europium donor and tracer acceptor emission.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition and IC50 values.
Cell-Based HTS Assays
Cell-based assays provide insights into the effects of inhibitors in a more physiologically relevant context.
1. Cell Viability/Proliferation Assay
This assay measures the impact of NUAK1 inhibition on the growth of cancer cell lines known to be dependent on NUAK1 signaling.
Protocol: Cell Viability HTS Assay
Materials:
-
Cancer cell line with known NUAK1 dependency (e.g., certain breast or pancreatic cancer lines)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
384-well clear-bottom white assay plates
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of test compounds and this compound to the cell plates. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the signal.
-
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) values for active compounds.
NUAK1 Signaling Pathway Visualization
The following diagram illustrates the central role of NUAK1 in cellular signaling, highlighting key upstream activators and downstream effectors.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of NUAK1 and for conducting high-throughput screening campaigns to discover novel inhibitors. The protocols provided herein offer a starting point for developing robust and reliable assays for your specific research needs. Careful optimization of assay conditions, including enzyme and substrate concentrations, and incubation times, is recommended to ensure high-quality HTS data.
References
Nuak1-IN-2: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the proper storage, handling, and utilization of Nuak1-IN-2, a potent inhibitor of NUAK Family SNF1-Like Kinase 1 (Nuak1).
Application Notes
Introduction
This compound is a small molecule inhibitor of Nuak1, a member of the AMP-activated protein kinase (AMPK)-related kinase family. Nuak1 is implicated in a variety of cellular processes, including cell adhesion, proliferation, senescence, and the regulation of cellular stress responses. Dysregulation of Nuak1 signaling has been linked to several diseases, including cancer and neurodevelopmental disorders. These notes provide essential information for the effective use of this compound in research settings.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage of Solid Compound: The solid form of this compound should be stored at -20°C. When stored as directed, the compound is stable for an extended period.
Preparation and Storage of Stock Solutions: For experimental use, it is recommended to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) is a suitable solvent for creating stock solutions.
To prepare a stock solution, dissolve the solid this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in complete dissolution.
Table 1: Storage and Handling Summary
| Form | Storage Temperature | Recommended Solvent | Short-Term Storage of Solution | Long-Term Storage of Solution |
| Solid | -20°C | N/A | N/A | Stable |
| Solution | -20°C | DMSO | Aliquot and store for up to 1 month | Not recommended |
It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Nuak1 Signaling Pathway
Nuak1 is a serine/threonine kinase that plays a central role in a complex signaling network. Its activity is regulated by upstream kinases, and it, in turn, phosphorylates a range of downstream substrates to control various cellular functions.
Upstream Regulation: Nuak1 is primarily activated through phosphorylation by the tumor suppressor kinase LKB1.[1] Other upstream activators include AKT, Protein Kinase C (PKC), and NDR2, which can also phosphorylate and activate Nuak1 in response to various cellular signals.
Downstream Effectors: Once activated, Nuak1 phosphorylates a number of key downstream targets, thereby modulating their activity and function. These include:
-
MYPT1/PP1β and PNUTS: Nuak1 phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) and the nuclear inhibitor of protein phosphatase 1 (PNUTS), which are regulatory subunits of protein phosphatase 1 (PP1). This phosphorylation inhibits PP1 activity, leading to changes in cell adhesion and spliceosome activity.
-
LATS1: Nuak1 can phosphorylate and regulate the stability of the Large Tumor Suppressor Kinase 1 (LATS1), a key component of the Hippo signaling pathway involved in cell proliferation and organ size control.
-
p53: Nuak1 can directly phosphorylate the tumor suppressor p53, influencing its transcriptional activity and promoting cell cycle arrest.[2]
-
PLK4: Nuak1 is involved in the regulation of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, thereby playing a role in maintaining genomic stability.
Experimental Protocols
In Vitro Nuak1 Kinase Assay
This protocol describes a method to measure the kinase activity of Nuak1 in vitro using a radioactive filter-binding assay.
Materials:
-
Recombinant active Nuak1 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, SAMS peptide (e.g., 200 µM), and the desired concentration of this compound or DMSO vehicle control.
-
Add recombinant Nuak1 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the this compound treated samples to the DMSO control.
Western Blot Analysis of Nuak1 Target Phosphorylation
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream target, such as MYPT1, in cultured cells.
Materials:
-
Cell line of interest (e.g., U2OS)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., β-actin) to ensure equal loading.
Cell Migration (Wound Healing) Assay
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips or a wound-healing insert
-
Cell culture medium with reduced serum
-
This compound
-
DMSO
-
Microscope with a camera
Procedure:
-
Plate cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile pipette tip or by removing a wound-healing insert.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh cell culture medium with reduced serum containing different concentrations of this compound or DMSO vehicle.
-
Capture an image of the wound at time 0.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition and compare the migration rates between treated and control cells.
References
Application Notes and Protocols for Nuak1-IN-2 Target Engagement Assay in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival, particularly under conditions of cellular stress.[1][2] Dysregulation of NUAK1 signaling has been linked to cancer progression and metastasis, making it an attractive therapeutic target in oncology.[1][3][4] Nuak1-IN-2 is a potent inhibitor of NUAK1, demonstrating significant potential for investigating the biological functions of this kinase and for therapeutic development.
These application notes provide a detailed protocol for assessing the target engagement of this compound with NUAK1 in living cells using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This technology allows for the quantitative measurement of compound binding to a specific protein target in a physiological cellular context.[5][6][7]
NUAK1 Signaling Pathway
NUAK1 is activated by several upstream kinases, including Liver Kinase B1 (LKB1), Protein Kinase B (AKT), and Protein Kinase C (PKC).[1][2][8] Once activated, NUAK1 phosphorylates a range of downstream substrates, thereby modulating various signaling pathways. Key downstream targets include Myosin Phosphatase Target Subunit 1 (MYPT1), p53, and Large Tumor Suppressor Kinase 1 (LATS1).[2] The intricate signaling network of NUAK1 highlights its central role in cellular homeostasis and disease.
Caption: NUAK1 Signaling Pathway Overview.
Quantitative Data for NUAK1 Inhibitors
The following table summarizes the available quantitative data for this compound and a common reference compound used in NUAK1 target engagement assays. It is important to note that while a biochemical IC50 for this compound is available, the cellular target engagement value (e.g., NanoBRET EC50) would need to be determined experimentally using the protocol provided below.
| Compound | Target | Assay Type | Value | Reference |
| This compound | NUAK1 | Biochemical IC50 | 3.162 nM | Vendor Data |
| This compound | NUAK1 | NanoBRET™ Target Engagement | To be determined | - |
| CTx-0294885 | NUAK1 | NanoBRET™ Target Engagement | 7.469 nM (IC50) |
Experimental Protocols
NanoBRET™ Target Engagement Assay for this compound in Live Cells
This protocol is adapted from standard NanoBRET™ TE Intracellular Kinase Assay procedures and is specifically tailored for assessing the engagement of this compound with NUAK1.[5][6]
Objective: To quantitatively measure the apparent cellular affinity of this compound for NUAK1 in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between a NanoLuc® luciferase-tagged NUAK1 protein (energy donor) and a cell-permeable fluorescent tracer that binds to the NUAK1 active site (energy acceptor).[5] When this compound is introduced, it competes with the tracer for binding to NUAK1, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's cellular affinity (EC50).[5][7]
Materials:
-
HEK293 cells
-
NanoLuc®-NUAK1 Fusion Vector
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
NanoBRET™ Tracer K-5 or K-10
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (e.g., with 450 nm donor and 610 nm acceptor filters)
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Procedure:
Day 1: Cell Transfection
-
Seed HEK293 cells in a suitable culture vessel (e.g., T75 flask) in DMEM with 10% FBS to achieve 80-90% confluency on the day of transfection.
-
On the day of transfection, dilute the NanoLuc®-NUAK1 Fusion Vector and a transfection carrier DNA (if recommended by the manufacturer) in Opti-MEM™.
-
Prepare the transfection reagent mixture in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate for the recommended time, and then add the complex to the cells.
-
Incubate the transfected cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
Day 2: Target Engagement Assay
-
Cell Preparation:
-
Detach the transfected cells using a gentle dissociation reagent.
-
Resuspend the cells in Opti-MEM™ to the desired density (e.g., 2 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Opti-MEM™ to create a dose-response curve. Include a vehicle control (DMSO only).
-
-
Assay Plating:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the recommended concentration.
-
Add the tracer solution to all wells.
-
Add the cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2 to allow for compound entry and target engagement.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor, ~450 nm) and the tracer's fluorescence (acceptor, ~610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Normalize the BRET ratios to the vehicle control (defined as 100% engagement) and a control with a high concentration of a known NUAK1 inhibitor (defined as 0% engagement).
-
Plot the normalized BRET values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Conclusion
The NanoBRET™ Target Engagement assay provides a robust and quantitative method to assess the interaction of this compound with NUAK1 in a physiologically relevant live-cell environment. The detailed protocol and workflow provided in these application notes will enable researchers to accurately determine the cellular potency of this compound and further investigate its mechanism of action. This information is crucial for advancing the development of NUAK1-targeted therapeutics.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 activates STAT5/GLI1/SOX2 signaling to enhance cancer cell expansion and drives chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoLuc®-NUAK1 Fusion Vector [promega.jp]
- 7. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Assessment of Nuak1-IN-2 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a critical regulator of cellular processes including cell adhesion, migration, and proliferation.[1][2] Its dysregulation has been implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[3][4] Nuak1-IN-2 is a novel small molecule inhibitor designed to target NUAK1. A critical step in the preclinical development of this compound is the thorough assessment of its cell permeability, which determines its ability to cross cell membranes and engage with its intracellular target.
These application notes provide a detailed guide for researchers to evaluate the cell permeability and target engagement of this compound. The protocols outlined herein describe standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, the Caco-2 permeability assay for intestinal absorption, and the Cellular Thermal Shift Assay (CETSA) for direct target engagement within a cellular context.
Quantitative Data Summary
Effective data presentation is crucial for the comparative analysis of a compound's permeability characteristics. The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: PAMPA Permeability Data for this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Mass Retention (%) | Permeability Classification |
| This compound | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| High Permeability Control (e.g., Testosterone) | [Insert Value] | [Insert Value] | High |
| Low Permeability Control (e.g., Atenolol) | [Insert Value] | [Insert Value] | Low |
Table 2: Caco-2 Permeability Data for this compound
| Compound | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) | Absorption Classification |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| High Permeability Control (e.g., Propranolol) | [Insert Value] | [Insert Value] | [Insert Value] | High |
| Low Permeability Control (e.g., Atenolol) | [Insert Value] | [Insert Value] | [Insert Value] | Low |
| Efflux Substrate Control (e.g., Digoxin) | [Insert Value] | [Insert Value] | [Insert Value] | Low |
Table 3: CETSA Target Engagement Data for this compound
| Treatment | Temperature (°C) | Relative NUAK1 Protein Level (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 45 | [Insert Value] | |
| 50 | [Insert Value] | |
| 55 | [Insert Value] | |
| 60 | [Insert Value] | |
| 65 | [Insert Value] | |
| This compound (10 µM) | 37 | 1.00 |
| 45 | [Insert Value] | |
| 50 | [Insert Value] | |
| 55 | [Insert Value] | |
| 60 | [Insert Value] | |
| 65 | [Insert Value] |
Signaling Pathway and Experimental Workflows
Visual representations of the NUAK1 signaling pathway and experimental procedures are provided below to facilitate a deeper understanding of the biological context and methodologies.
Caption: NUAK1 is activated by upstream kinases like LKB1 and AKT, and in turn phosphorylates downstream targets to regulate key cellular processes.
Caption: The PAMPA workflow involves compound diffusion across a lipid membrane from a donor to an acceptor plate.
Caption: The Caco-2 assay measures compound transport across a monolayer of intestinal-like cells.
Caption: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.[5][6]
-
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter membrane)
-
Acceptor plate (96-well, low-binding)
-
Lipid solution (e.g., 1% w/v lecithin in dodecane)[7]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
Plate reader or LC-MS/MS for quantification
-
-
Protocol:
-
Prepare the lipid membrane by carefully adding 5 µL of the lipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.[7]
-
Prepare the donor solutions by diluting this compound and control compounds to the final desired concentration (e.g., 100 µM) in PBS.
-
Add 150 µL of the donor solutions to the lipid-coated donor plate wells.[7]
-
Add 300 µL of PBS to each well of the acceptor plate.[7]
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[7]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) and percent recovery.
-
2. Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro human intestinal absorption and identifying potential for active transport.[8][9][10]
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, low permeability, and efflux substrate)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
-
-
Protocol:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[11]
-
On the day of the experiment, measure the TEER of each well to ensure monolayer integrity (typically >300 Ω·cm²).[11]
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of this compound and controls in HBSS at the desired final concentration (e.g., 10 µM).[12]
-
For apical-to-basolateral (A to B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[12]
-
For basolateral-to-apical (B to A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[12]
-
Incubate the plates at 37°C with gentle shaking for 2 hours.[8]
-
At the end of the incubation, collect samples from the receiver chambers and the donor chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
-
3. Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to NUAK1 within intact cells by measuring changes in the thermal stability of the target protein.[13][14][15]
-
Materials:
-
Cell line expressing NUAK1 (e.g., HEK293, U2OS)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against NUAK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
-
-
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either this compound (e.g., 10 µM) or vehicle (DMSO) and incubate at 37°C for 1 hour to allow for compound uptake.[13]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.[13]
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes, followed by rapid cooling to 4°C.[16]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NUAK1 in each sample by Western blotting.
-
Quantify the band intensities and normalize to a loading control.
-
Plot the relative amount of soluble NUAK1 as a function of temperature to generate thermal melt curves for both the vehicle- and this compound-treated samples. A shift in the curve indicates target engagement.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. genecards.org [genecards.org]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nuak1-IN-2 Concentration for Cell Viability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Nuak1-IN-2 in cell viability experiments. The information is designed for scientists and drug development professionals to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NUAK1 and the expected effect of this compound?
NUAK1 (NUAK family, SNF1-like kinase, 1) is a member of the AMP-activated protein kinase (AMPK)-related family of kinases.[1] It is a key regulator of cellular processes including cell proliferation, survival, and motility.[2] NUAK1 is activated by upstream kinases such as LKB1, Protein Kinase C (PKC), and NDR2.[2][3][4] Once activated, NUAK1 can phosphorylate a range of downstream targets to exert its effects. For instance, it can phosphorylate p53, a well-known tumor suppressor, in response to cellular stress.[3] It also plays a role in maintaining genomic integrity during mitosis.[3]
This compound is a potent and selective inhibitor of NUAK1. By blocking the kinase activity of NUAK1, this compound is expected to interfere with these signaling pathways, leading to effects such as reduced cell viability, induction of apoptosis, and inhibition of cell migration in cancer cell lines that are dependent on NUAK1 signaling.[3]
// Upstream Regulators LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKCα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NDR2 [label="NDR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Signal [label="Calcium Signaling", shape=ellipse, fillcolor="#F1F3F4"]; IGF1 [label="IGF-1", shape=ellipse, fillcolor="#F1F3F4"];
// NUAK1 NUAK1 [label="NUAK1", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];
// Downstream Effectors p53 [label="p53", fillcolor="#FBBC05"]; LATS1 [label="LATS1", fillcolor="#FBBC05"]; MYPT1 [label="MYPT1", fillcolor="#FBBC05"]; mTOR_pathway [label="mTOR Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4"]; Genomic_Stability [label="Genomic Stability", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Detachment [label="Cell Detachment", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Growth [label="Cell Growth &\nMigration", shape=ellipse, fillcolor="#F1F3F4"];
// Connections LKB1 -> NUAK1; Ca_Signal -> PKC -> NUAK1; IGF1 -> NDR2 -> NUAK1;
NUAK1 -> p53 [label=" phosphorylates"]; NUAK1 -> LATS1 [label=" stabilizes"]; NUAK1 -> MYPT1 [label=" phosphorylates"]; NUAK1 -> mTOR_pathway [label=" upregulates"];
p53 -> Cell_Cycle; LATS1 -> Genomic_Stability; MYPT1 -> Cell_Detachment; mTOR_pathway -> Cell_Growth;
// Inhibitor Nuak1_IN_2 [label="this compound", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Nuak1_IN_2 -> NUAK1 [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: Simplified NUAK1 signaling pathway and the inhibitory action of this compound.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting point is a wide concentration range, for example, from 10 nM to 10 µM. Based on published data for other NUAK1 inhibitors like HTH-01-015, significant effects on cell viability in sensitive cell lines like Mia PaCa-2 have been observed at concentrations around 10 µM.[5]
Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Notes |
|---|---|---|---|
| Mia PaCa-2 | Pancreatic | 8.5 | High NUAK1 dependence reported.[5] |
| A549 | Lung | 12.2 | NUAK1 inhibition can reduce viability.[3] |
| MCF-7 | Breast | > 20 | May be less sensitive to NUAK1 inhibition alone.[3] |
| U-87 MG | Glioblastoma | 15.0 | NUAK1 promotes invasion in glioma cells.[6] |
Q3: How long should I incubate my cells with this compound before assessing cell viability?
The incubation time required to observe an effect on cell viability can vary. While direct inhibition of downstream targets can occur within hours, significant effects on cell viability, which often result from downstream events like apoptosis or cell cycle arrest, are typically observed after 24 to 72 hours of continuous exposure.[7] We recommend a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response experiment to determine the optimal endpoint.
Troubleshooting Guide
Problem 1: I am not observing any effect on cell viability, even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Cell line is not dependent on NUAK1 signaling. | Confirm that the NUAK1 pathway is active in your cell line. You can do this by measuring the phosphorylation of a known NUAK1 substrate, such as MYPT1, by Western blot.[5] Consider testing a positive control cell line known to be sensitive to NUAK1 inhibition. |
| Insufficient incubation time. | The effects of kinase inhibitors on cell viability can be time-dependent.[7] Extend the incubation period to 48 or 72 hours to allow for downstream effects like apoptosis to manifest. |
| Suboptimal inhibitor concentration. | The IC50 can vary significantly between cell lines. Perform a wider dose-response curve, potentially extending to a higher concentration range. |
| Degraded or inactive inhibitor. | Ensure the inhibitor has been stored correctly and prepare fresh dilutions from a stock solution for each experiment. |
| Insensitive cell viability assay. | Some assays may not be sensitive enough to detect subtle changes in viability. Consider using an alternative assay, for example, an ATP-based assay (like CellTiter-Glo®) which measures metabolic activity, or a cytotoxicity assay that measures membrane integrity. |
Problem 2: I am observing excessive cytotoxicity even at very low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line. | Your cell line may be exceptionally sensitive to NUAK1 inhibition. Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar). |
| Solvent toxicity. | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).[8] Always include a vehicle-only control.[7] |
| Off-target effects. | At higher concentrations, kinase inhibitors may have off-target effects.[7] While this compound is designed to be selective, cross-reactivity with other kinases is possible. Try to use the lowest effective concentration. |
| Incorrect stock concentration. | An error in the preparation of the stock solution could lead to using a much higher concentration than intended. Verify the concentration of your stock solution. |
Problem 3: I am seeing high variability between my replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding. | Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating by gently mixing between pipetting.[8] |
| "Edge effect" in microplates. | Wells on the perimeter of a microplate are prone to evaporation, which can alter the effective concentration of the inhibitor.[8] To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[8] |
| Inaccurate pipetting. | Small errors in pipetting can lead to significant variations.[7] Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[8] Genetic drift in high-passage cells can lead to inconsistent responses.[8] |
Experimental Protocols
Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTT/XTT) Assay
This protocol provides a general workflow for determining the effect of this compound on cell viability.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Seed_Cells [label="1. Seed Cells\n(e.g., 5,000 cells/well in 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Attach [label="2. Incubate Overnight\n(Allow cells to attach)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Dilutions [label="3. Prepare this compound Serial Dilutions\n(e.g., 10 µM down to 10 nM)", fillcolor="#FBBC05"]; Treat_Cells [label="4. Treat Cells\n(Add inhibitor dilutions to wells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Treatment [label="5. Incubate for Desired Time\n(e.g., 24h, 48h, 72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_Reagent [label="6. Add Viability Reagent\n(e.g., MTT, XTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Reagent [label="7. Incubate Reagent\n(Allow for color development)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate [label="8. Read Absorbance\n(Plate reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="9. Analyze Data\n(Normalize to vehicle control, plot dose-response curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Connections Start -> Seed_Cells; Seed_Cells -> Incubate_Attach; Incubate_Attach -> Prepare_Dilutions; Prepare_Dilutions -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_Reagent; Add_Reagent -> Incubate_Reagent; Incubate_Reagent -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } . Caption: General experimental workflow for a cell viability assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and calibrated single-channel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.[8]
-
Prepare a cell suspension at the desired density (e.g., 5 x 10^4 cells/mL for a final density of 5,000 cells/well). The optimal seeding density should be determined for each cell line to ensure cells are still in the exponential growth phase at the end of the experiment.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[8]
-
Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation (the "edge effect").[8]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X final concentrations, so that adding 100 µL to the existing 100 µL in the wells will result in the desired final concentration.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).[8]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate drug dilution or control medium to each well. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data to the vehicle control wells, which are set to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.[9]
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nuak1-IN-2 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with the NUAK1 inhibitor, Nuak1-IN-2, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound has arrived. How should I store it and prepare a stock solution?
A1: Upon arrival, store the solid this compound at -20°C. For experimental use, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Aim for a high-concentration stock (e.g., 10 mM or higher, if soluble) to minimize the volume of organic solvent in your final aqueous solution. Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS), but it is not dissolving. What should I do?
A2: Direct dissolution of hydrophobic small molecule inhibitors like this compound in aqueous buffers is often unsuccessful. The recommended procedure is to first create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous experimental buffer to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.
Q3: I diluted my DMSO stock of this compound into my aqueous buffer, and a precipitate formed immediately. What is happening and how can I fix it?
A3: This indicates that the concentration of this compound in the final aqueous solution has exceeded its solubility limit, causing it to "crash out" of solution. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your experiment.
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. You can also try adding the DMSO stock drop-wise to the vigorously vortexing or stirring aqueous buffer to promote rapid mixing and prevent localized high concentrations. Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can also sometimes improve solubility.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (typically at a final concentration of 0.01-0.1%), to your aqueous buffer can help to keep the compound in solution.
-
Use Sonication: Brief sonication of the final solution can help to break up small precipitates and facilitate dissolution.
Q4: My this compound solution appears clear initially but becomes cloudy over time during my experiment. What could be the cause?
A4: This delayed precipitation could be due to several factors, including temperature fluctuations or interactions with components in your assay medium. To mitigate this, ensure a constant temperature is maintained throughout your experiment. If the problem persists, it may indicate that while the initial kinetic solubility was not exceeded, the compound is not stable in the solution over the long term at that concentration. In such cases, preparing fresh dilutions immediately before each experiment is recommended.
Q5: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A5: You can determine the solubility of this compound in your buffer system by performing a kinetic or thermodynamic solubility assay. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Data Presentation: Solubility of Kinase Inhibitors
| Solvent/Buffer Component | General Solubility | Recommended Starting Concentration | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Generally high | 10-50 mM | Recommended for primary stock solutions. |
| Ethanol | Variable | Test in small scale | Can be used as a co-solvent. |
| Aqueous Buffers | |||
| Phosphate-Buffered Saline (PBS) | Very low | <10 µM (typically) | Direct dissolution is not recommended. |
| Cell Culture Media (e.g., DMEM) | Very low | <10 µM (typically) | Serum proteins in media can sometimes aid solubility but may also bind to the inhibitor. |
| Solubilizing Agents | |||
| Tween-20 | Can improve solubility | 0.01 - 0.1% (v/v) | A non-ionic surfactant that can help prevent precipitation. |
| Pluronic F-68 | Can improve solubility | 0.01 - 0.1% (w/v) | Another non-ionic surfactant commonly used in cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out a precise amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound in your aqueous buffer of choice.
-
Prepare a serial dilution of this compound in DMSO: Start with your high-concentration stock solution and prepare a series of 2-fold dilutions in DMSO.
-
Dispense into a 96-well plate: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of a clear 96-well plate. Include a DMSO-only control.
-
Add aqueous buffer: Add your aqueous buffer of choice (e.g., PBS, cell culture media) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Observe for precipitation: Visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains clear is the kinetic solubility. For a more quantitative measurement, the turbidity can be measured using a plate reader at a wavelength of 620 nm.
Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
-
Add excess solid to buffer: Add an excess amount of solid this compound to a known volume of your aqueous buffer in a sealed vial. The presence of undissolved solid is essential.
-
Equilibrate: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Visualizations
Caption: Simplified NUAK1 signaling pathway showing key upstream activators and downstream effectors.
Caption: A workflow for troubleshooting the insolubility of this compound in aqueous buffers.
Nuak1-IN-2 stability in long-term experiments
Welcome to the technical support center for Nuak1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges, with a focus on ensuring the stability and reproducibility of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) with an IC50 of 3.162 nM. It is important for researchers to be aware that this compound also exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6. This multi-target profile should be considered when designing experiments and interpreting results.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or lower for long-term storage. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the known stability of this compound in cell culture media for long-term experiments?
Currently, there is no publicly available data specifically detailing the long-term stability of this compound in various cell culture media. The stability of a small molecule inhibitor in aqueous and complex biological media can be influenced by several factors, including its chemical structure, the pH and composition of the media, the presence of serum proteins, incubation temperature, and duration. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: How often should the cell culture media containing this compound be replaced in long-term experiments?
Given the lack of specific stability data, a conservative approach is recommended for long-term experiments (e.g., those lasting several days or weeks). Based on the stability profile you determine using the provided protocol, you may need to refresh the media containing this compound every 24 to 72 hours to maintain a consistent effective concentration of the inhibitor.
Q5: Are there any known off-target effects of this compound that I should be aware of?
Yes, as mentioned, this compound is also an inhibitor of CDK2, CDK4, and CDK6. These kinases are critical regulators of the cell cycle. Therefore, observed phenotypes in your experiments could be a result of inhibiting these CDKs, in addition to or instead of NUAK1. It is crucial to include appropriate controls to dissect the specific effects of NUAK1 inhibition. This may include using inhibitors with different selectivity profiles or employing genetic approaches like siRNA or CRISPR to validate NUAK1-specific effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Degradation of the inhibitor: this compound may not be stable under your specific experimental conditions (e.g., media composition, temperature, duration). 2. Precipitation of the inhibitor: The concentration used may exceed its solubility in the aqueous cell culture medium. 3. Binding to serum proteins: Components in the fetal bovine serum (FBS) or other supplements can bind to the inhibitor, reducing its bioavailable concentration. 4. Incorrect dosage: The concentration used may be too low to effectively inhibit the target. | 1. Perform a stability study of this compound in your specific cell culture media using the protocol provided. Consider more frequent media changes with fresh inhibitor. 2. Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the kinetic solubility of this compound in your media. 3. Test the efficacy of the inhibitor in both serum-free and serum-containing media to assess the impact of serum proteins. 4. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| High levels of cytotoxicity observed | 1. Off-target effects: Inhibition of CDK2/4/6 can lead to cell cycle arrest and subsequent cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. On-target toxicity: Inhibition of NUAK1 itself may be cytotoxic in your specific cell model. | 1. Use lower concentrations of this compound. Compare the phenotype with that of more selective CDK2/4/6 inhibitors. Use genetic methods (siRNA, CRISPR) to validate that the cytotoxicity is due to NUAK1 inhibition. 2. Ensure the final concentration of the solvent in your cell culture is minimal (ideally ≤0.1%). Include a vehicle-only control in your experiments. 3. Titrate the inhibitor to find a concentration that inhibits NUAK1 activity without causing excessive cell death. |
| Variability between experimental replicates | 1. Inconsistent inhibitor concentration: This can result from improper mixing, precipitation, or degradation. 2. Inconsistent cell handling: Variations in cell seeding density, passage number, or treatment timing can lead to variable results. 3. Assay variability: The assay used to measure the biological effect may have inherent variability. | 1. Ensure complete solubilization of the inhibitor in the media and vortex thoroughly before adding to cells. Prepare fresh dilutions for each experiment. 2. Standardize all cell culture procedures, including cell counting, seeding, and the timing of inhibitor addition. 3. Optimize your assay to reduce variability. Ensure all steps are performed consistently and include appropriate positive and negative controls. |
Data Presentation
Table 1: General Stability of Small Molecule Kinase Inhibitors in Different Conditions (Hypothetical Data for Illustrative Purposes)
| Condition | Time Point | Percent Remaining (Mean ± SD) | Notes |
| Stock in DMSO at -20°C | 3 months | 98 ± 2% | Minimal degradation expected when stored properly in single-use aliquots. |
| In PBS (pH 7.4) at 37°C | 24 hours | 85 ± 5% | Provides a baseline for aqueous stability. |
| In DMEM + 10% FBS at 37°C | 24 hours | 70 ± 8% | Stability may be lower in complex media with serum due to enzymatic degradation or protein binding. |
| In DMEM (serum-free) at 37°C | 24 hours | 75 ± 6% | Comparison with serum-containing media can indicate the effect of serum components. |
Note: This table provides a general illustration of how stability data for a small molecule inhibitor might be presented. The actual stability of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC or LC-MS system with a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a stable, structurally similar compound, if available)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium.
-
Dilute the this compound stock solution in the cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%. Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-protein-binding tubes or wells of a 24-well plate.
-
Incubate the samples in a humidified cell culture incubator at 37°C with 5% CO₂.
-
As a control, prepare a sample of this compound in PBS at the same concentration to assess its inherent aqueous stability.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The T=0 sample should be processed immediately after preparation.
-
For each time point, collect a sufficient volume for analysis (e.g., 100 µL).
-
-
Sample Processing:
-
To each aliquot, add 2-3 volumes of ice-cold acetonitrile (containing the internal standard, if used) to precipitate proteins and halt any degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis. Store at -80°C if not analyzing immediately.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of the parent this compound compound remaining.
-
A typical reverse-phase HPLC setup might use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Create a standard curve of this compound in the same matrix (medium + ACN) to accurately quantify the concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point: % Remaining = (Concentration at time t / Concentration at time 0) * 100
-
Plot the % remaining against time to visualize the degradation kinetics.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
identifying potential artifacts of Nuak1-IN-2 treatment
Welcome to the technical support center for Nuak1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 24, is a potent small molecule inhibitor of Nuak1 (NUAK family SNF1-like kinase 1) with an IC50 value of 3.162 nM.[1] Nuak1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in various cellular processes, including cell adhesion, migration, proliferation, and stress response.[2] this compound exerts its effect by competing with ATP for the kinase's binding site, thereby inhibiting its catalytic activity.
Q2: What are the known off-target effects of this compound?
A2: A critical consideration when using this compound is its inhibitory activity against Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1] This off-target activity can lead to artifacts related to cell cycle progression, which may confound the interpretation of results aimed at understanding Nuak1-specific functions.
Q3: How can I differentiate between on-target (Nuak1-mediated) and off-target (CDK-mediated) effects of this compound?
A3: To dissect the specific effects of Nuak1 inhibition from CDK inhibition, several control experiments are recommended:
-
Use of more selective inhibitors: Compare the effects of this compound with other Nuak1 inhibitors that have different selectivity profiles, such as HTH-01-015 (highly selective for Nuak1 over Nuak2 and other kinases) or WZ4003 (inhibits both Nuak1 and Nuak2).[3][4][5][6]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Nuak1 and compare the resulting phenotype to that observed with this compound treatment.
-
Use of specific CDK inhibitors: Treat cells with selective CDK2, CDK4, and/or CDK6 inhibitors to determine if they phenocopy the effects observed with this compound.
-
Rescue experiments: In Nuak1-knockdown or knockout cells, an on-target effect of this compound should be diminished or absent.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in your experiments low (usually below 0.1%) to avoid solvent-induced artifacts. For long-term storage, it is recommended to store the compound as a solid at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in cell proliferation or cell cycle arrest. | This compound is a known inhibitor of CDK2, CDK4, and CDK6, which are key regulators of the cell cycle.[1] | 1. Perform cell cycle analysis (e.g., by flow cytometry) to determine the specific phase of arrest. 2. Compare the effects with selective CDK2/4/6 inhibitors. 3. Validate the phenotype using Nuak1 siRNA or shRNA to confirm if the effect is Nuak1-dependent. |
| Observed phenotype does not match published data for Nuak1 inhibition. | 1. Off-target effects due to CDK inhibition. 2. Differences in experimental conditions (cell line, inhibitor concentration, treatment duration). 3. Inhibitor degradation. | 1. Perform control experiments as described in FAQ Q3. 2. Titrate this compound to use the lowest effective concentration. 3. Ensure proper storage and handling of the inhibitor. |
| No effect on the phosphorylation of a known Nuak1 substrate (e.g., MYPT1 at Ser445). | 1. Inactive inhibitor. 2. Insufficient inhibitor concentration or treatment time. 3. Low Nuak1 activity in the chosen cell line. 4. Technical issues with the Western blot. | 1. Verify the activity of the inhibitor using a positive control cell line where Nuak1 activity is known to be high. 2. Perform a dose-response and time-course experiment. 3. Confirm Nuak1 expression in your cell line. 4. Optimize your Western blot protocol for phospho-proteins. |
| High background or non-specific bands in Western blot for phospho-proteins. | 1. Antibody cross-reactivity. 2. Inappropriate blocking buffer (e.g., milk for phospho-antibodies). 3. Insufficient washing. | 1. Validate the phospho-antibody using a phosphatase-treated lysate as a negative control. 2. Use BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. 3. Increase the number and duration of washes. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Nuak1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Nuak1 | 3.162 | [1] |
| CDK2 | Not specified | [1] | |
| CDK4 | Not specified | [1] | |
| CDK6 | Not specified | [1] | |
| WZ4003 | Nuak1 | 20 | [3][6][7] |
| Nuak2 | 100 | [3][6][7] | |
| HTH-01-015 | Nuak1 | 100 | [3][5][6] |
| Nuak2 | >10,000 | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1 (Ser445)
Objective: To assess the inhibition of Nuak1 activity in cells by measuring the phosphorylation of its substrate, MYPT1, at Serine 445.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Ser445) and Mouse anti-total MYPT1.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control (DMSO) for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total MYPT1 as a loading control.
-
Protocol 2: Cell Migration - Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates.
-
Sterile p200 pipette tips or a cell-scratching tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the well.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing this compound at the desired concentration or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Protocol 3: Cell Proliferation - MTS Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well tissue culture plates.
-
MTS reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Mandatory Visualizations
Caption: Simplified Nuak1 signaling pathway showing upstream activators and downstream effectors.
Caption: Recommended experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for identifying potential artifacts of this compound treatment.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK: never underestimate a kinase [pubmed.ncbi.nlm.nih.gov]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nuak1-IN-2 Toxicity in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing toxicity associated with the use of Nuak1-IN-2 in primary cell cultures. Given the sensitive nature of primary cells, understanding the inhibitor's mechanism, potential off-target effects, and proper experimental technique is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
A1: this compound is a potent, small-molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) with a reported IC50 of 3.162 nM.[1][2] NUAK1 is a serine/threonine kinase involved in regulating cell adhesion, proliferation, and stress resistance. However, it is crucial to note that this compound is also a known inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1][2] This off-target activity is a primary consideration when assessing cellular toxicity.
Q2: My primary cells are showing high levels of toxicity (e.g., detachment, apoptosis) even at low concentrations of this compound. What are the likely causes?
A2: High toxicity in sensitive primary cells can stem from several factors:
-
Off-Target Effects: Inhibition of CDK2, CDK4, and CDK6 can disrupt the cell cycle, leading to cell death, particularly in proliferating primary cell populations.
-
Solvent Toxicity: Primary cells are often sensitive to the solvent used to dissolve the inhibitor, typically DMSO. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.1%.
-
On-Target Toxicity: In some cell types, the inhibition of NUAK1 itself may lead to apoptosis or other cytotoxic effects. For example, studies with other NUAK1 inhibitors like HTH-01-015 and WZ4003 have shown that while some cell lines are resistant, others undergo apoptosis upon NUAK1 inhibition.[3]
-
Inhibitor Instability: The compound may degrade in the culture medium over time, potentially forming toxic byproducts. For long-term experiments, consider refreshing the media with the inhibitor at regular intervals.
Q3: What is a recommended starting concentration for this compound in primary cell culture?
A3: Due to the lack of publicly available cytotoxicity data (CC50) for this compound, a precise starting range is difficult to recommend. A prudent approach is to perform a dose-response experiment starting from a low nanomolar range (e.g., 1-10 nM) and extending to the micromolar range (e.g., 1-10 µM). This will establish the therapeutic window—the concentration range that effectively inhibits NUAK1 without causing excessive cell death. For context, other NUAK inhibitors like WZ4003 and HTH-01-015 have been shown to cause toxicity in some cancer cell lines at concentrations between 5-10 µM.[3][4]
Q4: How can I confirm that the observed phenotype is due to NUAK1 inhibition and not an off-target effect?
A4: This is a critical validation step. A multi-pronged approach is recommended:
-
Use a More Selective Inhibitor: Compare the effects of this compound with a more selective NUAK1 inhibitor like HTH-01-015 , which shows over 100-fold selectivity for NUAK1 over NUAK2 and does not significantly inhibit a panel of 139 other kinases.[5][6][7][8] If HTH-01-015 reproduces the phenotype, it is more likely an on-target effect.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down NUAK1 expression in your primary cells (if feasible). If the phenotype of NUAK1 knockdown matches that of this compound treatment, it strongly supports an on-target mechanism.
-
Rescue Experiment: If you can identify a key downstream substrate, attempt to rescue the phenotype by expressing a constitutively active version of that substrate.
-
Target Engagement Assay: Confirm that this compound is engaging its target at the concentrations used. A Western blot for the phosphorylation of a direct NUAK1 substrate, such as MYPT1 at Ser445, is an excellent method.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death Across All Concentrations | 1. High Off-Target Toxicity: Inhibition of essential kinases (e.g., CDKs) is cytotoxic. 2. Solvent Toxicity: Final DMSO concentration is too high. 3. On-Target Essentiality: NUAK1 is essential for the survival of your specific primary cell type. | 1. Perform a dose-response curve starting at a much lower concentration (e.g., 0.1-1 nM). 2. Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Include a vehicle-only control. 3. Use a more selective inhibitor like HTH-01-015 to confirm if the toxicity is on-target.[7] |
| Inconsistent Results Between Experiments | 1. Inhibitor Degradation: Compound is not stable in media for the duration of the experiment. 2. Cell Culture Variability: Differences in cell density, passage number, or donor source of primary cells. 3. Pipetting Errors: Inaccurate serial dilutions. | 1. Prepare fresh inhibitor dilutions for each experiment. For long-term cultures (>24h), replenish the media with fresh inhibitor. 2. Standardize cell seeding density and use cells from the same passage number or donor pool if possible. 3. Prepare a master mix of the inhibitor in media before adding to wells to ensure consistency. |
| No Effect Observed (Lack of Target Inhibition) | 1. Incorrect Concentration: The concentration used is too low to inhibit NUAK1 in a cellular context. 2. Poor Cell Permeability: The inhibitor is not efficiently entering the cells. 3. High ATP Concentration: Cellular ATP (mM range) outcompetes the ATP-competitive inhibitor. | 1. Increase the concentration of this compound. 2. Perform a Target Engagement Assay (See Protocol 3) to confirm that the inhibitor is hitting its target at the concentrations used. Check for a decrease in p-MYPT1 (Ser445). 3. Studies with similar inhibitors suggest that concentrations in the 1-10 µM range may be required to achieve target inhibition in cells due to high intracellular ATP levels.[5] |
Quantitative Data Summary
While specific cytotoxicity (CC50) and a broad selectivity panel for this compound are not publicly available, data from alternative, more selective NUAK inhibitors can guide experimental design. The following tables summarize the known inhibitory concentrations (IC50) and can help in selecting appropriate tools for validation experiments.
Table 1: IC50 Values for NUAK Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound | NUAK1 | 3.162 | Also inhibits CDK2/4/6. [1][2] |
| WZ4003 | NUAK1 | 20 | Dual inhibitor; highly selective against 139 other kinases.[6][9] |
| NUAK2 | 100 | ||
| HTH-01-015 | NUAK1 | 100 | NUAK1-selective; >100-fold selectivity over NUAK2; highly selective against 139 other kinases.[5][7][8] |
| NUAK2 | >10,000 |
Table 2: IC50 Values for Common CDK4/6 Inhibitors (for context on off-target potency)
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
| This compound | Unknown | Unknown |
| This table provides context for the potency of dedicated CDK4/6 inhibitors. The unknown IC50 values for this compound against these CDKs represent a critical data gap. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells. It is highly sensitive and suitable for primary cells.
Materials:
-
Primary cells and appropriate complete culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed primary cells in an opaque-walled plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Include wells with medium only for background measurement.
-
Incubation: Allow cells to adhere and recover for 24 hours (or as required for your cell type).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A common range to test is 0.001, 0.01, 0.1, 1, 5, and 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO). Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to a 96-well plate).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Determining Cytotoxicity using an MTT Assay
This colorimetric assay measures the metabolic activity of living cells via the reduction of MTT to formazan.
Materials:
-
Primary cells and appropriate complete culture medium
-
Clear 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seeding and Treatment: Follow steps 1-4 from Protocol 1 using a clear 96-well plate.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization:
-
Carefully aspirate the medium without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Similar to Protocol 1, calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the CC50.
Protocol 3: Verifying Target Engagement via Western Blot for Phospho-MYPT1
This protocol confirms that this compound is inhibiting the kinase activity of NUAK1 in cells by measuring the phosphorylation of its direct substrate, MYPT1.
Materials:
-
Primary cells and 6-well plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MYPT1 (Ser445 or Thr696) and anti-total MYPT1.[8][11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ~100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies).[12]
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an anti-total MYPT1 antibody to confirm equal protein loading. A decrease in the p-MYPT1 signal relative to the total MYPT1 signal indicates successful target engagement.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified NUAK1 signaling pathway and points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colorectal tumors require NUAK1 for protection from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
appropriate negative controls for Nuak1-IN-2 experiments
Welcome to the technical support center for Nuak1-IN-2 experiments. This resource provides researchers, scientists, and drug development professionals with essential guidance on the proper use of this compound, with a focus on establishing robust experimental designs through the use of appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using negative controls in experiments with this compound?
Q2: What are the essential types of negative controls to consider for a this compound experiment?
A2: A comprehensive experimental design should include a multi-pronged approach to controls:
-
Vehicle Control: This is the most basic and essential control. Cells or biochemical reactions are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[1]
-
Pharmacological Controls: These involve using other small molecules to help parse on-target versus off-target effects. This can include a structurally related but biologically inactive analog of this compound (if available) or a different, structurally unrelated Nuak1 inhibitor.[2]
-
Genetic Controls: These methods directly manipulate the target protein (Nuak1) to confirm that the inhibitor's effects are mediated through it. Common approaches include siRNA/shRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, or expression of a kinase-dead Nuak1 mutant.[3][4]
Q3: Is there a specific, commercially available inactive analog for this compound to use as a negative control?
A3: Currently, the scientific literature and commercial suppliers do not highlight a widely available, validated inactive analog that is structurally similar to this compound. In the absence of such a control, researchers should use a combination of other controls. Using a structurally distinct Nuak1 inhibitor, such as WZ4003 or HTH-01-015, can help determine if the observed phenotype is a common result of Nuak1 inhibition rather than an artifact of the this compound chemical scaffold.[5]
Q4: How do I effectively use genetic approaches to validate my this compound results?
A4: Genetic approaches provide the strongest evidence for on-target activity.
-
Gene Silencing (siRNA/shRNA): Transiently or stably reducing Nuak1 expression should phenocopy the effects observed with this compound treatment. A non-targeting siRNA/shRNA should be used as a negative control.[4]
-
Gene Knockout (CRISPR/Cas9): Genetically deleting the NUAK1 gene creates a clean background. Cells lacking Nuak1 should be resistant to the specific effects of this compound, confirming Nuak1 as the relevant target.[6]
-
Kinase-Dead Mutant: In overexpression or rescue experiments, using a kinase-dead version of Nuak1 (e.g., with a T211A mutation that prevents its activation by LKB1) can differentiate between the kinase-dependent and potential scaffolding functions of Nuak1.[7][8]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on the intended downstream target (e.g., pMYPT1 levels). | 1. Inhibitor concentration is too low. 2. Treatment time is insufficient. 3. Nuak1 is not active or highly expressed in the experimental model. 4. Inhibitor has degraded due to improper storage. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a time-course experiment to find the optimal treatment duration. 3. Verify Nuak1 expression by Western blot or qPCR. Confirm upstream activation (e.g., by LKB1) is present in your system.[9][10] 4. Ensure the inhibitor is stored as recommended and use a fresh aliquot. |
| The observed phenotype with this compound is not replicated by Nuak1 siRNA or knockout. | 1. The effect is due to off-target inhibition by this compound. 2. Incomplete knockdown/knockout of Nuak1. 3. Compensation by other kinases (e.g., Nuak2). | 1. This compound is known to also inhibit CDK2/4/6.[11] Test a more selective Nuak1 inhibitor like HTH-01-015 or use specific inhibitors for the potential off-targets to see if they replicate the effect. 2. Confirm the degree of Nuak1 depletion via Western blot. 3. Check for expression of Nuak2 and consider a dual inhibitor or combined genetic knockdown. |
| Significant cell toxicity is observed at effective concentrations. | 1. The effect is on-target, as Nuak1 is involved in cell survival pathways.[12] 2. The effect is off-target. 3. The vehicle (e.g., DMSO) concentration is too high. | 1. Compare the toxicity with that induced by Nuak1 knockdown/knockout to confirm if it's an on-target effect. 2. Test a structurally different Nuak1 inhibitor to see if the toxicity is scaffold-specific. 3. Ensure the final vehicle concentration is low and non-toxic (typically <0.1% for DMSO). Include a vehicle-only toxicity control. |
Quantitative Data: Kinase Inhibitor Potency
The table below summarizes the in vitro potency (IC50) of this compound and other common Nuak1 inhibitors. This data is crucial for selecting appropriate concentrations and understanding potential off-target effects.
| Inhibitor | Target Kinase | IC50 (nM) | Key Characteristics & Comments |
| This compound | Nuak1 | 3.162 | Potent Nuak1 inhibitor. Also inhibits CDK2, CDK4, and CDK6.[11] |
| WZ4003 | Nuak1 | 20 | Potent dual inhibitor of Nuak1 and Nuak2.[5] |
| Nuak2 | 100 | ||
| HTH-01-015 | Nuak1 | 100 | Highly selective for Nuak1 over Nuak2 (>100-fold).[5] Useful for dissecting the specific roles of Nuak1.[4] |
| Nuak2 | >10,000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Nuak1 Pathway Inhibition
This protocol is designed to assess the phosphorylation of MYPT1, a direct and well-characterized substrate of Nuak1, to monitor inhibitor activity in cells.[4][13]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound at various concentrations (e.g., 10 nM - 1 µM), a vehicle control (DMSO), and any other pharmacological or genetic controls for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system. A decrease in the pMYPT1/total MYPT1 ratio indicates Nuak1 inhibition.
Protocol 2: In Vitro Kinase Assay
This protocol confirms the direct inhibitory effect of this compound on Nuak1's enzymatic activity.
-
Reagents:
-
Active recombinant Nuak1 protein.[16]
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂).[17]
-
Substrate: A generic peptide substrate like AMARA or a specific substrate like a MYPT1 fragment.[8]
-
ATP: [γ-³³P]ATP or cold ATP for luminescence-based assays.[17]
-
This compound and vehicle control (DMSO).
-
-
Assay Setup (Radiometric):
-
Prepare a reaction mixture containing kinase buffer, substrate, and diluted Nuak1 enzyme.
-
Add this compound at various concentrations or DMSO. Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³³P]ATP.[16]
-
Incubate for 15-30 minutes at 30°C.
-
-
Stopping and Detection:
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the DMSO control and determine the IC50 value.
Visualizations: Diagrams of Pathways and Workflows
Caption: Simplified Nuak1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. nacalai.com [nacalai.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NUAK1 [2–660] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Technical Support Center: Interpreting Unexpected Results with Nuak1-IN-2
Welcome to the technical support center for Nuak1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with this novel NUAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe a stronger anti-proliferative effect of this compound than anticipated based on its IC50 for NUAK1. What could be the reason?
A1: While this compound is a potent NUAK1 inhibitor, the observed cellular phenotype can be a result of its impact on multiple downstream pathways. NUAK1 is known to regulate cell cycle progression and apoptosis through its interaction with p53.[1][2] Specifically, NUAK1 can phosphorylate p53, influencing cell cycle arrest.[1] Therefore, the potent anti-proliferative effect may be due to a robust induction of cell cycle arrest in the G0/G1 phase, a known consequence of NUAK1 inhibition in some cancer cell lines.[1] It is also possible that this compound has off-target effects on other kinases that contribute to the observed phenotype. We recommend performing cell cycle analysis and assessing the phosphorylation status of key cell cycle regulators.
Q2: Our cells treated with this compound show significant changes in cell morphology and adhesion. Is this an expected outcome?
A2: Yes, this is a plausible outcome. NUAK1 plays a crucial role in regulating the actin cytoskeleton and cell adhesion.[3][4] A key downstream target of NUAK1 is MYPT1, a regulatory subunit of myosin phosphatase 1 (PP1).[2][5][6] By phosphorylating and inhibiting MYPT1, NUAK1 leads to increased phosphorylation of myosin light chain (MLC2), which promotes actin stress fiber formation and cell detachment.[2][7] Inhibition of NUAK1 with this compound would be expected to reverse this, leading to decreased MLC2 phosphorylation and subsequent alterations in cytoskeletal organization and cell adhesion.
Q3: We are seeing an increase in genomic instability and the appearance of multinucleated cells after prolonged treatment with this compound. Why is this happening?
A3: This is a critical observation and has been documented with other NUAK1 inhibitors. Recent studies have revealed a role for NUAK1 in regulating centrosome duplication.[6] Inhibition or depletion of NUAK1 can lead to an increase in supernumerary centrosomes, which in turn can cause genomic instability and the formation of multinucleated cells.[6] This effect is thought to be mediated through the NUAK1-MYPT1/PP1β-GSK3β-PLK4 signaling axis.[6] We advise monitoring centrosome numbers via immunofluorescence and assessing DNA damage markers.
Q4: Does this compound affect cellular stress responses? We are observing altered sensitivity to oxidative stress in our experiments.
A4: This is an expected area of impact for a NUAK1 inhibitor. NUAK1 is implicated in cellular responses to stress, including oxidative stress.[5][8] It has been shown to protect cancer cells from oxidative stress by enhancing the nuclear translocation of the antioxidant master regulator NRF2.[8] Therefore, inhibiting NUAK1 with this compound could sensitize cells to oxidative stress. Conversely, in some contexts, NUAK1 inhibition can rapidly increase mitochondrial ROS production.[5] The net effect may be cell-type and context-dependent.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy of this compound Across Different Cell Lines
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Differential expression of NUAK1 | 1. Perform Western blotting or qPCR to determine the relative expression levels of NUAK1 in your panel of cell lines. | Higher NUAK1 expression may correlate with greater sensitivity to this compound. |
| Varying activity of upstream activators (e.g., LKB1, AKT) | 1. Assess the phosphorylation status of NUAK1 at its activating residues (e.g., Thr211 by LKB1, Ser600 by AKT) in your cell lines.[1] 2. Check the mutation status of key upstream regulators like LKB1 (STK11). | Cell lines with hyperactive upstream signaling may be more dependent on NUAK1 activity and thus more sensitive to inhibition. |
| Redundancy with NUAK2 | 1. Knockdown NUAK2 using siRNA in combination with this compound treatment. | If NUAK2 provides a redundant function, combined inhibition/knockdown will result in a more potent phenotype. |
Issue 2: Unexpected Increase in Phosphorylation of a Downstream Target
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Feedback loop activation | 1. Perform a time-course experiment to monitor the phosphorylation of the target and other related pathway components after this compound treatment. 2. Inhibit other kinases in the pathway to dissect the feedback mechanism. | Inhibition of NUAK1 may lead to the compensatory activation of another kinase that phosphorylates the same target. |
| Off-target effect of this compound | 1. Perform a kinome-wide screen to identify other kinases inhibited by this compound. 2. Compare the phenotype of this compound treatment with that of NUAK1 knockdown using siRNA or CRISPR. | If the unexpected phosphorylation is not observed with NUAK1 knockdown, it is likely an off-target effect. |
| Paradoxical activation | 1. While less common for this class of inhibitors, some kinase inhibitors can paradoxically activate their targets or downstream pathways under certain conditions.[9] 2. Perform in vitro kinase assays with varying concentrations of this compound and ATP. | Atypical kinase activity profiles may suggest paradoxical activation. |
Experimental Protocols
Protocol 1: Western Blotting for NUAK1 Pathway Components
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-NUAK1, anti-phospho-MYPT1 (Ser445), anti-MYPT1, anti-phospho-p53 (Ser15), anti-p53, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells and treat with this compound for the desired duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Workflows
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 4. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NUAK1 Inhibitor Batch-to-Batch Variability
Welcome to the technical support center for researchers utilizing NUAK1 inhibitors. This resource is designed to provide guidance and troubleshooting strategies to address potential batch-to-batch variability of NUAK1 inhibitors, ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency of a new batch of our NUAK1 inhibitor compared to the previous lot. What could be the cause?
A1: A decrease in inhibitor potency between batches can stem from several factors. The most common reasons include variations in compound purity, the presence of inactive isomers, or issues with compound stability and solubility. It is crucial to validate the activity of each new batch before proceeding with critical experiments.
Q2: Our recent experiments using a new batch of a NUAK1 inhibitor are showing inconsistent and irreproducible results. How can we troubleshoot this?
A2: Inconsistent results are a hallmark of batch-to-batch variability. To troubleshoot, we recommend a step-by-step validation of the new inhibitor batch. This includes verifying the compound's identity and purity, assessing its solubility in your experimental buffer, and performing a dose-response curve in a validated assay to compare its IC50 value to the previous batch and published data.
Q3: We suspect our new batch of NUAK1 inhibitor may have off-target effects that were not observed with the previous batch. How can we investigate this?
A3: Unforeseen off-target effects can arise from impurities or degradation products in a new batch. To investigate this, you can perform a kinase selectivity profile to assess the inhibitor's activity against a panel of other kinases. Additionally, comparing the cellular phenotype induced by the new batch with data from NUAK1 knockdown (e.g., using siRNA or shRNA) can help determine if the observed effects are specific to NUAK1 inhibition.
Q4: What are the best practices for handling and storing NUAK1 inhibitors to minimize variability?
A4: Proper handling and storage are critical for maintaining the integrity of your NUAK1 inhibitor. Always refer to the manufacturer's instructions for storage conditions, which typically involve storing the compound as a solid at -20°C or -80°C. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Before use, visually inspect the solution for any signs of precipitation.
Quantitative Data on Common NUAK1 Inhibitors
To aid in the validation of your NUAK1 inhibitor, the following tables summarize key quantitative data for two widely used and well-characterized NUAK1 inhibitors, HTH-01-015 and WZ4003.
Table 1: Biochemical Potency of NUAK1 Inhibitors
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile |
| HTH-01-015 | NUAK1 | 100[1][2] | >10,000[2] | Highly selective for NUAK1 over NUAK2 (>100-fold).[1][2][3] Does not significantly inhibit 139 other kinases.[3][4] |
| WZ4003 | NUAK1 and NUAK2 | 20[3][5] | 100[3][5] | Dual inhibitor. Does not significantly inhibit 139 other kinases, including 10 other AMPK family members.[3] |
Table 2: Cellular Activity of NUAK1 Inhibitors in U2OS Osteosarcoma Cells
| Inhibitor | Assay | Effect |
| HTH-01-015 (10 µM) | Cell Proliferation | Suppresses proliferation to a similar extent as NUAK1 knockdown.[2][3] |
| HTH-01-015 (10 µM) | Cell Invasion (3D Matrigel) | Markedly inhibits invasiveness.[2] |
| WZ4003 (10 µM) | Cell Proliferation | Suppresses proliferation to a similar extent as NUAK1 knockdown.[3] |
| WZ4003 (10 µM) | MYPT1 Phosphorylation | Suppresses NUAK1-mediated phosphorylation of MYPT1 at Ser445.[3] |
Experimental Protocols
To ensure consistent and reproducible results, we provide detailed methodologies for key experiments to validate the activity of your NUAK1 inhibitor.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of NUAK1 and its inhibition by a compound.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant NUAK1, and the Sakamototide substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[5]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[5]
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[5]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of the NUAK1 inhibitor on the growth of cancer cell lines.
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the NUAK1 inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Western Blot for Downstream Target Phosphorylation
This method validates the on-target effect of the NUAK1 inhibitor in a cellular context by measuring the phosphorylation of a known NUAK1 substrate, MYPT1.[3]
-
Reagents:
-
Cells treated with the NUAK1 inhibitor or DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total MYPT1[3]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total MYPT1 antibody to confirm equal loading.
-
Visualizing NUAK1 Signaling and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified NUAK1 signaling pathway.
Caption: Workflow for validating a new batch of NUAK1 inhibitor.
References
Nuak1-IN-2 degradation and how to prevent it
Disclaimer: No specific information is publicly available for a compound designated "Nuak1-IN-2". The following troubleshooting guide and frequently asked questions (FAQs) have been compiled to provide general guidance for researchers working with small molecule inhibitors of NUAK1, based on established best practices for handling kinase inhibitors.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for NUAK1 inhibitors?
To ensure the stability and efficacy of NUAK1 inhibitors, proper storage is crucial. While specific conditions may vary between compounds, the following general guidelines are recommended:
-
Solid Form: Store the compound as a solid in a tightly sealed container at -20°C or -80°C for long-term storage. Protect from light and moisture.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but it is critical to consult the manufacturer's datasheet for compound-specific recommendations.
2. How can I prevent the degradation of my NUAK1 inhibitor in solution?
Degradation in solution can be a significant issue. Here are some preventative measures:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for initial stock solutions due to its high solubilizing capacity. However, be aware that residual water in DMSO can lead to hydrolysis of certain compounds over time.
-
Avoid Aqueous Solutions for Long-Term Storage: Many small molecules are prone to hydrolysis. Avoid storing inhibitors in aqueous buffers for extended periods. Prepare fresh dilutions in aqueous buffers from your frozen stock solution immediately before each experiment.
-
Protection from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Minimize Freeze-Thaw Cycles: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
3. My NUAK1 inhibitor has precipitated out of solution. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the temperature changes significantly.
-
Warming: Gently warm the solution in a water bath (e.g., 37°C) and vortex to try and redissolve the precipitate.
-
Sonication: If warming is ineffective, brief sonication may help to break up the precipitate and facilitate redissolution.
-
Solubility Check: If precipitation persists, you may have exceeded the compound's solubility in that particular solvent or buffer. Consult the product datasheet for solubility information. It may be necessary to prepare a new stock solution at a lower concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitor activity in my assay. | Inhibitor degradation due to improper storage or handling. | 1. Prepare a fresh dilution of the inhibitor from a new, unopened stock aliquot. 2. Review storage conditions and handling procedures. Ensure the stock solution has not undergone multiple freeze-thaw cycles. 3. Consider performing a quality control check of the inhibitor, such as mass spectrometry, to confirm its integrity. |
| Inconsistent results between experiments. | Partial degradation of the inhibitor leading to variable active concentrations. | 1. Use single-use aliquots of the inhibitor stock solution for each experiment to ensure consistent starting material. 2. Prepare fresh working solutions for each experiment. Do not reuse diluted inhibitor solutions. 3. Verify the accuracy of your pipetting and dilution calculations. |
| Unexpected off-target effects. | Formation of degradation products with different activity profiles. | 1. Confirm the identity and purity of your inhibitor stock using analytical methods like LC-MS or NMR. 2. If degradation is suspected, source a new batch of the inhibitor from a reputable supplier. |
Experimental Protocols
In Vitro Kinase Assay to Assess Inhibitor Potency
This protocol provides a general framework for assessing the potency of a NUAK1 inhibitor. The stability of the inhibitor is critical for obtaining accurate IC50 values.
Materials:
-
Recombinant NUAK1 enzyme
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
NUAK1 inhibitor (freshly diluted from a DMSO stock)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well assay plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the NUAK1 inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant NUAK1 enzyme and the substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add the diluted inhibitor or vehicle (DMSO in buffer) to the assay plate.
-
Add the enzyme and substrate mixture to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for NUAK1 if known.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) and plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: A workflow for troubleshooting experimental issues that may arise from NUAK1 inhibitor degradation.
Caption: A simplified diagram of the NUAK1 signaling pathway and the point of intervention for NUAK1 inhibitors.[1][2][3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 3. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nuak1-IN-2 in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the NUAK1 inhibitor, Nuak1-IN-2. The following resources provide practical guidance for interpreting experimental results, addressing common challenges, and investigating potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the serine/threonine kinase NUAK1 (NUAK family SNF1-like kinase 1). NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in various cellular processes, including cell adhesion, migration, proliferation, and survival under metabolic stress.[1][2][3] By inhibiting the kinase activity of NUAK1, this compound aims to disrupt these pro-tumorigenic functions.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential causes?
A2: Decreased sensitivity, or acquired resistance, to kinase inhibitors like this compound is a common phenomenon in cancer cells.[4] Potential causes can be broadly categorized as:
-
Target-related alterations: This includes mutations in the NUAK1 gene that prevent inhibitor binding or amplification of the NUAK1 gene, leading to overexpression of the target protein.[4]
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of NUAK1 by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways.[4][5][6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Altered drug metabolism: Cells may develop mechanisms to metabolize and inactivate the inhibitor more rapidly.
-
Phenotypic changes: This can include the emergence of a subpopulation of cancer stem cells (CSCs) that are inherently more resistant to therapy.[1]
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be assessed by examining the phosphorylation status of known NUAK1 downstream substrates. A well-characterized direct substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated by NUAK1 at Ser445.[7] A successful target engagement should result in a decrease in phospho-MYPT1 (Ser445) levels upon treatment with this compound. This can be measured by Western blot.
Q4: Are there known off-target effects of this compound that could complicate my results?
A4: The selectivity profile of this compound is a critical factor. While designed to be a NUAK1 inhibitor, many kinase inhibitors can have off-target effects, especially at higher concentrations.[8] It is advisable to consult the manufacturer's data sheet or relevant publications for the kinase selectivity profile of this compound. If off-target effects are suspected, using a structurally different NUAK1 inhibitor as a control can help to validate that the observed phenotype is due to NUAK1 inhibition.
Q5: What is the recommended starting concentration for this compound in cell culture experiments?
A5: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[9][10] Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to establish a dose-response curve.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Loss of this compound efficacy (increase in IC50) | 1. Development of a resistant cell population. 2. Degradation of the inhibitor in culture media. 3. Incorrect inhibitor concentration. | 1. Generate and characterize a this compound-resistant cell line (see Protocol 1). 2. Prepare fresh inhibitor stock solutions and minimize freeze-thaw cycles. 3. Verify the concentration of your stock solution. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Mycoplasma contamination. 3. Instability of the resistant phenotype. | 1. Ensure consistent cell seeding density and confluency. 2. Regularly test cell cultures for mycoplasma. 3. If working with a resistant cell line, periodically culture the cells in the presence of this compound to maintain selective pressure. |
| High levels of cell death at expected therapeutic concentrations | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive. | 1. Lower the concentration of this compound and/or use a more selective NUAK1 inhibitor. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). 3. Perform a thorough dose-response analysis to identify the optimal therapeutic window. |
| No effect on downstream NUAK1 signaling (e.g., p-MYPT1 levels) | 1. Ineffective inhibitor concentration. 2. Poor cell permeability of the inhibitor. 3. The chosen downstream marker is not modulated by NUAK1 in your cell line. | 1. Increase the concentration of this compound. 2. Confirm the cell permeability of the inhibitor from the manufacturer or literature. 3. Investigate other potential downstream targets of NUAK1. |
Data Presentation
Table 1: Representative IC50 Values of a NUAK1 Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MiaPaCa-2 | Pancreatic | 1 µM | >10 µM | >10 |
| A549 | Lung | 2.5 µM | >20 µM | >8 |
| MDA-MB-231 | Breast | 0.8 µM | >15 µM | >18 |
| HCT116 | Colorectal | 5 µM | >30 µM | >6 |
Note: These are example values to illustrate the expected shift in IC50 upon the development of resistance. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a gradual dose-escalation method to develop a cancer cell line with acquired resistance to this compound.[11][12][13]
1. Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value (see Protocol 2).
2. Resistance Induction: a. Culture the parental cells in a flask with this compound at a starting concentration of approximately the IC20 (the concentration that inhibits growth by 20%). b. When the cells reach 80-90% confluency, passage them and continue to culture them in the presence of the inhibitor. c. Once the cells are proliferating at a normal rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold). d. Repeat this process of dose escalation over several months.
3. Confirmation of Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line.
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol outlines the use of the MTT assay to determine the IC50 of this compound.[10][14][15][16]
1. Cell Seeding: a. Seed cancer cells into a 96-well plate at a predetermined optimal density. b. Incubate overnight to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the wells with the drug dilutions. Include vehicle-only controls.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator.
4. MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis: a. Normalize the absorbance values to the vehicle-treated controls to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.[9]
Protocol 3: Western Blot for NUAK1 Signaling
This protocol is for assessing the phosphorylation status of NUAK1 downstream targets.[7][17]
1. Sample Preparation: a. Treat sensitive and resistant cells with this compound for the desired time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
2. SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against p-MYPT1 (Ser445), total MYPT1, NUAK1, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Simplified NUAK1 signaling pathway and its downstream effects in cancer cells.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: A logical decision tree for troubleshooting resistance to this compound.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Troubleshooting Nuak1-IN-2 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Nuak1-IN-2. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] NUAK1 is activated by the tumor suppressor LKB1 and is involved in various cellular processes, including cell adhesion, proliferation, and survival.[3][4] By inhibiting NUAK1, this compound can modulate downstream signaling pathways, making it a valuable tool for studying cancer and other diseases.[1]
Q2: What is a suitable vehicle for formulating this compound for in vivo administration? A2: While specific formulation details for this compound are not readily available in the provided search results, a common vehicle for similar small molecule inhibitors used in animal models consists of a mixture of solvents to ensure solubility and bioavailability. A typical formulation might include a combination of DMSO, PEG400 (polyethylene glycol 400), and saline. It is critical to perform small-scale solubility tests before preparing a large batch for animal studies. Always prepare solutions fresh and inspect for any precipitation before administration.[5]
Q3: How can I confirm that this compound is engaging its target in the animal model? A3: Target engagement can be verified by measuring the phosphorylation status of a known NUAK1 substrate. A well-characterized direct substrate of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[3] Inhibition of NUAK1 activity should lead to a decrease in the phosphorylation of MYPT1 at specific sites (e.g., Ser445).[3][6] Tissues or tumors can be harvested from the animal after treatment, and the levels of phosphorylated MYPT1 (p-MYPT1) can be assessed using methods like Western blotting.[6]
Troubleshooting In Vivo Delivery
Issue 1: Inconsistent or lack of therapeutic effect in the animal model.
This is a frequent challenge that can arise from multiple factors related to the compound's stability, formulation, or the experimental design itself.
-
Possible Cause: Compound degradation or instability in the formulation.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare the dosing solution fresh before each administration to avoid degradation.[5]
-
Storage: Store the solid compound under the manufacturer's recommended conditions (typically cool, dry, and protected from light).
-
Vehicle Compatibility: Ensure the chosen solvent vehicle does not cause chemical degradation of the compound. A simple stability test in the vehicle at room temperature can provide valuable insights.[2]
-
-
Possible Cause: Suboptimal dosing or administration route.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the effective concentration in your specific animal model. Effects should be dose-dependent.[7]
-
Pharmacokinetics (PK): If possible, conduct a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This will help in optimizing the dosing schedule.[7]
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) significantly impacts bioavailability. If one route fails to show efficacy, consider a more direct route.
-
Issue 2: Precipitation of this compound in the dosing solution.
Precipitation can lead to inaccurate dosing and reduced efficacy.
-
Possible Cause: The compound's solubility limit is exceeded.
-
Troubleshooting Steps:
-
Adjust Concentration: Consider lowering the concentration of the stock solution if precipitation occurs upon storage or thawing.[5]
-
Modify Vehicle: Experiment with different solvent ratios or add co-solvents (e.g., Tween-80, Cremophor) to improve solubility.
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex thoroughly to ensure the compound is fully redissolved.[5]
-
Quantitative Data Summary
The following table summarizes key in vitro data for NUAK1 inhibitors, which can serve as a benchmark for designing in vivo experiments.
| Inhibitor | Target(s) | IC50 / Potency | Cell-Based Assay Notes | Reference |
| HTH-01-015 | NUAK1-selective | ~10 µM | Inhibits NUAK1 activity in U2OS cells, judged by MYPT1 phosphorylation. | [3] |
| WZ4003 | Dual NUAK1/2 | ~3 µM | Abolished mitosis in U2OS cells. | [4] |
| MRT68921 | Dual NUAK1/ULK1 | Not specified | Evaluated in tumor cell lines and animal models for antitumor activities. | [8] |
| UCB9386 | NUAK1 | Nanomolar potency | Brain penetrant, suitable for in vivo CNS studies. | [1][9] |
Experimental Protocols
Protocol 1: Western Blot for p-MYPT1 (Target Engagement Biomarker)
-
Tissue Lysis: Harvest tumors or relevant tissues from treated and control animals and immediately snap-freeze in liquid nitrogen. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Ser445). Also, probe a separate blot or strip and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-MYPT1 to total MYPT1 in the this compound treated group compared to the vehicle control indicates successful target engagement.
Visualizations
NUAK1 Signaling Pathway
Caption: Simplified NUAK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
Caption: A three-phase workflow for testing this compound efficacy in animal models.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle-specific Knock-out of NUAK Family SNF1-like Kinase 1 (NUAK1) Prevents High Fat Diet-induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Specificity of Nuak1-IN-2 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular specificity of the kinase inhibitor, Nuak1-IN-2. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
Q2: Why is it critical to assess the specificity of this compound in my cellular experiments?
Q3: What are the key signaling pathways regulated by Nuak1?
A3: Nuak1 is involved in various cellular processes, including cell adhesion, migration, proliferation, and stress resistance.[2][3] Key upstream activators of Nuak1 include LKB1, Akt, NDR2, and PKC.[2] Downstream, Nuak1 has been shown to phosphorylate several substrates, including p53, LATS1, and Myosin Phosphatase Target Subunit 1 (MYPT1), and can influence the mTOR signaling pathway.[2][4] Understanding these pathways is essential for designing experiments to probe on-target effects.
Quantitative Data for Nuak1 Inhibitors
To provide context for the specificity of this compound, the following table summarizes its known potency and compares it with other commonly used Nuak1 inhibitors.
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Known Off-Targets | IC50 (nM) vs. Off-Targets | Selectivity Notes |
| This compound | Nuak1 | 3.162[1] | CDK2, CDK4, CDK6[1] | Not Publicly Available | Potent Nuak1 inhibitor with known CDK activity. Researchers should determine the potency against CDKs in their system. |
| WZ4003 | Nuak1/Nuak2 | 20 (Nuak1), 100 (Nuak2)[5][6][7] | Minimal off-target activity against a panel of 139 kinases.[6][7] | >10,000 for most kinases tested[5][7] | A potent and selective dual inhibitor of Nuak1 and Nuak2. |
| HTH-01-015 | Nuak1 | 100[6][7] | Nuak2 | >10,000[6][7] | Highly selective for Nuak1 over Nuak2 and other kinases. |
| Narazaciclib (ON123300) | CDK4/Nuak1 | 3.9 (CDK4), 5 (Nuak1)[6][8] | PDGFRβ, FGFR1, RET, FYN, CDK6 | 26, 26, 9.2, 11, 9.82[6] | A multi-kinase inhibitor with potent activity against both CDKs and Nuak1. |
Troubleshooting Guide
Issue: I'm observing a strong phenotype (e.g., cell cycle arrest, apoptosis) with this compound. How can I be sure it's an on-target effect?
This is a critical question when working with an inhibitor with known off-targets. The following troubleshooting workflow can help you dissect the contribution of on-target versus off-target effects.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of biochemical and cellular assays is recommended.
In Vitro Kinase Profiling
This assay determines the inhibitory activity of this compound against a broad panel of purified kinases.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a panel of kinases. This is often done using a radiometric assay that quantifies the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific kinase, its corresponding substrate, and MgCl₂.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate. After washing away unincorporated radiolabeled ATP, the amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (Nuak1 and known off-targets like CDK2, CDK4, CDK6) in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Substrates
This method assesses the on-target and off-target effects of this compound by measuring the phosphorylation status of known downstream substrates.
Principle: If this compound engages its target(s), the phosphorylation of their respective downstream substrates should be altered.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for a relevant period. Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for:
-
On-target (Nuak1) pathway: Phospho-MYPT1 (Ser445).
-
Off-target (CDK) pathways: Phospho-Rb (a substrate of CDK2, CDK4, and CDK6).
-
Total protein levels: Total Nuak1, MYPT1, CDK2, CDK4, CDK6, and Rb as loading controls.
-
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nuak1-IN-2 & Compensatory Signaling
Welcome to the technical support center for researchers utilizing Nuak1-IN-2. This resource provides guidance on investigating the potential for this inhibitor to induce compensatory signaling pathways, a critical aspect of understanding its long-term efficacy and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is NUAK1 and why is its inhibition a research focus?
A1: NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2][3] It is activated by the tumor suppressor kinase LKB1.[1][3] NUAK1 is involved in a wide array of cellular processes, including cell adhesion, proliferation, senescence, and tumor progression.[1][2][4] Its role in promoting cancer cell survival and motility makes it an attractive target for therapeutic intervention in various cancers, including pancreatic, non-small cell lung, and colorectal cancers.[1][5]
Q2: What is the primary mechanism of action for a NUAK1 inhibitor like this compound?
A2: A NUAK1 inhibitor like this compound is designed to block the kinase activity of the NUAK1 enzyme. By binding to the kinase, likely in the ATP-binding pocket, the inhibitor prevents NUAK1 from phosphorylating its downstream substrate proteins.[6] This disruption of NUAK1's signaling function is intended to halt the cellular processes that rely on its activity, such as proliferation and invasion.[1][7] For example, NUAK1 has been shown to phosphorylate targets like p53, LATS1, and MYPT1 to exert its effects.[1][4][7][8]
Q3: What is compensatory signaling in the context of kinase inhibitors?
A3: Compensatory signaling is an adaptive response by cancer cells to counteract the effects of a targeted therapy.[9][10] When a specific kinase is inhibited, the cell's signaling network can rewire itself to bypass the blockade.[9][11] This can happen through several mechanisms, such as the activation of parallel signaling pathways, the upregulation of other kinases that can phosphorylate the same targets, or the relief of negative feedback loops that normally keep other pro-survival pathways in check.[9][11][12] This adaptive rewiring can lead to drug resistance.[10]
Q4: Is there direct evidence that this compound induces compensatory signaling?
A4: Currently, specific studies detailing compensatory signaling mechanisms in response to this compound are not widely available in public literature. However, the phenomenon is common with kinase inhibitors.[9][10][11] For instance, inhibition of mTOR, another kinase involved in cell growth, can lead to the activation of AKT signaling, which blunts the inhibitor's effect.[11][13] Given NUAK1's role in multiple pathways, including those related to p53, Hippo (via LATS1), and mTOR, it is plausible that its inhibition could trigger compensatory responses.[1][14][15] One study noted that NUAK1 inhibition can induce NUAK2 overexpression, suggesting a potential compensatory mechanism between the two highly similar kinases.[14]
Q5: What potential signaling pathways might be activated to compensate for NUAK1 inhibition?
A5: Based on NUAK1's known interactions, several pathways could be involved in a compensatory response:
-
NUAK2 Upregulation: As the most closely related paralog, NUAK2 shares downstream targets with NUAK1 and could functionally compensate if its expression or activity is increased.[3][14]
-
PI3K/AKT/mTOR Pathway: Crosstalk between AMPK-related kinases and the PI3K/AKT/mTOR pathway is well-documented.[12][14] Inhibition of NUAK1 might relieve a suppressive effect on this major pro-survival pathway, leading to its activation.
-
Other AMPK-related kinases: The 12 other members of the AMPK-related kinase family could potentially phosphorylate NUAK1 substrates to maintain cell viability.
-
Receptor Tyrosine Kinase (RTK) Pathways: Increased signaling through RTKs like EGFR or IGF-1R can activate parallel survival pathways such as RAS/MAPK and PI3K/AKT, a common resistance mechanism for kinase inhibitors.[10][11][12]
Troubleshooting Guide: Investigating Compensatory Signaling
Issue 1: After initial successful growth inhibition with this compound, my cancer cell lines develop resistance.
This is a classic sign of acquired resistance, which may be driven by compensatory signaling.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is still inhibiting NUAK1 activity in the resistant cells. Use a phospho-specific antibody for a known NUAK1 substrate (e.g., phospho-MYPT1) via Western blot. A lack of inhibition would suggest a mutation in the NUAK1 drug-binding site.
-
Assess Related Kinases: Check for upregulation or hyperactivation of NUAK2. Use Western blot to compare NUAK2 protein levels and an in vitro kinase assay or a phospho-specific antibody for a NUAK2 substrate to assess its activity in sensitive versus resistant cells.
-
Screen for Parallel Pathway Activation: Perform a broad analysis of key survival pathways. Use a panel of phospho-specific antibodies for key nodes like p-AKT, p-ERK, p-S6K, and p-STAT3 to see if these pathways are hyperactivated in the resistant cells compared to the sensitive parent line.
-
Perform Global Phosphoproteomics: For an unbiased view, use mass spectrometry-based phosphoproteomics to compare the global phosphorylation landscape of sensitive, acutely treated, and resistant cells.[16][17][18] This can reveal unexpected pathway activation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Compensatory Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., MiaPaCa-2, A549) and allow them to adhere. Treat with this compound at a predetermined IC50 concentration for various time points (e.g., 2, 8, 24 hours for acute response; establish a long-term resistant line for chronic response). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
NUAK1
-
NUAK2
-
β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize phospho-protein levels to total protein levels.
Protocol 2: Global Phosphoproteomics Workflow
This protocol provides a general workflow for identifying global changes in protein phosphorylation.[6][16][17]
-
SILAC Labeling (Optional but Recommended): Culture sensitive and resistant cells in "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal) media, respectively, for several passages to achieve full labeling.
-
Cell Lysis and Protein Digestion: Lyse cells in a urea-based buffer. Combine equal amounts of protein from "heavy" and "light" populations. Reduce, alkylate, and digest proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[17]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software like MaxQuant or Spectronaut to identify phosphopeptides and quantify their relative abundance between the sensitive and resistant samples. Perform bioinformatics analysis to identify signaling pathways that are significantly altered.[18]
Data Presentation
Table 1: Example Western Blot Quantification in Resistant vs. Sensitive Cells
| Target Protein | Fold Change in Resistant Cells (Normalized to Sensitive Control) |
| p-AKT (S473) / Total AKT | 3.5 |
| p-ERK (T202/Y204) / Total ERK | 1.2 |
| NUAK2 / Actin | 4.1 |
This table illustrates hypothetical data showing hyperactivation of AKT signaling and upregulation of NUAK2 protein in cells with acquired resistance to a NUAK1 inhibitor.
Table 2: Example Phosphoproteomics Hit Summary
| Phosphosite | Protein Name | Pathway | Fold Change (Resistant/Sensitive) | p-value |
| Ser473 | AKT1 | PI3K/AKT Signaling | 3.8 | <0.001 |
| Ser2448 | MTOR | PI3K/AKT/mTOR Signaling | 2.9 | <0.005 |
| Thr308 | AKT1 | PI3K/AKT Signaling | 3.1 | <0.005 |
| Ser9 | GSK3B | PI3K/AKT Signaling | 2.5 | <0.01 |
This table shows hypothetical results from a phosphoproteomics experiment, pointing towards a significant and consistent upregulation of the PI3K/AKT pathway as a potential compensatory mechanism.
Visualizations (Signaling & Workflow Diagrams)
Caption: Simplified NUAK1 signaling pathway.
Caption: Compensatory signaling upon NUAK1 inhibition.
Caption: Workflow for identifying compensatory signaling.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUAK1 - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 17. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Incubation Time for Nuak1-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Nuak1-IN-2 treatment in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine kinase involved in various cellular processes including cell adhesion, proliferation, and survival.[1] It has a reported IC50 of 3.162 nM for NUAK1. It is important to note that this compound also shows inhibitory activity against CDK2/4/6, which should be considered when designing experiments and interpreting results.[1]
Q2: Why is optimizing the incubation time for this compound treatment crucial?
A2: Optimizing the incubation time is critical to ensure that the observed biological effects are a direct result of NUAK1 inhibition and not due to insufficient treatment duration or secondary, off-target effects from prolonged exposure. An optimal incubation time will maximize the specific inhibition of NUAK1 activity while minimizing cellular stress and compensatory signaling pathway activation.
Q3: What is the first step to determine the optimal incubation time for this compound?
A3: The initial and most critical step is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and monitoring the inhibition of a direct downstream target of NUAK1 at multiple time points. This will establish the kinetics of inhibition and help identify the earliest time point at which maximal inhibition is achieved.
Q4: How do I select an appropriate concentration of this compound for my initial time-course experiment?
A4: A good starting concentration is typically 10-100 times the IC50 value to ensure robust target engagement. Given the IC50 of this compound is ~3 nM, a starting concentration in the range of 30-300 nM is recommended for cell-based assays. It is advisable to perform a preliminary dose-response experiment at a fixed, intermediate time point (e.g., 2-4 hours) to confirm a concentration that gives a significant biological response.
Q5: What is a reliable method to measure NUAK1 inhibition in cells?
A5: The most common and reliable method is to measure the phosphorylation status of a known direct downstream substrate of NUAK1 by Western blotting. A well-characterized substrate is Myosin Phosphatase Target Subunit 1 (MYPT1), which is phosphorylated by NUAK1 at Ser445.[2][3] A decrease in the p-MYPT1 (Ser445) signal relative to total MYPT1 would indicate successful NUAK1 inhibition.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time of this compound by monitoring the phosphorylation of MYPT1.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Ser445), anti-MYPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the predetermined concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for each time point.
-
Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-MYPT1 and anti-MYPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Normalize the p-MYPT1 signal to the total MYPT1 signal. Plot the normalized p-MYPT1 levels against the incubation time to determine the time point at which maximum inhibition is achieved and sustained.
Protocol 2: Dose-Response Experiment
This protocol is to determine the effective concentration range of this compound.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a fixed time point determined from the time-course experiment (e.g., 4 hours).
-
Cell Lysis and Western Blotting: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Plot the normalized p-MYPT1 levels against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Data Presentation
Table 1: Hypothetical Time-Course of NUAK1 Inhibition by this compound (100 nM) in U2OS Cells
| Incubation Time (hours) | Normalized p-MYPT1/Total MYPT1 Ratio (Arbitrary Units) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 0.5 | 0.65 | 35 |
| 1 | 0.40 | 60 |
| 2 | 0.25 | 75 |
| 4 | 0.15 | 85 |
| 8 | 0.14 | 86 |
| 16 | 0.18 | 82 |
| 24 | 0.22 | 78 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Dose-Response of this compound on p-MYPT1 Levels at 4-hour Incubation
| This compound Concentration (nM) | Normalized p-MYPT1/Total MYPT1 Ratio (Arbitrary Units) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 3 | 0.60 | 40 |
| 10 | 0.35 | 65 |
| 30 | 0.20 | 80 |
| 100 | 0.15 | 85 |
| 300 | 0.14 | 86 |
| 1000 | 0.13 | 87 |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-MYPT1 observed | Inhibitor Inactivity: this compound degraded or improperly stored. | Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C. |
| Low Inhibitor Concentration: The concentration used is too low to effectively inhibit NUAK1. | Perform a dose-response experiment with a wider concentration range. | |
| Short Incubation Time: The incubation time is not sufficient for the inhibitor to act. | Perform a time-course experiment with longer incubation times. | |
| Cell Line Insensitivity: The chosen cell line may have low NUAK1 expression or activity. | Confirm NUAK1 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known high NUAK1 activity. | |
| High Variability Between Replicates | Inconsistent Cell Plating: Uneven cell numbers across wells. | Ensure a single-cell suspension before plating and use a consistent seeding density. |
| Inhibitor Precipitation: this compound may precipitate at high concentrations in the culture medium. | Visually inspect the medium for any precipitation. Prepare fresh dilutions for each experiment. Consider using a lower concentration or a different solvent if solubility is an issue. | |
| Inhibition Decreases at Later Time Points | Inhibitor Degradation: this compound may be unstable in the culture medium over long periods. | Consider replacing the medium with fresh inhibitor-containing medium for long-term experiments. |
| Cellular Compensation: Cells may activate compensatory signaling pathways to overcome NUAK1 inhibition. | Analyze earlier time points to capture the primary inhibitory effect. Investigate potential compensatory pathways by probing for other signaling molecules. | |
| Off-Target Effects Observed | High Inhibitor Concentration: Using a very high concentration of this compound can lead to inhibition of other kinases (e.g., CDK2/4/6). | Use the lowest effective concentration determined from the dose-response experiment. Compare the phenotype to that of more selective NUAK1 inhibitors or NUAK1 knockdown (siRNA/shRNA). |
Visualizations
Caption: Simplified NUAK1 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
Validating NUAK1 Inhibition: A Comparative Guide to Nuak1-IN-2 and NUAK1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of NUAK family SNF1-like kinase 1 (NUAK1): pharmacological inhibition using small molecule inhibitors, represented here by compounds similar to Nuak1-IN-2, and genetic knockdown using NUAK1-specific small interfering RNA (siRNA). Understanding the nuances and comparative efficacy of these techniques is crucial for robust experimental design and accurate interpretation of results in drug discovery and molecular biology research.
Executive Summary
Both chemical inhibition and siRNA-mediated knockdown are powerful tools for dissecting the cellular roles of NUAK1. Chemical inhibitors like this compound offer rapid, reversible, and dose-dependent control over protein function, while siRNA provides a highly specific method to reduce the total protein level. This guide presents a side-by-side comparison of the observed effects of NUAK1 inhibition through both modalities on key cellular processes, supported by quantitative data and detailed experimental protocols. While direct comparative data for "this compound" is limited in publicly available literature, this guide utilizes data from well-characterized and highly selective NUAK1 inhibitors, HTH-01-015 and WZ4003, which are expected to produce analogous on-target effects.
Data Presentation: Quantitative Comparison of NUAK1 Inhibition Methods
The following tables summarize the quantitative effects of NUAK1 inhibition via chemical inhibitors (HTH-01-015 and WZ4003) and NUAK1 siRNA knockdown on various cellular functions in prostate stromal cells (WPMY-1). These data are extracted from a study that directly compared these methodologies, providing a valuable reference for researchers.[1][2]
Table 1: Effect of NUAK1 Inhibition on Cell Proliferation
| Treatment | Parameter | Result |
| NUAK1 siRNA | Ki-67 mRNA levels | 75% decrease compared to scramble siRNA[1][2] |
| Proliferation rate (EdU assay) | 60% decrease compared to scramble siRNA[1][2] | |
| HTH-01-015 (10 µM) | Proliferation rate (EdU assay) | Significant decrease (data not quantified as a percentage in the source) |
| WZ4003 (10 µM) | Proliferation rate (EdU assay) | Significant decrease (data not quantified as a percentage in the source) |
Table 2: Effect of NUAK1 Inhibition on Cell Viability
| Treatment | Parameter | Result |
| NUAK1 siRNA | Cell Viability (CCK-8 assay) | 31% decrease compared to scramble siRNA[1][2] |
| HTH-01-015 (10 µM) | Cell Viability (CCK-8 assay) | Significant decrease (data not quantified as a percentage in the source) |
| WZ4003 (10 µM) | Cell Viability (CCK-8 assay) | Significant decrease (data not quantified as a percentage in the source) |
Table 3: Effect of NUAK1 Inhibition on Cell Contraction
| Treatment | Parameter | Result (at 3 hours) |
| NUAK1 siRNA | Matrix Contraction | 45% decrease compared to scramble siRNA[1][2] |
| HTH-01-015 (10 µM) | Matrix Contraction | Significant decrease (data not quantified as a percentage in the source) |
| WZ4003 (10 µM) | Matrix Contraction | Significant decrease (data not quantified as a percentage in the source) |
Experimental Protocols
To ensure reproducibility and methodological rigor, detailed protocols for the key experiments cited are provided below.
NUAK1 siRNA Knockdown Protocol
This protocol outlines the general steps for transiently knocking down NUAK1 expression in cultured cells using siRNA.
Materials:
-
NUAK1-specific siRNA and non-targeting (scramble) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells (e.g., WPMY-1)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute a final concentration of 20-50 nM of NUAK1 siRNA or scramble siRNA into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of NUAK1 knockdown by Western blotting or qRT-PCR.
Western Blotting for NUAK1 Expression
This protocol is used to quantify the reduction in NUAK1 protein levels following siRNA knockdown.
Materials:
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NUAK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash the transfected cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-NUAK1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the NUAK1 signal to the loading control to determine the percentage of knockdown.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the NUAK1 inhibitor or transfect with NUAK1 siRNA as described previously.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
NUAK1 Signaling Pathway
The following diagram illustrates the key upstream activators and downstream effectors of the NUAK1 signaling pathway. This pathway is implicated in a multitude of cellular processes, including cell adhesion, proliferation, and the stress response.
References
- 1. Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
A Comparative Guide to NUAK1 Inhibitors: Nuak1-IN-2, HTH-01-015, and WZ4003
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUAK1 inhibitor Nuak1-IN-2 with two other widely used inhibitors, HTH-01-015 and WZ4003. The information presented is based on available experimental data to facilitate the selection of the most appropriate compound for research and development purposes.
Introduction to NUAK1
NUAK1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a key regulator of cellular processes such as cell adhesion, migration, proliferation, and senescence. Upstream kinases like LKB1 and AKT activate NUAK1, which in turn phosphorylates a range of downstream targets, including MYPT1, p53, and LATS1, thereby influencing numerous signaling pathways implicated in cancer and other diseases. The growing interest in NUAK1 as a therapeutic target has led to the development of several small molecule inhibitors.
Comparative Performance of NUAK1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound, HTH-01-015, and WZ4003 based on reported experimental data.
Table 1: In Vitro Potency (IC50)
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| This compound | 3.162 | Not Reported | Not Reported | Not Reported | Not Reported |
| HTH-01-015 | 100 | >10,000 | Not Reported | Not Reported | Not Reported |
| WZ4003 | 20 | 100 | Not Reported | Not Reported | Not Reported |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Selectivity Notes |
| This compound | NUAK1, CDK2, CDK4, CDK6 | A close analog showed good selectivity for NUAK1 in a panel of 140 kinases, with off-target activity against JAK3 and SIK2[1]. |
| HTH-01-015 | NUAK1 | Highly selective. When tested against a panel of 139 other kinases, it did not significantly inhibit other kinases at 1 µM[2]. |
| WZ4003 | NUAK1, NUAK2 | Highly selective. When tested against a panel of 140 kinases, it did not significantly inhibit other kinases at 1 µM[2]. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, the following diagrams illustrate the NUAK1 signaling pathway and a general workflow for evaluating inhibitor potency.
Caption: Simplified NUAK1 signaling pathway showing upstream activators and downstream targets.
Caption: General experimental workflow for determining the IC50 of a NUAK1 inhibitor.
Experimental Protocols
The following are generalized protocols for biochemical kinase assays commonly used to determine the potency of NUAK1 inhibitors.
Radiometric Kinase Assay (for HTH-01-015 and WZ4003)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant human NUAK1 enzyme
-
Sakamototide peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% BME)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Inhibitor compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.
-
Add serial dilutions of the inhibitor compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)
This assay is a common method for high-throughput screening and IC50 determination.
Materials:
-
Recombinant human NUAK1 enzyme (e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase assay buffer
-
Inhibitor compounds (dissolved in DMSO)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in kinase buffer.
-
Prepare a solution of the fluorescent tracer in kinase buffer.
-
In a multi-well plate, add serial dilutions of the inhibitor compound or DMSO.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a highly potent NUAK1 inhibitor with an IC50 in the low nanomolar range. While it also demonstrates activity against CDK2, CDK4, and CDK6, a close analog has shown good selectivity for NUAK1 in a broad kinase panel. HTH-01-015 is a highly selective NUAK1 inhibitor, making it an excellent tool for studies where specificity for NUAK1 over NUAK2 is critical. WZ4003 is a potent dual inhibitor of both NUAK1 and NUAK2 and also exhibits high selectivity against a wide range of other kinases.
The choice of inhibitor will depend on the specific research question. For studies requiring potent and specific inhibition of NUAK1, where off-target effects on CDKs are a consideration, further characterization of this compound's selectivity is advisable. For dissecting the specific roles of NUAK1, the highly selective HTH-01-015 is a valuable tool. When investigating the combined roles of NUAK1 and NUAK2, WZ4003 is a suitable choice.
References
A Comparative Guide to NUAK1 Inhibitors: HTH-01-015 versus Nuak1-IN-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting NUAK1 (NUAK family SNF1-like kinase 1), a kinase implicated in cancer progression and metastasis. We will objectively evaluate the biochemical potency, selectivity, and cellular effects of HTH-01-015 and Nuak1-IN-2 based on available experimental data. This document also includes detailed experimental protocols for key assays and visualizes relevant biological pathways to inform inhibitor selection and experimental design in cancer research.
Introduction to NUAK1 in Cancer
NUAK1, also known as AMP-activated protein kinase (AMPK)-related protein kinase 5 (ARK5), is a member of the AMPK family of serine/threonine kinases. It is a downstream target of the tumor suppressor kinase LKB1.[1] Aberrant NUAK1 expression and activity have been linked to poor prognosis in various cancers, including esophageal, gastric, pancreatic, and ovarian cancers.[2][3] NUAK1 plays a crucial role in several cellular processes that contribute to cancer progression, such as cell proliferation, migration, invasion, and survival under metabolic stress.[3][4] The LKB1-NUAK1 signaling pathway, which involves the phosphorylation and inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1), is a key mechanism by which NUAK1 exerts its effects on cell adhesion and motility.[5]
Biochemical Potency and Selectivity
A critical aspect of a chemical probe or potential therapeutic is its potency and selectivity for the intended target. The available data for HTH-01-015 and this compound reveal significant differences in their profiles.
| Inhibitor | Target(s) | NUAK1 IC50 | NUAK2 IC50 | Other Kinase Targets | Selectivity Profile |
| HTH-01-015 | NUAK1 | 100 nM[6] | >10,000 nM[6] | Not significant against a panel of 139 other kinases, including 10 AMPK family members.[7][8] | Highly selective for NUAK1 over NUAK2 (>100-fold).[6] |
| This compound | NUAK1, CDK2/4/6 | 3.162 nM[9][10][11][12] | Not Reported | CDK2/4/6[9][10][11][12] | Potent NUAK1 inhibitor with significant off-target activity against key cell cycle kinases. |
Note: The significantly lower IC50 value of this compound suggests high potency for NUAK1. However, its concomitant inhibition of Cyclin-Dependent Kinases (CDKs) indicates a lack of selectivity, which can confound experimental results and lead to broader cellular effects not solely attributable to NUAK1 inhibition. In contrast, HTH-01-015 demonstrates a highly selective profile, making it a more suitable tool for specifically probing the function of NUAK1.
Cellular Effects in Cancer Models
The functional consequences of NUAK1 inhibition have been extensively studied using HTH-01-015 in various cancer cell lines. Limited data is publicly available for the cellular effects of this compound.
| Assay | HTH-01-015 | This compound |
| Cell Proliferation | Inhibition of proliferation in U2OS (osteosarcoma), MEF (mouse embryonic fibroblast), and WPMY-1 (prostate stromal) cells.[4][7] In WPMY-1 cells, a 51% decrease in proliferation was observed at 10 µM.[4] | Data not publicly available. |
| Cell Migration | Significantly inhibits migration in a wound-healing assay in MEFs.[9] | Data not publicly available. |
| Cell Invasion | Markedly inhibits the invasiveness of U2OS cells in a 3D Matrigel Transwell invasion assay.[6] | Data not publicly available. |
| Apoptosis/Cell Death | Induces apoptosis and cell death in WPMY-1 cells. At 10 µM, a 4.9-fold increase in apoptosis and a 16.1-fold increase in cell death were observed.[4] | Data not publicly available. |
These findings highlight the potential of selective NUAK1 inhibition with HTH-01-015 to impede key processes in cancer progression. The lack of available data for this compound prevents a direct comparison of its cellular efficacy.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and to provide a framework for future investigations, the following diagrams illustrate the NUAK1 signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: LKB1-mediated activation of NUAK1 and its downstream effects.
Caption: A general workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to characterize NUAK1 inhibitors.
In Vitro NUAK1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on NUAK1 kinase activity.
Materials:
-
Recombinant human NUAK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., CHKtide)
-
Test inhibitors (this compound, HTH-01-015) dissolved in DMSO
-
P81 phosphocellulose paper or 96-well plates compatible with the detection method
-
Phosphoric acid (for radiolabeled assay)
Procedure (Radiolabeled Method):
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction tube or well, combine the kinase buffer, NUAK1 enzyme, substrate peptide, and inhibitor dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immediately immersing it in 1% phosphoric acid.
-
Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT/MTS)
This colorimetric assay measures cell viability and proliferation.[14][15][16][17]
Materials:
-
Cancer cell lines of interest
-
96-well culture plates
-
Complete culture medium
-
Test inhibitors (this compound, HTH-01-015)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors or vehicle control (DMSO).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Cell Migration (Scratch/Wound Healing) Assay
This assay assesses the effect of inhibitors on cell migration.[1][2][3][18][19]
Materials:
-
Cancer cell lines
-
6-well or 12-well culture plates
-
Sterile pipette tip (p200 or p1000)
-
Complete culture medium
-
Test inhibitors
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion (Matrigel Transwell) Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.[5][20][21][22]
Materials:
-
Transwell inserts (e.g., with 8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free and serum-containing culture medium
-
Cancer cell lines
-
Test inhibitors
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing the test inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the coated inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields and calculate the percentage of invasion relative to the control.
Conclusion
Based on the currently available data, HTH-01-015 stands out as a highly selective and well-characterized inhibitor of NUAK1. Its demonstrated efficacy in inhibiting cancer cell proliferation, migration, and invasion makes it a valuable tool for elucidating the specific roles of NUAK1 in cancer biology.
This compound, while a potent inhibitor of NUAK1, exhibits significant off-target activity against CDK2/4/6. This polypharmacology complicates the interpretation of its cellular effects, as observed phenotypes may not be solely due to NUAK1 inhibition. Researchers should exercise caution when using this compound in studies aimed at dissecting NUAK1-specific functions and should include appropriate controls to account for its CDK-inhibitory activity.
For researchers seeking a specific probe to study the physiological and pathological roles of NUAK1, HTH-01-015 is the superior choice based on its well-defined selectivity profile and the extensive body of supporting experimental data. Further characterization of this compound, including a comprehensive kinase selectivity screen and detailed cellular studies, is necessary to fully understand its potential and limitations as a chemical probe in cancer research.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. clyte.tech [clyte.tech]
- 4. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 5. snapcyte.com [snapcyte.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTH-01-015 | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy HTH-01-015 from Supplier InvivoChem [invivochem.com]
- 8. Hitgen identifies new NUAK1 and/or NUAK2 inhibitors | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. targetmol.com [targetmol.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 19. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 21. scientificlabs.com [scientificlabs.com]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of NUAK1 Inhibitors: Nuak1-IN-2 versus WZ4003
For Immediate Publication
Cambridge, MA – December 7, 2025 – For researchers in oncology, neurodevelopment, and cellular metabolism, the selection of precise chemical probes is critical for dissecting the roles of NUAK (NUAK family, SNF1-like kinase) kinases. This guide provides a detailed comparative analysis of two small molecule inhibitors, Nuak1-IN-2 and WZ4003, to assist in the selection of the appropriate tool for investigating NUAK1 signaling pathways.
Executive Summary
This report details a head-to-head comparison of this compound and WZ4003, focusing on their biochemical potency, kinase selectivity, and reported cellular activities. While both compounds are potent inhibitors of NUAK1, they exhibit distinct selectivity profiles that may influence experimental outcomes. WZ4003 is a highly selective dual inhibitor of NUAK1 and NUAK2, whereas this compound, a more potent NUAK1 inhibitor, also demonstrates significant activity against cyclin-dependent kinases (CDKs).
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the available quantitative data for this compound and WZ4003, providing a clear comparison of their biochemical potency and cellular effects.
| Parameter | This compound (and related compounds) | WZ4003 |
| Biochemical IC50 | ||
| NUAK1 | 3.162 nM [1][2] (as this compound) 5 nM [3] (as ON123300) | 20 nM [4][5] |
| NUAK2 | Not Reported | 100 nM [4][5] |
| CDK2 | Inhibitor[1][2] | Not a primary target |
| CDK4 | Inhibitor[1][2] 3.9 nM [3] (as ON123300) | Not a primary target |
| CDK6 | Inhibitor[1][2] 9.82 nM [3] (as ON123300) | Not a primary target |
| Other significant off-targets (IC50) | PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), Fyn (11 nM) (as ON123300)[3] | Exhibits high selectivity; no significant inhibition of 139 other kinases at 1 µM[4][6] |
| Cellular Activity | ||
| Cell Proliferation IC50 | 3.4 µM (U87 glioma cells, as ON123300) | Suppresses proliferation in U2OS and MEF cells at 10 µM[6] |
| Inhibition of MYPT1 Phosphorylation | Not Reported | Effective at 3-10 µM in HEK293 cells[4][6] |
| Effects on Cell Migration & Invasion | Not Reported | Inhibits migration and invasion in MEF and U2OS cells at 10 µM[6] |
Kinase Selectivity and Biological Implications
WZ4003 is characterized as a highly selective dual inhibitor of NUAK1 and NUAK2.[4][6] It displays minimal off-target activity against a broad panel of 139 other kinases, making it a valuable tool for specifically probing the functions of both NUAK isoforms.[4][6] Its cellular effects, such as the inhibition of cell migration, invasion, and proliferation, are largely attributed to its on-target inhibition of NUAK1 and NUAK2.[6]
This compound , and its closely related analog ON123300, present a different profile. While being a more potent inhibitor of NUAK1 in biochemical assays, it also potently inhibits CDK2, CDK4, and CDK6.[1][2][3] This polypharmacology should be a key consideration in experimental design, as the observed cellular phenotypes may result from the combined inhibition of NUAK1 and CDKs. This could be advantageous in certain cancer contexts where both pathways are therapeutic targets, but may confound studies aimed at dissecting the specific roles of NUAK1.
Mandatory Visualizations
To further elucidate the context of these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Simplified NUAK1 signaling cascade and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol is a generalized method for determining the IC50 value of an inhibitor against a purified kinase.
-
Materials : Purified recombinant NUAK1 or NUAK2, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), substrate peptide (e.g., Sakamototide), ATP, [γ-³²P]ATP, test inhibitor, P81 phosphocellulose paper, 1% phosphoric acid.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the kinase, substrate peptide, and inhibitor in the kinase assay buffer.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value.
-
Western Blot for Phospho-MYPT1
This method is used to assess the cellular activity of NUAK1 inhibitors by measuring the phosphorylation of its downstream substrate, MYPT1.
-
Materials : Cell line of interest (e.g., HEK293), cell lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-phospho-MYPT1 Ser445, anti-total MYPT1), HRP-conjugated secondary antibody, SDS-PAGE equipment, PVDF membrane, ECL detection reagents.
-
Procedure :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the NUAK1 inhibitor for the desired time.
-
Lyse the cells on ice and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for loading control.
-
Cell Migration (Wound Healing) Assay
This assay provides a qualitative and semi-quantitative measure of collective cell migration.
-
Materials : 6- or 12-well plates, sterile p200 pipette tip or culture inserts, cell culture medium, test inhibitor.
-
Procedure :
-
Plate cells and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test inhibitor or DMSO control.
-
Capture images of the gap at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the area of the gap at each time point to quantify the rate of cell migration.
-
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials : Transwell inserts with a porous membrane (e.g., 8 µm pores), Matrigel or other basement membrane extract, serum-free medium, medium with a chemoattractant (e.g., 10% FBS), test inhibitor, cotton swabs, fixing and staining reagents (e.g., methanol and crystal violet).
-
Procedure :
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing the test inhibitor or DMSO control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
-
Conclusion
Both this compound and WZ4003 are valuable chemical tools for the study of NUAK1. The choice between them should be guided by the specific research question. WZ4003 offers high selectivity for the NUAK kinase family, making it ideal for studies aiming to elucidate the specific functions of NUAK1 and NUAK2. In contrast, this compound, with its potent dual inhibition of NUAK1 and CDKs, may be better suited for therapeutic-oriented studies in cancers where both pathways are implicated in disease progression. Researchers should carefully consider the distinct pharmacological profiles of these inhibitors when designing experiments and interpreting results.
References
Cross-Validation of Nuak1 Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of findings obtained through the pharmacological inhibitor Nuak1-IN-2 and related compounds with data from various Nuak1 genetic models. This guide aims to facilitate the cross-validation of experimental results and enhance the understanding of Nuak1's role in cellular processes and disease.
This document summarizes key quantitative data, details experimental protocols for cited experiments, and presents signaling pathways and experimental workflows through standardized diagrams.
Data Presentation: Quantitative Comparison of Nuak1 Inhibition and Genetic Manipulation
The following tables summarize the quantitative data from studies utilizing Nuak1 inhibitors and genetic models, offering a side-by-side comparison of their effects on kinase activity, cellular processes, and in vivo models.
| Table 1: In Vitro Kinase Inhibition | |
| Inhibitor | IC50 (Nuak1) |
| This compound (Compound 24) | 3.162 nM[1] |
| HTH-01-015 | 100 nM[2][3][4] |
| WZ4003 | 20 nM[3][4] |
| Table 2: Cellular Phenotypes - Proliferation, Migration, and Invasion | |
| Model | Phenotype |
| Pharmacological Inhibition | |
| U2OS cells + HTH-01-015 (10 µM) | Suppressed proliferation to the same extent as Nuak1 shRNA knockdown[2] |
| MEFs + HTH-01-015 (10 µM) | Suppressed proliferation to the same extent as Nuak1 knockout[2] |
| U2OS cells + WZ4003 (10 µM) | Suppressed proliferation to the same extent as Nuak1 shRNA knockdown[2] |
| MEFs + WZ4003 (10 µM) | Suppressed proliferation to the same extent as Nuak1 knockout[2] |
| MEFs + WZ4003/HTH-01-015 | Significantly inhibited migration in a wound-healing assay, similar to Nuak1 knockout[3] |
| U2OS cells + WZ4003/HTH-01-015 | Impaired invasive potential in a 3D cell invasion assay, similar to Nuak1 knockdown[2][5] |
| ESCC cells + NUAK1 overexpression | Significantly enhanced migration and invasion[6] |
| Genetic Models | |
| Nuak1 knockout MEFs | Suppressed proliferation[2] |
| Nuak1 shRNA knockdown in U2OS cells | Suppressed proliferation[2] |
| Nuak1 knockout in OVCAR8 cells | Impaired single-cell adhesion and spheroid formation[7] |
| Nuak1 overexpression in ESCC cells | Promoted migration and invasion in vitro[6] |
| Table 3: In Vivo Models | |
| Model | Phenotype |
| Genetic Models | |
| Muscle-specific Nuak1 knockout mice (High-fat diet) | Lower fasting blood glucose, greater glucose tolerance, higher insulin sensitivity[8][9] |
| Nuak1 and Nuak2 double mutant embryos | Neural plate morphogenesis defects, including facial clefting, spina bifida, and exencephaly[10] |
| Nuak1 knockout embryos | Embryonic lethality due to defects in ventral body wall closure[8][9][11] |
| Nuak1 overexpression in HCC xenograft model | Correlated with increased tumor progression and lymph node infiltration[12] |
| Nuak1 knockdown in HCC xenograft model | Prolonged animal survival[13] |
| OVCAR8-Nuak1KO xenograft mice | Significantly increased survival (median survival increase of 20.8%)[7] |
| Nuak1 overexpression in ESCC metastatic xenograft model | Increased number of lung nodules[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Nuak1.
-
Procedure:
-
Recombinant GST-tagged Nuak1 is incubated with the substrate peptide (e.g., Sakamototide) in a kinase assay buffer.
-
The inhibitor (e.g., this compound, HTH-01-015) is added at varying concentrations.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is separated and quantified using a scintillation counter or phosphorescence imaging.
-
IC50 values are calculated by plotting the percentage of kinase activity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Cell Proliferation Assay
-
Objective: To assess the effect of Nuak1 inhibition or genetic manipulation on cell growth.
-
Procedure:
-
Cells (e.g., U2OS, MEFs) are seeded in multi-well plates.
-
For pharmacological studies, cells are treated with the Nuak1 inhibitor (e.g., HTH-01-015) or vehicle control. For genetic studies, cells with Nuak1 knockout, knockdown, or overexpression are used.
-
Cell proliferation is measured at different time points using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
The proliferation rate is calculated and compared between different treatment groups or genetic backgrounds.[2][6]
-
Wound-Healing Migration Assay
-
Objective: To evaluate the effect of Nuak1 modulation on cell migration.
-
Procedure:
-
A confluent monolayer of cells (e.g., MEFs) is created in a culture dish.
-
A "wound" or scratch is made in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and incubated with media containing the inhibitor or in the case of genetic models, standard media.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the wound area over time.[3]
-
3D Cell Invasion Assay
-
Objective: To assess the invasive potential of cells in a three-dimensional matrix.
-
Procedure:
-
A layer of extracellular matrix (e.g., Matrigel) is coated on the upper chamber of a transwell insert.
-
Cells (e.g., U2OS) are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cells are incubated to allow for invasion through the matrix.
-
After a set time, non-invading cells on the top of the insert are removed.
-
Invading cells on the bottom of the insert are fixed, stained, and counted.[2]
-
In Vivo Xenograft Model
-
Objective: To investigate the effect of Nuak1 modulation on tumor growth and metastasis in a living organism.
-
Procedure:
-
Cancer cells with modified Nuak1 expression (overexpression or knockdown/knockout) are generated.
-
A specific number of cells are injected subcutaneously or intravenously into immunodeficient mice (e.g., BALB/c-nu/nu).
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
For metastasis studies, tissues such as the lungs are harvested at the end of the experiment, and metastatic nodules are counted.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to Nuak1 research.
Caption: Simplified Nuak1 signaling pathway.
Caption: General experimental workflow for cross-validating Nuak1 findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. NUAK1 promotes tumor metastasis through upregulating slug transcription in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Role for NUAK1 in Promoting Ovarian Cancer Metastasis through Regulation of Fibronectin Production in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Muscle-specific Knock-out of NUAK Family SNF1-like Kinase 1 (NUAK1) Prevents High Fat Diet-induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sdbonline.org [sdbonline.org]
- 12. researchgate.net [researchgate.net]
- 13. NUAK1 acts as a novel regulator of PD-L1 via activating GSK-3β/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isoform Selectivity of NUAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inhibitor Performance Comparison
The following table summarizes the biochemical potency of two key NUAK inhibitors, highlighting their selectivity for NUAK1 versus NUAK2. This data is essential for selecting the appropriate chemical probe for specific biological questions.
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile |
| HTH-01-015 | NUAK1 | 100[1] | >10,000[1] | Highly selective for NUAK1 over NUAK2 (>100-fold)[1] |
| WZ4003 | NUAK1 and NUAK2 | 20[1] | 100[1] | Dual inhibitor with moderate preference for NUAK1 |
Note: IC50 values were determined using biochemical assays with recombinant kinases.[1] Both inhibitors were screened against a panel of 139 other kinases and found to be highly selective for the NUAK family.[1]
Experimental Protocols
To determine the isoform selectivity of a NUAK inhibitor, a robust biochemical kinase assay is required. The following protocol outlines a standard method for measuring the IC50 values of an inhibitor against NUAK1 and NUAK2.
Biochemical Kinase Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human NUAK1 and NUAK2 enzymes
-
Substrate peptide (e.g., a peptide derived from a known NUAK substrate like MYPT1)
-
Test inhibitor (e.g., Nuak1-IN-2) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-32P]ATP
-
"Cold" (non-radioactive) ATP
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 50 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate (e.g., 96-well or 384-well), add the kinase, substrate peptide, and inhibitor dilution to the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control (no inhibitor) and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing NUAK Signaling and Experimental Design
To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.
Caption: Simplified NUAK1 and NUAK2 signaling pathways.
Caption: Workflow for determining inhibitor IC50 values.
References
Validating the Phenotypic Effects of NUAK1 Inhibitors: A Guide to Rescue Experiments
A Note on "Nuak1-IN-2": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." The following guide is designed to provide a comprehensive framework for validating the phenotypic effects of any novel NUAK1 inhibitor, using established methodologies and data from known NUAK1 inhibitors as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to NUAK1 and Pharmacological Validation
NUAK1 (NUAK family kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] It is a key regulator of cellular processes including cell adhesion, migration, metabolism, and genomic stability.[1][2] Dysregulation of NUAK1 signaling is implicated in various diseases, particularly cancer, where it often promotes tumor development and progression.[1][2]
Pharmacological validation of a novel kinase inhibitor is a critical step to ensure its on-target effects are responsible for the observed biological phenotype.[3][4] This is particularly important as many kinase inhibitors can have off-target effects.[3][5] A rescue experiment is a gold-standard method for such validation. This involves demonstrating that the phenotypic effects of an inhibitor can be reversed by expressing a form of the target protein that is resistant to the inhibitor.
This guide will outline the principles and methodologies for validating the phenotypic effects of a putative NUAK1 inhibitor through rescue experiments, with comparative data from known NUAK1 inhibitors and genetic studies.
Comparative Analysis of NUAK1 Inhibition
To effectively validate a novel NUAK1 inhibitor, it is crucial to compare its phenotypic effects with those of established inhibitors and genetic perturbation of NUAK1.
Table 1: Phenotypic Effects of NUAK1 Inhibition and Genetic Knockdown
| Phenotype | HTH-01-015 | KI-301670 | NUAK1 Knockdown/Knockout | This compound (Hypothetical Data) |
| Cell Viability | Reduced in pancreatic cancer cells (Mia PaCa-2)[2] | Inhibited tumor growth in vivo (pancreatic cancer)[2] | Reduced cancer cell viability[2] | [Record IC50 values across cell lines] |
| Cell Migration/Invasion | Decreased in hepatocellular carcinoma cells (SNU-387, HepG2)[2] | Inhibited invasion and metastasis in pancreatic cancer cells[2] | Increased cell adhesion[1] | [Quantify changes in migration/invasion assays] |
| Cell Cycle | - | Induced G0/G1 cell cycle arrest in Mia PaCa-2 cells[2] | Leads to mitotic defects and supernumerary chromosomes[2] | [Analyze cell cycle distribution via flow cytometry] |
| Apoptosis | - | Theorized to promote apoptosis[2] | - | [Measure markers of apoptosis, e.g., caspase activity] |
| Neural Tube Development | - | - | Double knockout with NUAK2 leads to exencephaly, facial clefting, and spina bifida[6][7] | [Not typically assessed with a small molecule inhibitor in vitro] |
Experimental Protocols
In Vitro Kinase Specificity Profiling
A crucial initial step is to determine the selectivity of the novel inhibitor.
Protocol:
-
Kinase Panel Screening: Screen the inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., >400) to identify potential off-targets.[5][8]
-
IC50 Determination: For the primary target (NUAK1) and any significant off-targets, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).[4][5] This is typically done using a radiometric assay measuring the incorporation of [γ-³³P]ATP into a substrate.[8]
-
Binding Affinity Measurement: Complementary to enzymatic assays, determine the dissociation constant (Kd) of the inhibitor for NUAK1 and key off-targets using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[4]
Cellular Target Engagement
Confirm that the inhibitor engages NUAK1 within a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with various concentrations of the NUAK1 inhibitor or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble NUAK1 at different temperatures by Western blotting. A specific inhibitor will stabilize NUAK1, leading to a higher melting temperature.
Phenotypic Assays
Quantify the biological effects of the inhibitor.
Protocols:
-
Cell Viability Assay: Treat cells with a serial dilution of the inhibitor for 48-72 hours and measure viability using assays like MTT or CellTiter-Glo.
-
Wound Healing/Transwell Migration Assay: Create a "wound" in a confluent cell monolayer or seed cells in the upper chamber of a Transwell plate. Treat with the inhibitor and quantify cell migration over time.
-
Cell Cycle Analysis: Treat cells with the inhibitor, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the cell cycle distribution by flow cytometry.
Rescue Experiment
The core of the validation is the rescue experiment. This typically involves generating a "gatekeeper" mutant of NUAK1 that is resistant to the inhibitor but retains its kinase activity.
Protocol:
-
Design of Inhibitor-Resistant NUAK1 Mutant: Identify the key amino acid residue in the NUAK1 active site that interacts with the inhibitor. Mutate this residue to a bulkier one (e.g., a "gatekeeper" mutation) to sterically hinder inhibitor binding while preserving kinase function.
-
Generation of Rescue Cell Line:
-
Establish a cell line with endogenous NUAK1 knocked down or knocked out using CRISPR/Cas9 or shRNA. This minimizes interference from the endogenous, inhibitor-sensitive protein.
-
Introduce either wild-type NUAK1 or the inhibitor-resistant NUAK1 mutant into the NUAK1-depleted cells using a lentiviral or other stable expression system.
-
-
Validation of Rescue System:
-
Confirm the expression of the wild-type and mutant NUAK1 constructs by Western blotting.
-
Treat the engineered cell lines with the NUAK1 inhibitor and assess the phosphorylation of a known NUAK1 substrate, such as MYPT1 at Ser445, to confirm that the mutant is indeed resistant to the inhibitor.[1]
-
-
Phenotypic Rescue Assay:
-
Perform the same phenotypic assays (e.g., cell viability, migration) on the parental, NUAK1-depleted, wild-type rescue, and mutant rescue cell lines in the presence and absence of the NUAK1 inhibitor.
-
Expected Outcome: The NUAK1-depleted cells should exhibit a phenotype similar to that of the parental cells treated with the inhibitor. The wild-type rescue cells should behave like the parental cells but be sensitive to the inhibitor. Crucially, the mutant rescue cells should be insensitive to the inhibitor's effects on the specific phenotype being measured.
-
Visualizing NUAK1 Signaling and Experimental Logic
To better understand the context of NUAK1 inhibition and the logic of the rescue experiment, the following diagrams are provided.
Caption: Simplified NUAK1 signaling pathway.
Caption: Workflow for a NUAK1 inhibitor rescue experiment.
Caption: Logical framework of the rescue experiment.
Conclusion
The rigorous validation of a novel NUAK1 inhibitor is paramount for its development as a research tool or therapeutic agent. While specific data on "this compound" is not currently in the public domain, the experimental framework provided here offers a robust strategy for its characterization. By combining in vitro profiling, cellular target engagement, and critically, rescue experiments with an inhibitor-resistant mutant, researchers can confidently attribute observed phenotypic effects to the on-target inhibition of NUAK1. This multi-faceted approach is essential for minimizing the risk of misinterpretation due to off-target effects and for advancing our understanding of NUAK1 biology.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neural tube defects by NUAK1 and NUAK2 double mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the In Vivo Efficacy of the NUAK1 Inhibitor KI-301670 and Standard-of-Care Chemotherapy in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of the novel NUAK1 inhibitor, KI-301670, against the standard-of-care chemotherapeutic agents, gemcitabine and nab-paclitaxel, in pancreatic cancer xenograft models. The data presented is compiled from separate studies, and while efforts have been made to compare similar experimental setups, direct head-to-head comparisons should be interpreted with caution.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of KI-301670, gemcitabine, and nab-paclitaxel in pancreatic cancer xenograft models utilizing the MIA PaCa-2 human pancreatic cancer cell line.
| Drug | Dosage and Administration | Xenograft Model | Efficacy Endpoint | Result |
| KI-301670 | 30 mg/kg, intraperitoneal injection, daily | MIA PaCa-2 subcutaneous xenograft | Tumor Growth Inhibition | Significantly attenuated tumor growth compared to control. |
| Gemcitabine | 50 mg/kg, intravenous injection, twice a week for 3 weeks | MIA PaCa-2 subcutaneous xenograft | Tumor Growth Inhibition | Slightly reduced tumor volume compared to control. |
| Nab-paclitaxel | 30 mg/kg, intravenous injection, for 5 consecutive days | Patient-derived pancreatic cancer xenografts (Panc039 and Panc198) | Tumor Growth Inhibition | Treatment did not decrease tumor stroma or increase tumor vascular perfusion compared to control. |
Note: The data for each drug was obtained from separate studies. Direct comparison of efficacy is challenging due to variations in experimental protocols, including specific animal strains, tumor implantation techniques, and endpoint measurements.
Experimental Protocols
In Vivo Efficacy of KI-301670 in a Pancreatic Cancer Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MIA PaCa-2 cells were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of KI-301670 at a dose of 30 mg/kg daily. The control group received a vehicle control.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals to assess the rate of tumor growth. At the end of the study, tumors were excised and weighed.
In Vivo Efficacy of Gemcitabine in a Pancreatic Cancer Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: MIA PaCa-2 cells (3x10^6) were injected subcutaneously into the right flank of the mice.
-
Treatment: When tumors reached a certain volume, mice were randomized. The treatment group received intravenous injections of gemcitabine at a dose of 50 mg/kg twice a week for 3 weeks[1].
-
Efficacy Evaluation: Tumor size was measured weekly, and tumor volume was calculated[1].
In Vivo Efficacy of Nab-paclitaxel in a Pancreatic Cancer Xenograft Model
-
Cell Line: Patient-derived pancreatic cancer xenografts (Panc039 and Panc198).
-
Animal Model: Not specified in the provided abstract.
-
Tumor Implantation: Patient-derived tumor tissues were implanted into the mice.
-
Treatment: Mice were treated with nab-paclitaxel at a dose of 30 mg/kg via intravenous injection for 5 consecutive days[2].
-
Efficacy Evaluation: Tumor volume and perfusion changes were assessed using T2-weighted MRI and dynamic contrast-enhanced (DCE) MRI, respectively. Tumor stroma density was analyzed by Masson's Trichrome Stain[2].
Signaling Pathways and Experimental Workflow
NUAK1 Signaling Pathway in Cancer
The following diagram illustrates the central role of NUAK1 in cancer cell signaling pathways, including its upstream activators and downstream effectors that regulate processes such as cell proliferation, survival, and chemoresistance.
Caption: NUAK1 Signaling Cascade in Cancer.
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for assessing the in vivo efficacy of a therapeutic agent in a pancreatic cancer xenograft model.
Caption: Pancreatic Cancer Xenograft Workflow.
References
Comparative Analysis of Nuak1-IN-2 and Alternative NUAK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nuak1-IN-2's potency and IC50 values alongside other known NUAK1 inhibitors. Due to the limited availability of public data on the cellular activity of this compound, this guide focuses on its biochemical potency in comparison to the well-characterized cellular effects of alternative compounds.
Introduction to NUAK1 Inhibition
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK) family. It is implicated in various cellular processes, including cell adhesion, proliferation, and survival, making it an attractive target in oncology and other therapeutic areas. A range of small molecule inhibitors have been developed to probe the function of NUAK1 and for potential therapeutic applications. This guide focuses on comparing the available data for this compound with other established NUAK1 inhibitors.
Potency and IC50 Comparison
Quantitative data for this compound and its alternatives are summarized below. It is important to note that while a biochemical IC50 for this compound is available, cellular IC50 data, which reflects the compound's activity in a biological context, is not currently published.
| Inhibitor | Target(s) | Biochemical IC50 (NUAK1) | Cellular IC50 | Cell Line(s) | Reference(s) |
| This compound | NUAK1, CDK2/4/6 | 3.162 nM | Not Available | Not Available | [1] |
| WZ4003 | NUAK1, NUAK2 | 20 nM | 1.29 µM (viability) | BaF3 | [2][3][4][5] |
| Effects on proliferation and migration observed at 10 µM | U2OS, MEFs | [5][6] | |||
| HTH-01-015 | NUAK1 | 100 nM | Effects on proliferation and migration observed at 10 µM | U2OS, MEFs | [7][8][9][10] |
| MRT68921 | NUAK1, ULK1/2 | Not specified for NUAK1 | 1.76 - 8.91 µM (cytotoxicity) | Various cancer cell lines | [11][12] |
| ON123300 | NUAK1 (ARK5), CDK4 | 4.95 nM (ARK5) | 50 - 200 nM (viability) | Multiple Myeloma cell lines | [1][13] |
Note: Biochemical IC50 values represent the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. Cellular IC50 values represent the concentration required to inhibit a cellular process (e.g., proliferation) by 50% and can be influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to an appropriate seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform a serial dilution of the compound to create a range of concentrations.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizing Key Pathways and Workflows
NUAK1 Signaling Pathway
The following diagram illustrates a simplified overview of the NUAK1 signaling pathway, highlighting its upstream activators and downstream effectors.
Caption: Simplified NUAK1 signaling pathway.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in a typical in vitro experiment to determine the IC50 value of an inhibitor.
Caption: General workflow for IC50 determination.
References
- 1. Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Dual Inhibition of CDK4/Rb and PI3K/AKT/mTOR Pathways by ON123300 Induces Synthetic Lethality in Mantle Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nuak1-IN-2 and Other NUAK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic properties of Nuak1-IN-2 with other notable NUAK1 inhibitors, including HTH-01-015, WZ4003, and ON123300. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the NUAK1 signaling pathway to offer a foundational resource for preclinical research and development.
Introduction to NUAK1 Inhibition
NUAK1 (NUAK family, SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a critical regulator of cellular processes such as cell adhesion, migration, and metabolism. Dysregulation of NUAK1 signaling has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention. A range of small molecule inhibitors targeting NUAK1 have been developed, each with distinct pharmacological profiles. Understanding the pharmacokinetic properties of these inhibitors is paramount for their preclinical and clinical development.
Comparative Pharmacokinetic Properties
| Inhibitor | Animal Model | Dose & Route | Cmax | Tmax | AUC | Bioavailability (%) | Key Findings |
| This compound | Data Not Available | - | - | - | - | - | - |
| HTH-01-015 | Data Not Available | - | - | - | - | - | A highly selective inhibitor of NUAK1 with an IC50 of 100 nM.[1][2] |
| WZ4003 | Data Not Available | - | - | - | - | - | A potent inhibitor of both NUAK1 (IC50 = 20 nM) and NUAK2 (IC50 = 100 nM).[1][3] |
| ON123300 | Mice | 25 mg/kg (i.p.) | - | - | 7.18 µg/ml/hr | - | Demonstrates good brain penetration. |
| Mice | 25 mg/kg (p.o.) | - | - | 2.78 µg/ml/hr | - | Higher plasma concentrations achieved with intraperitoneal administration. |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. i.p.: intraperitoneal; p.o.: oral.
NUAK1 Signaling Pathway
The NUAK1 signaling pathway is a complex network that governs various cellular functions. A simplified representation of this pathway is provided below to illustrate the mechanism of action for NUAK1 inhibitors.
Figure 1. Simplified NUAK1 signaling pathway and points of inhibition.
Experimental Protocols
The following sections outline standardized methodologies for key in vivo pharmacokinetic experiments. These protocols are provided as a general guide and may require optimization based on the specific inhibitor and animal model.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a NUAK1 inhibitor following oral and intravenous administration in mice.
Experimental Workflow:
Figure 2. General workflow for an in vivo pharmacokinetic study.
1. Animal Handling and Dosing:
-
Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: The inhibitor is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Oral Administration (p.o.): Administer the formulated inhibitor via oral gavage using a suitable gavage needle.
-
Intravenous Administration (i.v.): Administer the formulated inhibitor via tail vein injection.
2. Blood Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous vein or submandibular bleeding.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Processing and Storage:
-
The collected blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile containing an internal standard.
-
Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) for separation.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer for detection and quantification of the inhibitor and its metabolites.
-
Quantification: A calibration curve is generated using known concentrations of the inhibitor to quantify its concentration in the plasma samples.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of this compound and other NUAK1 inhibitors based on currently available data. While a direct comparison is limited by the lack of public data for some compounds, the provided experimental protocols and pathway visualizations offer a valuable resource for researchers. Further studies are warranted to fully characterize the pharmacokinetic profiles of this compound, HTH-01-015, and WZ4003 to enable a more comprehensive and direct comparison, which will be crucial for advancing the development of novel NUAK1-targeted therapies.
References
Confirming the Mechanism of Action of Nuak1-IN-2: A Multi-Assay Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches used to confirm the mechanism of action of Nuak1-IN-2, a chemical probe targeting NUAK family SNF1-like kinase 1 (NUAK1). By objectively comparing its performance with other known NUAK inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating NUAK1 signaling and developing novel therapeutics.
Executive Summary
NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is implicated in various cellular processes, including cell adhesion, migration, and proliferation, making it a compelling target in oncology and other diseases.[1][2] this compound has been developed as a tool compound to study the physiological roles of NUAK1. Confirmation of its mechanism of action relies on a suite of biochemical and cellular assays designed to demonstrate direct target engagement, inhibition of kinase activity, and modulation of downstream signaling pathways. This guide details the key assays, presents comparative data with other inhibitors, and provides the necessary protocols to replicate these findings.
Inhibitor Performance Comparison
The following tables summarize the key quantitative data for this compound and other commonly used NUAK inhibitors, WZ4003 and HTH-01-015.
Table 1: Biochemical Potency of NUAK Inhibitors
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Selectivity Profile |
| This compound | NUAK1 | Data not available in search results | Data not available in search results | Data not available in search results |
| WZ4003 | NUAK1 and NUAK2 | 20[1] | 100[1] | Dual inhibitor; does not significantly inhibit 139 other kinases, including 10 AMPK family members.[1] |
| HTH-01-015 | NUAK1 | 100[1] | >10,000[1] | Highly selective for NUAK1 over NUAK2 (>100-fold).[1] |
Table 2: Cellular Activity of NUAK Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| WZ4003 | MEFs | Wound-healing assay | Inhibition of cell migration | Significant inhibition, similar to NUAK1-knockout.[1] |
| HTH-01-015 | MEFs | Wound-healing assay | Inhibition of cell migration | Significant inhibition, similar to NUAK1-knockout.[1] |
| WZ4003 | U2OS | 3D cell invasion assay | Inhibition of invasion | Impaired invasive potential, similar to NUAK1 knockdown.[1] |
| HTH-01-015 | U2OS | 3D cell invasion assay | Inhibition of invasion | Impaired invasive potential, similar to NUAK1 knockdown.[1] |
| HTH-01-015 | Mia PaCa-2 | Cell Viability | Reduced viability | Leads to mitotic defects and supernumerary chromosomes.[3] |
Key Experiments for Mechanism of Action Confirmation
A multi-assay approach is crucial to confidently establish the mechanism of action of a kinase inhibitor like this compound. The following experiments provide orthogonal evidence of target engagement and downstream pathway modulation.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant NUAK1 protein.
Experimental Protocol:
-
Materials: Recombinant human NUAK1, substrate peptide (e.g., MYPT1-derived peptide), ATP, test inhibitor (this compound), kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the recombinant NUAK1 enzyme, the substrate peptide, and the inhibitor dilutions to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4][5]
Experimental Protocol:
-
Materials: Cell line expressing endogenous NUAK1 (e.g., HEK293 or U2OS), cell culture medium, PBS, this compound, and lysis buffer with protease inhibitors.
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[6]
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.[4]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[5]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7]
-
Analyze the amount of soluble NUAK1 in the supernatant by Western blotting or mass spectrometry.
-
An increase in the amount of soluble NUAK1 at higher temperatures in the presence of this compound indicates target engagement.
-
Western Blotting for Downstream Substrate Phosphorylation
This assay assesses the inhibitor's ability to block NUAK1's kinase activity within the cell by measuring the phosphorylation of a known downstream substrate, such as MYPT1 at Ser445.[1]
Experimental Protocol:
-
Materials: Cell line expressing NUAK1 and MYPT1, cell culture medium, this compound, lysis buffer, primary antibodies (anti-phospho-MYPT1 Ser445, anti-total MYPT1, anti-NUAK1, and a loading control like β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
A dose-dependent decrease in the phospho-MYPT1 signal relative to the total MYPT1 and loading control demonstrates cellular inhibition of NUAK1.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound.
Caption: Simplified NUAK1 signaling pathway highlighting key upstream activators and downstream effectors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of multiple assays for confirming the mechanism of action.
References
- 1. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Prudent Disposal of Nuak1-IN-2: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the proper disposal of Nuak1-IN-2 based on general best practices for laboratory chemical waste. No specific Safety Data Sheet (SDS) for this compound was found in publicly available resources. Therefore, this compound should be handled as potentially hazardous. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulations before handling or disposing of this or any chemical. This guide is intended to supplement, not replace, institutional and regulatory requirements.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Recommended PPE:
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A properly fitted lab coat must be worn.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, detailed quantitative data regarding the toxicity, ecotoxicity, and physical hazards of this compound are not available. In light of this, a precautionary approach is mandatory. The following table summarizes known information and highlights the lack of specific disposal-related data.
| Property | Data | Citation |
| Molecular Formula | C₂₄H₃₀N₆O | [1][2] |
| Molecular Weight | 418.53 g/mol | [1] |
| IC₅₀ for NUAK1 | 3.162 nM | [1][2] |
| Storage Temperature | -20°C | [2] |
| Toxicity Data | Not publicly available. Treat as a potent, potentially hazardous compound. | |
| Environmental Hazards | Not publicly available. Assume it may be toxic to aquatic life with long-lasting effects. Do not allow it to enter drains or waterways. | [3] |
| Disposal Regulations | Follow local, state, and federal regulations for hazardous chemical waste. Consult your institution's EHS department. | [3][4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following steps are based on general best practices for the disposal of small molecule kinase inhibitors.[3][4][5]
Step 1: Waste Segregation
Properly segregate all waste contaminated with this compound at the point of generation. Never mix this waste with regular trash, sharps (unless the sharps themselves are contaminated), or biohazardous waste.[3][6]
-
Solid Waste: This includes, but is not limited to:
-
Unused or expired solid this compound.
-
Contaminated consumables such as gloves, pipette tips, weighing paper, and bench paper.
-
-
Liquid Waste: This includes:
-
Stock solutions (e.g., in DMSO).
-
Diluted solutions in assay buffers or cell culture media.
-
Solvents used to rinse contaminated glassware.
-
-
Contaminated Sharps:
-
Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.[5]
-
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Chemical Waste."[4]
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used (e.g., a high-density polyethylene container for DMSO solutions).
-
Keep the container securely capped when not in use.[4]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and the solvent(s) present.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Step 3: Temporary Storage
Store sealed hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.[3]
Step 4: Disposal Request and Collection
Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this waste through standard means.[3][4]
Step 5: Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure is to wipe the area with a solvent known to dissolve the compound (e.g., 70% ethanol or isopropanol), followed by a thorough cleaning with soap and water. Dispose of all cleaning materials as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
